Aminohexylgeldanamycin
Descripción
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
Fórmula molecular |
C34H52N4O8 |
|---|---|
Peso molecular |
644.8 g/mol |
Nombre IUPAC |
[19-(6-aminohexylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate |
InChI |
InChI=1S/C34H52N4O8/c1-20-16-24-29(37-15-10-8-7-9-14-35)26(39)19-25(31(24)41)38-33(42)21(2)12-11-13-27(44-5)32(46-34(36)43)23(4)18-22(3)30(40)28(17-20)45-6/h11-13,18-20,22,27-28,30,32,37,40H,7-10,14-17,35H2,1-6H3,(H2,36,43)(H,38,42) |
Clave InChI |
FEKZHEHNADINKB-UHFFFAOYSA-N |
Origen del producto |
United States |
Foundational & Exploratory
Aminohexylgeldanamycin: A Technical Guide to its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the mechanism of action of aminohexylgeldanamycin (B11832722) (AH-GA), a semi-synthetic derivative of the natural product geldanamycin (B1684428). As a potent inhibitor of Heat Shock Protein 90 (Hsp90), AH-GA holds significant promise in the field of oncology. This document details its molecular interactions, downstream cellular effects, and the experimental methodologies used to elucidate its function.
Core Mechanism of Action: Hsp90 Inhibition
This compound exerts its biological effects primarily through the potent and specific inhibition of Heat Shock Protein 90 (Hsp90), a molecular chaperone critical for the conformational maturation, stability, and function of a wide array of client proteins.[1][2] Many of these client proteins are oncoproteins that are essential for the proliferation, survival, and metastasis of cancer cells.[2][3]
The mechanism of Hsp90 inhibition by this compound can be broken down into the following key steps:
-
Binding to the N-terminal ATP-binding Pocket: Like its parent compound geldanamycin, this compound binds to the highly conserved ATP-binding pocket located in the N-terminal domain of Hsp90.[1][4][5] This binding is competitive with ATP.[3][6]
-
Inhibition of ATPase Activity: The binding of this compound to the N-terminal domain inhibits the intrinsic ATPase activity of Hsp90, which is crucial for its chaperone function.[4][6]
-
Destabilization of the Hsp90 Chaperone Cycle: By preventing ATP binding and hydrolysis, this compound disrupts the normal chaperone cycle of Hsp90. This traps the chaperone in a conformation that is unable to properly fold and stabilize its client proteins.[6]
-
Ubiquitination and Proteasomal Degradation of Client Proteins: The destabilized client proteins are subsequently targeted for ubiquitination by E3 ligases, such as CHIP (Carboxy-terminus of Hsp70 Interacting Protein), and then degraded by the proteasome.[1][5][6]
The addition of the aminohexyl linker at the C17 position of the geldanamycin scaffold provides a functional handle for conjugation to drug delivery systems, which can improve solubility and tumor targeting.[2]
References
Aminohexylgeldanamycin: A Technical Guide for Researchers and Drug Development Professionals
An In-depth Technical Guide on the Core Attributes of Aminohexylgeldanamycin, a Potent HSP90 Inhibitor
Abstract
This compound (AHGDM) is a semi-synthetic derivative of the natural product geldanamycin (B1684428), a potent inhibitor of Heat Shock Protein 90 (HSP90).[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, physicochemical properties, and its role as a versatile chemical biology tool. The document details relevant experimental protocols and presents available quantitative data for related compounds to serve as a reference for researchers. Furthermore, it visualizes key signaling pathways and experimental workflows to facilitate a deeper understanding of its biological context.
Introduction
Heat Shock Protein 90 (HSP90) is a highly conserved molecular chaperone that plays a critical role in the conformational maturation, stability, and activity of a vast number of client proteins.[2][3] Many of these client proteins are key mediators of signal transduction pathways that are frequently dysregulated in cancer, including protein kinases, transcription factors, and steroid hormone receptors.[2] This reliance of cancer cells on HSP90 for maintaining the stability of oncoproteins makes it a prime therapeutic target.[2]
Geldanamycin, a naturally occurring benzoquinone ansamycin (B12435341), was one of the first identified HSP90 inhibitors.[2] It competitively binds to the N-terminal ATP-binding pocket of HSP90, thereby inhibiting its ATPase activity.[2] This leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of HSP90 client proteins.[2] However, the clinical development of geldanamycin has been hindered by its poor aqueous solubility and hepatotoxicity.[2]
This compound is a derivative of geldanamycin where the methoxy (B1213986) group at the 17-position is substituted with a 6-aminohexylamino side chain.[4] This modification serves as a crucial functional handle, allowing for the conjugation of this compound to other molecules, such as antibodies for targeted drug delivery in the form of antibody-drug conjugates (ADCs), fluorescent probes for imaging, or affinity resins for proteomics studies.[5]
Physicochemical Properties
The chemical and physical properties of this compound are essential for its application in experimental settings and for the development of drug delivery systems.
| Property | Value | Source |
| IUPAC Name | [(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-(6-aminohexylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate | [6] |
| Synonyms | AHGDM, 17-[(6-aminohexyl)amino]-17-demethoxygeldanamycin | [1][6] |
| Molecular Formula | C₃₄H₅₂N₄O₈ | [6] |
| Molecular Weight | 644.8 g/mol | [6] |
| Solubility | Soluble in DMSO (110 mg/mL with sonication) | [7] |
Mechanism of Action: HSP90 Inhibition
This compound exerts its biological effects by inhibiting the molecular chaperone HSP90.[1] The mechanism of inhibition involves the following key steps:
-
Binding to the N-terminal Domain: this compound, like other ansamycin antibiotics, specifically binds to the ATP-binding pocket in the N-terminal domain (NTD) of HSP90.[1][5]
-
Inhibition of ATPase Activity: This binding competitively blocks the hydrolysis of ATP, which is essential for the conformational changes required for HSP90's chaperone function.[1]
-
Client Protein Destabilization: The inhibition of the HSP90 chaperone cycle leads to the misfolding and destabilization of its client proteins.[1]
-
Proteasomal Degradation: Misfolded client proteins are recognized by the cellular quality control machinery and are targeted for degradation via the ubiquitin-proteasome pathway.[1]
The downstream consequences of HSP90 inhibition by this compound are profound, as it leads to the simultaneous degradation of multiple oncoproteins, thereby disrupting key signaling pathways involved in cancer cell proliferation, survival, and angiogenesis.[3][8]
Mechanism of HSP90 inhibition by this compound.
Quantitative Data
Table 1: Illustrative IC50 Values of Geldanamycin and Derivatives Against Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µM) | Source |
| Geldanamycin | MCF-7 | Breast Cancer | ~1 | [9] |
| Derivative 1 | MCF-7 | Breast Cancer | ~0.1 | [9] |
| Derivative 3 | MCF-7 | Breast Cancer | ~0.1 | [9] |
| Derivative 8 | MCF-7 | Breast Cancer | ~0.1 | [9] |
| Derivative 8 | MDA-MB-231 | Breast Cancer | 0.09–1.06 | [9] |
| Derivative 8 | A549 | Lung Cancer | 0.09–1.06 | [9] |
| Derivative 8 | HeLa | Cervical Cancer | 0.09–1.06 | [9] |
Note: The derivative numbers are as referenced in the source literature. This data is illustrative and IC50 values can vary depending on the specific derivative, cell line, and assay conditions.
Table 2: Binding Affinity of Geldanamycin Analogues to HSP90
| Compound | Method | HSP90 Isoform | Kd (µM) | Source |
| [3H]AAG | Filter Binding Assay | hHsp90alpha9-236 | 0.4 ± 0.1 | [9] |
| Geldanamycin | Competitive Binding | hHsp90alpha9-236 | Agreement with reported values | [9] |
| BODIPY-GA | Fluorescence | Hsp90α | Ki* = 0.01 | [10] |
Note: AAG (17-allylamino,17-demethoxygeldanamycin) is a closely related derivative. Ki represents the overall dissociation constant for a slow, tight-binding inhibitor.*
Experimental Protocols
Detailed methodologies are crucial for the accurate evaluation of HSP90 inhibitors like this compound.
Synthesis of 17-(6-aminohexyl)amino-17-demethoxygeldanamycin
This protocol describes a two-step synthesis involving the nucleophilic substitution of the 17-methoxy group of geldanamycin with a protected diamine, followed by deprotection.[6]
Step 1: Synthesis of 17-(6-tert-butoxycarbonylaminohexyl)amino-17-demethoxygeldanamycin
-
Dissolve geldanamycin in chloroform (B151607) or dichloromethane.
-
Add an excess of mono-Boc-protected 1,6-diaminohexane to the solution.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring progress by thin-layer chromatography (TLC).
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel using a gradient of methanol (B129727) in dichloromethane.
Step 2: Deprotection to yield 17-(6-aminohexyl)amino-17-demethoxygeldanamycin
-
Dissolve the purified product from Step 1 in a minimal amount of dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure to yield the final product.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to determine the cytotoxic effects of this compound on cancer cell lines.[5]
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.
-
Compound Treatment: Prepare serial dilutions of this compound in cell culture medium and add to the wells. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.
-
Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blotting for HSP90 Client Protein Degradation
This protocol is used to confirm the mechanism of action of this compound by observing the degradation of HSP90 client proteins.[3]
-
Cell Treatment and Lysis: Treat cancer cells with various concentrations of this compound for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF or nitrocellulose membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against HSP90 client proteins (e.g., Akt, Raf-1, HER2) and a loading control (e.g., β-actin or GAPDH).
-
Detection: Incubate with an appropriate HRP-conjugated secondary antibody and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Analysis: Analyze the band intensities to determine the extent of client protein degradation.
Experimental workflow for Western Blot analysis.
In Vivo Tumor Xenograft Model
This protocol outlines the establishment of a subcutaneous tumor model to evaluate the in vivo efficacy of this compound.[1]
-
Cell Preparation: Harvest cancer cells and resuspend them in sterile PBS, with or without Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., athymic nude or SCID mice).
-
Tumor Growth and Randomization: Monitor tumor growth. When tumors reach a predetermined size, randomize the mice into treatment and control groups.
-
Compound Administration: Administer this compound (formulated for in vivo use) and a vehicle control to the respective groups according to a defined dosing schedule.
-
Tumor Measurement: Measure tumor volume regularly using calipers.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., weight measurement, histopathology, biomarker analysis).
Downstream Signaling Pathways Affected by this compound
The inhibition of HSP90 by this compound leads to the degradation of numerous client proteins, which in turn disrupts multiple critical signaling pathways for cancer cell survival and proliferation, most notably the PI3K/Akt and MAPK/ERK pathways.[3][8]
Impact of this compound on key signaling pathways.
Conclusion
This compound is a valuable chemical tool for the study of HSP90 biology and a promising platform for the development of targeted cancer therapies. Its mechanism of action, centered on the inhibition of HSP90's ATPase activity, results in the degradation of a wide array of oncoproteins, offering a multi-pronged approach to cancer treatment. The presence of a functional aminohexyl linker makes it particularly suitable for conjugation to various moieties for applications in drug delivery and diagnostics. While specific quantitative efficacy data for this compound is still emerging, the extensive research on its parent compound and other derivatives provides a strong foundation for its continued investigation. The detailed experimental protocols provided in this guide are intended to facilitate further research into the therapeutic potential of this and other HSP90 inhibitors.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Bacterial Hsp90 ATPase Assays | Springer Nature Experiments [experiments.springernature.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Filter binding assay for the geldanamycin-heat shock protein 90 interaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A biochemical rationale for the anticancer effects of Hsp90 inhibitors: Slow, tight binding inhibition by geldanamycin and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Aminohexylgeldanamycin
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Aminohexylgeldanamycin (AHGDM), a semi-synthetic derivative of the natural product geldanamycin (B1684428). AHGDM is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone that is a critical target in oncology due to its role in the conformational maturation and stability of numerous oncoproteins. This document details the discovery, synthesis, and mechanism of action of AHGDM. It includes structured tables of quantitative data for related compounds, detailed experimental protocols for its synthesis and biological evaluation, and visualizations of key signaling pathways and experimental workflows to support researchers and drug development professionals in the field of cancer therapeutics.
Introduction: The Emergence of Hsp90 Inhibitors
Heat Shock Protein 90 (Hsp90) is a highly conserved and abundant molecular chaperone that plays a pivotal role in maintaining cellular proteostasis.[1] It facilitates the proper folding, stabilization, and activation of a diverse array of "client" proteins, many of which are integral to cancer cell proliferation, survival, and signaling.[1] These client proteins include mutated and overexpressed oncoproteins that are critical for tumor growth and survival, making Hsp90 a prime target for cancer therapy.[2]
Geldanamycin, a naturally occurring benzoquinone ansamycin (B12435341) antibiotic, was one of the first identified Hsp90 inhibitors.[2] It competitively binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its intrinsic ATPase activity.[2] This disruption of the Hsp90 chaperone cycle leads to the misfolding, ubiquitination, and subsequent proteasomal degradation of Hsp90 client proteins.[2] Despite its potent anti-cancer activity, the clinical development of geldanamycin was hindered by its poor water solubility and significant hepatotoxicity.[2] This led to the development of semi-synthetic derivatives with improved pharmacological properties.
Discovery of this compound
This compound (AHGDM), also known as 17-(6-aminohexyl)amino-17-demethoxygeldanamycin, emerged from efforts to modify the 17-position of the geldanamycin ansa-macrocycle. The primary goal was to create derivatives with enhanced solubility and reduced toxicity while retaining potent Hsp90 inhibitory activity.[3] The introduction of a 6-aminohexylamino side chain at the 17-position serves as a crucial functional handle. This modification not only improves physicochemical properties but also provides a versatile point of attachment for conjugation to drug delivery systems, such as polymers, to enhance tumor targeting and further reduce systemic toxicity.[2]
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the natural product geldanamycin. The core of the synthesis involves a nucleophilic substitution reaction at the 17-position of the geldanamycin molecule.
Synthetic Scheme
The overall synthetic scheme involves three main stages:
-
Protection of 1,6-Diaminohexane: To ensure selective reaction at one of the amino groups, 1,6-diaminohexane is first mono-protected, typically using a tert-butoxycarbonyl (Boc) group.
-
Nucleophilic Substitution: The 17-methoxy group of geldanamycin is then displaced by the free amino group of the mono-protected 1,6-diaminohexane.
-
Deprotection: The Boc protecting group is removed under acidic conditions to yield the final product, this compound.
Quantitative Data
While specific IC50 values for this compound are limited in publicly available literature, the following tables summarize the cytotoxic activity of its parent compound, geldanamycin, and other closely related 17-substituted derivatives against various cancer cell lines. This data provides a valuable reference for the expected potency of this class of Hsp90 inhibitors.
Table 1: Cytotoxicity of Geldanamycin Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 (µg/mL) | Reference |
| 17-(tryptamine)-17-demethoxygeldanamycin | MCF-7 | Breast Carcinoma | 105.62 | [1] |
| 17-(tryptamine)-17-demethoxygeldanamycin | HepG2 | Hepatocellular Carcinoma | 124.57 | [1] |
| 17-(5'-methoxytryptamine)-17-demethoxygeldanamycin | MCF-7 | Breast Carcinoma | 82.50 | [1] |
| 17-(5'-methoxytryptamine)-17-demethoxygeldanamycin | HepG2 | Hepatocellular Carcinoma | 114.35 | [1] |
| 17-(tryptamine)-17-demethoxygeldanamycin | HeLa | Cervical Carcinoma | >200.00 | [1] |
| 17-(5'-methoxytryptamine)-17-demethoxygeldanamycin | HeLa | Cervical Carcinoma | >200.00 | [1] |
Table 2: Hsp90 Binding Affinity of Geldanamycin Analogs
| Compound | Method | Kd (nM) | Reference |
| Geldanamycin | Isothermal Titration Calorimetry | 1200 | [4] |
| 17-AAG | Fluorescence Polarization | 31 | [5] |
Note: 17-AAG (17-allylamino-17-demethoxygeldanamycin) is another well-studied derivative of geldanamycin.
Mechanism of Action: Hsp90 Inhibition
This compound exerts its biological effects by potently inhibiting the molecular chaperone Hsp90. The mechanism of inhibition involves the following key steps:
-
Binding to the N-terminal ATP Pocket: AHGDM, like other ansamycin antibiotics, binds to the highly conserved ATP/ADP-binding pocket located in the N-terminal domain of Hsp90.[2]
-
Inhibition of ATPase Activity: This binding competitively inhibits the intrinsic ATPase activity of Hsp90, which is essential for its chaperone function.[2]
-
Client Protein Destabilization: The inhibition of the Hsp90 chaperone cycle leads to the misfolding and destabilization of its client proteins.
-
Proteasomal Degradation: These destabilized client proteins are then targeted by the ubiquitin-proteasome pathway for degradation.
By promoting the degradation of multiple oncoproteins simultaneously, AHGDM disrupts several key signaling pathways that drive tumorigenesis, including the PI3K/Akt and MAPK pathways.
Downstream Signaling Pathways
The degradation of Hsp90 client proteins by AHGDM has profound effects on major signaling pathways that are often dysregulated in cancer.
The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates cell growth, survival, and metabolism. Akt is a key client protein of Hsp90. Inhibition of Hsp90 by AHGDM leads to the degradation of Akt, thereby inactivating this pro-survival pathway and promoting apoptosis in cancer cells.
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation and differentiation. Key components of this pathway, such as Raf-1 and MEK, are Hsp90 client proteins. AHGDM-mediated inhibition of Hsp90 leads to their degradation, thereby disrupting the MAPK/ERK signaling cascade and inducing cell cycle arrest and apoptosis.
Experimental Protocols
This section provides detailed methodologies for the synthesis of this compound and for key experiments to evaluate its biological activity.
Synthesis of 17-(6-aminohexyl)amino-17-demethoxygeldanamycin
This protocol is adapted from established methods for the synthesis of 17-amino-geldanamycin derivatives.[3]
Materials:
-
Geldanamycin
-
1,6-Diaminohexane
-
Di-tert-butyl dicarbonate (B1257347) (Boc)₂O
-
Ethanol
-
Trifluoroacetic acid (TFA)
-
Sodium sulfate (B86663) (Na₂SO₄)
-
Silica (B1680970) gel for column chromatography
-
Solvents for chromatography (e.g., methanol (B129727), dichloromethane)
Protocol:
Step 1: Mono-Boc Protection of 1,6-Diaminohexane
-
To a cooled (0°C) and continuously stirred solution of 1,6-diaminohexane (2.0 equivalents) in ethanol, add di-tert-butyl dicarbonate (1.1 equivalents) in small portions.[3]
-
Allow the solution to warm to room temperature and stir overnight.[3]
-
Extract the reaction mixture with dichloromethane.[3]
-
Combine the organic phases and dry over anhydrous sodium sulfate.[3]
-
Concentrate the solution under reduced pressure to yield mono-Boc-protected 1,6-diaminohexane. Purify by column chromatography if necessary.[3]
Step 2: Synthesis of 17-(6-tert-butoxycarbonylaminohexyl)amino-17-demethoxygeldanamycin
-
Dissolve geldanamycin in a suitable solvent such as chloroform (B151607) or dichloromethane.[3]
-
Add an excess of the mono-Boc-protected 1,6-diaminohexane to the solution.[3]
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).[3]
-
Upon completion, concentrate the reaction mixture under reduced pressure.[3]
-
Purify the crude product by column chromatography on silica gel, eluting with a gradient of methanol in dichloromethane to afford the desired 17-(6-tert-butoxycarbonylaminohexyl)amino-17-demethoxygeldanamycin.[3]
Step 3: Deprotection to Yield 17-(6-aminohexyl)amino-17-demethoxygeldanamycin
-
Dissolve the purified 17-(6-tert-butoxycarbonylaminohexyl)amino-17-demethoxygeldanamycin in a minimal amount of dichloromethane.[3]
-
Add an excess of trifluoroacetic acid (TFA) dropwise at 0°C.[3]
-
Stir the reaction mixture at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC).[3]
-
Remove the solvent and excess TFA under reduced pressure.[3]
-
Purify the resulting product, 17-(6-aminohexyl)amino-17-demethoxygeldanamycin, by preparative high-performance liquid chromatography (HPLC) to obtain the final compound.
-
Characterize the final product by nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry.
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of this compound on cancer cell lines.[2]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Plate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours to allow for cell attachment.[2]
-
Drug Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium and add 100 µL of the drug dilutions. Include a vehicle control (DMSO).[2]
-
Incubation: Incubate the plate for 48-72 hours.[2]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours.[2]
-
Solubilization: Remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[2]
Hsp90 Binding Assay (Fluorescence Polarization)
This protocol is for determining the binding affinity of this compound to Hsp90.[5][6]
Materials:
-
Purified recombinant human Hsp90α protein
-
Assay buffer
-
This compound
-
Fluorescently labeled geldanamycin probe
-
Black 384-well microplates
-
Microplate reader capable of measuring fluorescence polarization
Protocol:
-
Prepare a solution of Hsp90α in assay buffer at a concentration of 30 nM.[5]
-
Prepare serial dilutions of this compound in assay buffer.
-
In a black microplate, add the Hsp90α solution to each well.
-
Add the this compound dilutions to the respective wells.
-
Add the fluorescently labeled geldanamycin probe to all wells at a final concentration of 5 nM.[5]
-
Incubate the plate at room temperature for 2-3 hours in the dark.
-
Measure the fluorescence polarization of each well using a microplate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol details the procedure for examining the effect of this compound on the expression levels of Hsp90 client proteins.[2]
Materials:
-
Cancer cells treated with this compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-Raf-1, anti-Hsp70, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Protocol:
-
Cell Lysis: Lyse the treated and control cells with RIPA buffer on ice.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE: Denature protein samples and separate them by size on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against the target proteins overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system. An increase in Hsp70 is often used as a biomarker for Hsp90 inhibition.
Conclusion
This compound represents a significant advancement in the development of Hsp90 inhibitors. Its synthesis from the natural product geldanamycin allows for the introduction of a functional handle that improves its pharmacological properties and provides a site for further modification. As a potent inhibitor of Hsp90, AHGDM leads to the degradation of a wide range of oncoproteins, thereby disrupting key signaling pathways crucial for cancer cell survival and proliferation. The detailed experimental protocols and compiled data in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other Hsp90 inhibitors in the ongoing effort to develop more effective cancer therapies.
References
- 1. japsonline.com [japsonline.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Synthesis and biological activities of novel 17-aminogeldanamycin derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Development of a fluorescence polarization assay for the molecular chaperone Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
Aminohexylgeldanamycin: A Technical Guide to Structure, Properties, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of Aminohexylgeldanamycin (AH-GA), a semi-synthetic derivative of the ansamycin (B12435341) antibiotic Geldanamycin. As a potent inhibitor of Heat Shock Protein 90 (Hsp90), AH-GA holds significant interest for cancer therapy and research. This document details its chemical structure, physicochemical properties, mechanism of action, and impact on key cellular signaling pathways. Furthermore, it provides a compilation of quantitative data and detailed experimental protocols to support further investigation and drug development efforts.
Structure and Chemical Identity
This compound is derived from Geldanamycin through the nucleophilic substitution of the C17-methoxy group with a 6-aminohexylamine linker.[1] This modification preserves the core benzoquinone ansamycin structure, which is crucial for its binding to Hsp90, while introducing a primary amine that can be utilized for further chemical modifications, such as conjugation to drug delivery systems.[1]
IUPAC Name: [(4E,6Z,8S,9S,10E,12S,13R,14S,16R)-19-(6-aminohexylamino)-13-hydroxy-8,14-dimethoxy-4,10,12,16-tetramethyl-3,20,22-trioxo-2-azabicyclo[16.3.1]docosa-1(21),4,6,10,18-pentaen-9-yl] carbamate[1][2]
Synonyms: AHGDM, Geldanamycin, 17-[(6-aminohexyl)amino]-17-demethoxy-[1]
Physicochemical Properties
The physicochemical properties of this compound are critical for understanding its behavior in biological systems and for developing formulations.
| Property | Value | Source |
| Molecular Formula | C₃₄H₅₂N₄O₈ | [1][2] |
| Molecular Weight | 644.8 g/mol | [1][2] |
| Appearance | Solid | [1] |
| Solubility | Soluble in DMSO | [1] |
| Boiling Point | 847.9 ± 65.0 °C at 760 mmHg | [1] |
| Density | 1.2 ± 0.1 g/cm³ | [1] |
| XLogP3 | 2.5 | [1][2] |
| Hydrogen Bond Donors | 5 | [1][2] |
| Hydrogen Bond Acceptors | 10 | [1][2] |
| Rotatable Bond Count | 11 | [1] |
| Exact Mass | 644.37851463 Da | [1][2] |
| Polar Surface Area | 192 Ų | [1] |
| Heavy Atom Count | 46 | [1] |
Mechanism of Action: Hsp90 Inhibition
This compound exerts its biological effects by potently inhibiting the molecular chaperone Hsp90.[1] Hsp90 is a crucial protein responsible for the proper folding, stability, and activation of a diverse array of "client" proteins.[1][3] In cancerous cells, many of these client proteins are oncoproteins that are mutated or overexpressed, driving tumor growth and survival.[1]
The mechanism of Hsp90 inhibition by this compound involves the following key steps:
-
Binding to the N-terminal Domain: this compound, like other benzoquinone ansamycins, binds to the highly conserved ATP/ADP-binding pocket located in the N-terminal domain of Hsp90.[1][3]
-
Inhibition of ATPase Activity: This binding competitively inhibits the intrinsic ATPase activity of Hsp90, which is essential for its chaperone function.[1][4]
-
Client Protein Destabilization: The inhibition of the Hsp90 chaperone cycle leads to the misfolding and destabilization of its client proteins.[1]
-
Proteasomal Degradation: These destabilized client proteins are subsequently targeted by the ubiquitin-proteasome pathway for degradation.[1][5]
By promoting the simultaneous degradation of multiple oncoproteins, this compound disrupts several key signaling pathways that drive tumorigenesis, including those involved in proliferation, cell cycle regulation, and apoptosis.[1]
Hsp90 chaperone cycle and its inhibition by this compound.
Downstream Signaling Pathways
The inhibition of Hsp90 by this compound leads to the degradation of a multitude of client proteins that are crucial for cancer cell signaling and survival.[3] This section highlights the impact on two prominent oncogenic pathways: the PI3K/Akt and MAPK/ERK pathways.
Key Hsp90 client proteins involved in these pathways include:
-
HER2/ErbB2: A receptor tyrosine kinase often overexpressed in breast cancer.
-
Akt: A serine/threonine kinase that promotes cell survival and inhibits apoptosis.
-
Raf-1: A serine/threonine-protein kinase that is a key component of the MAPK/ERK signaling cascade.
-
CDK4: A cyclin-dependent kinase that regulates cell cycle progression.
References
An In-depth Technical Guide to Aminohexylgeldanamycin and Geldanamycin: A Core Comparison
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive comparison of the core characteristics of aminohexylgeldanamycin (B11832722) and its parent compound, geldanamycin (B1684428). Both molecules are potent inhibitors of Heat Shock Protein 90 (Hsp90), a critical molecular chaperone involved in the folding, stability, and activation of numerous client proteins, many of which are oncoproteins. This document delves into their mechanisms of action, chemical properties, and biological activities, presenting quantitative data in structured tables, detailed experimental protocols, and visual diagrams to facilitate a thorough understanding for research and drug development purposes.
Introduction: The Rationale for this compound
Geldanamycin, a naturally occurring benzoquinone ansamycin (B12435341) isolated from Streptomyces hygroscopicus, was one of the first identified inhibitors of Hsp90.[1][2] It potently binds to the N-terminal ATP-binding pocket of Hsp90, leading to the degradation of Hsp90 client proteins and subsequent anti-proliferative effects in cancer cells.[3] However, the clinical development of geldanamycin has been hindered by its poor aqueous solubility and significant hepatotoxicity.[4][5]
To address these limitations, synthetic and semi-synthetic derivatives have been developed. This compound is a semi-synthetic derivative created by the nucleophilic substitution of the C17-methoxy group of geldanamycin with a 6-aminohexylamine linker. This modification not only aims to improve the pharmacological profile but also provides a crucial functional handle for conjugation to drug delivery systems, such as antibodies, to enhance tumor targeting and reduce systemic toxicity.[4]
Chemical and Physical Properties
The core structure of both molecules is the ansa-macrolactam ring system. The key difference lies in the substitution at the C17 position of the benzoquinone ring.
| Property | Geldanamycin | This compound |
| Chemical Formula | C₂₉H₄₀N₂O₉ | C₃₄H₅₂N₄O₈ |
| Molecular Weight | 560.6 g/mol | 644.8 g/mol |
| Appearance | Yellow to orange crystalline solid | Yellow to orange solid |
| Solubility | Poorly soluble in water, soluble in DMSO | Improved aqueous solubility compared to Geldanamycin, soluble in DMSO[4] |
| Chemical Structure |
Mechanism of Action: Hsp90 Inhibition
Both geldanamycin and this compound share the same primary mechanism of action: the inhibition of the molecular chaperone Hsp90.[6] Hsp90 is essential for the stability and function of a wide range of "client" proteins, many of which are critical for cancer cell growth and survival.[1][7]
The inhibition of Hsp90 by these compounds disrupts the chaperone's function, leading to the ubiquitination and subsequent proteasomal degradation of its client proteins.[8] This results in the simultaneous disruption of multiple oncogenic signaling pathways.
Quantitative Biological Data
Hsp90 Binding Affinity and Inhibitory Potency
The binding affinity and inhibitory potency against Hsp90 are critical parameters for these compounds. While direct comparative data for this compound is limited, its potency is expected to be in a similar range to its parent compound.
| Compound | Assay Type | Hsp90 Isoform | Value | Reference |
| Geldanamycin | Isothermal Titration Calorimetry (ITC) | Hsp90 | Kd = 1.2 µM | [9] |
| Geldanamycin | Filter Binding Assay | hHsp90α (N-terminal domain) | Kd = 0.4 ± 0.1 µM | [8] |
| Geldanamycin | Fluorescence Anisotropy | Hsp90α | Ki = 10 nM | [8] |
| Geldanamycin | ATPase Inhibition | Hsp90 | IC₅₀ = 27.0 nM | |
| This compound | Inferred from Geldanamycin | Hsp90 | Potent inhibitor | [6] |
In Vitro Cytotoxicity
The cytotoxic effects of these compounds have been evaluated in various cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) values demonstrate their potent anti-proliferative activity.
| Compound | Cancer Cell Line | Cancer Type | IC₅₀ (µM) | Reference |
| Geldanamycin | MCF-7 | Breast Cancer | 3.51 | [10] |
| Geldanamycin | HepG2 | Liver Cancer | >200 µg/ml | [11] |
| Geldanamycin | HeLa | Cervical Cancer | >200 µg/ml | [11] |
| This compound | PC-3 | Prostate Cancer | ~5-7 | [10] |
| This compound | DU145 | Prostate Cancer | ~5-7 | [10] |
| This compound | A2780 | Ovarian Cancer | 2.9 | [10] |
| This compound | OVCAR-3 | Ovarian Cancer | 7.2 | [10] |
Note: IC₅₀ values can vary depending on the assay conditions and cell line.
Pharmacokinetic Properties
Pharmacokinetic data for this compound is not widely available. However, data from geldanamycin and its closely related, more soluble analogue 17-DMAG provide insights into the expected pharmacokinetic behavior. The modifications in this compound are intended to improve upon the poor pharmacokinetic profile of geldanamycin.
| Parameter | Geldanamycin | 17-DMAG (analogue) |
| Administration | Intravenous | Intravenous |
| Half-life (t₁₂) (human) | Not extensively studied due to toxicity | 24 ± 15 hours |
| Clearance (human) | Rapid | 79 ± 40 mL/min/m² |
| Distribution | Wide tissue distribution | Wide tissue distribution, retained longer in tumors |
| Metabolism | Extensive | Less extensive than 17-AAG |
| Excretion | Primarily hepatobiliary | Primarily hepatobiliary |
Reference for 17-DMAG data:[12]
Experimental Protocols
HSP90 Competitive Binding Assay (Fluorescence Polarization)
This assay measures the ability of a test compound to displace a fluorescently labeled Hsp90 inhibitor from the ATP binding pocket of Hsp90.
Materials:
-
Recombinant human Hsp90α
-
Fluorescently labeled Hsp90 probe (e.g., BODIPY-geldanamycin)
-
Assay buffer (e.g., 20 mM HEPES pH 7.5, 50 mM KCl, 5 mM MgCl₂, 2 mM DTT, 0.01% NP-40)
-
Test compounds (Geldanamycin, this compound) dissolved in DMSO
-
384-well, low-volume, black microplates
-
Microplate reader with fluorescence polarization capabilities
Procedure:
-
Prepare serial dilutions of the test compounds in assay buffer.
-
In the microplate, add the assay buffer, fluorescent probe (at a final concentration of ~1-5 nM), and recombinant Hsp90α (at a final concentration that gives a stable polarization signal).
-
Add the test compounds to the wells. Include wells with no inhibitor (maximum polarization) and wells with a high concentration of a known inhibitor (minimum polarization).
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
Measure the fluorescence polarization of each well.
-
Calculate the IC₅₀ values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cell Viability Assay (MTT Assay)
This colorimetric assay is used to assess the cytotoxic effects of the compounds on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Test compounds (Geldanamycin, this compound) dissolved in DMSO
-
96-well cell culture plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Prepare serial dilutions of the test compounds in complete culture medium.
-
Remove the old medium and add 100 µL of the medium containing the test compounds. Include a vehicle control (DMSO).
-
Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[6]
Western Blot Analysis of Hsp90 Client Protein Degradation
This technique is used to detect and quantify the levels of specific Hsp90 client proteins following treatment with the inhibitors.
Materials:
-
Cancer cell line of interest
-
Test compounds (Geldanamycin, this compound) dissolved in DMSO
-
6-well cell culture plates
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF or nitrocellulose membranes
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies against Hsp90 client proteins (e.g., Akt, Raf-1, HER2) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
ECL detection reagent
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with various concentrations of the test compounds for a specified time (e.g., 24 hours).
-
Wash cells with ice-cold PBS and lyse with RIPA buffer.
-
Quantify the protein concentration of the lysates using a BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) by SDS-PAGE.
-
Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane and add ECL detection reagent.
-
Capture the chemiluminescent signal using an imaging system.
-
Quantify the band intensities and normalize to the loading control.[13][14]
Conclusion
Both geldanamycin and its derivative, this compound, are potent inhibitors of Hsp90 with significant anti-cancer properties. Geldanamycin serves as a foundational tool for Hsp90 research, but its clinical utility is limited by its unfavorable physicochemical and toxicological properties. This compound represents a rational medicinal chemistry approach to overcome these limitations by improving solubility and providing a site for conjugation, thereby enabling the development of more targeted and potentially less toxic therapeutic agents. This guide provides the core technical information necessary for researchers to understand and effectively utilize these compounds in their studies. Further investigation into the specific in vivo efficacy and safety profile of this compound and its conjugates is warranted to fully realize its therapeutic potential.
References
- 1. Role of HSP90 in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Hsp90 inhibitor geldanamycin and its derivatives as novel cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. mdpi.com [mdpi.com]
- 8. benchchem.com [benchchem.com]
- 9. selleckchem.com [selleckchem.com]
- 10. benchchem.com [benchchem.com]
- 11. japsonline.com [japsonline.com]
- 12. Pharmacokinetics and pharmacodynamics of 17-demethoxy 17-[[(2-dimethylamino)ethyl]amino]geldanamycin (17DMAG, NSC 707545) in C.B-17 SCID mice bearing MDA-MB-231 human breast cancer xenografts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. benchchem.com [benchchem.com]
An In-depth Technical Guide to the Effects of Aminohexylgeldanamycin on HSP90 Client Proteins
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the molecular chaperone Heat Shock Protein 90 (HSP90) and the impact of its inhibition by Aminohexylgeldanamycin (AH-GA) on its client protein repertoire. This compound, a derivative of the potent ansamycin (B12435341) antibiotic geldanamycin (B1684428), is a valuable tool for studying HSP90 function and a promising candidate for therapeutic development.[1] This document details the mechanism of action of AH-GA, presents a curated list of affected HSP90 client proteins with quantitative data derived from studies on closely related analogs, and provides detailed experimental protocols for their identification and validation. Furthermore, key signaling pathways modulated by AH-GA are visualized, offering a deeper understanding of its cellular consequences.
Introduction: HSP90 as a Critical Cellular Chaperone and Therapeutic Target
Heat Shock Protein 90 (HSP90) is a highly conserved and abundant molecular chaperone that plays a pivotal role in maintaining cellular proteostasis.[2][3] It is essential for the proper folding, stability, and activation of a diverse array of "client" proteins.[2][3] Many of these client proteins are key components of signal transduction pathways that are frequently dysregulated in cancer, including protein kinases, transcription factors, and steroid hormone receptors.[2][4] In cancerous cells, HSP90 is often overexpressed and is critical for maintaining the function of oncoproteins that drive tumor progression, making it a highly attractive target for cancer therapy.[5]
Mechanism of Action: this compound
This compound, like its parent compound geldanamycin, exerts its effects by binding to the N-terminal ATP-binding pocket of HSP90.[5][6] This competitive inhibition of ATP binding and hydrolysis disrupts the HSP90 chaperone cycle.[2][5] The inhibition of the chaperone's ATPase activity leads to the misfolding, ubiquitination, and subsequent degradation of HSP90 client proteins, primarily via the ubiquitin-proteasome pathway.[2][5] This targeted degradation of multiple oncoproteins simultaneously disrupts key signaling pathways that drive tumorigenesis.[1] The aminohexyl linker at the C17 position of the geldanamycin scaffold provides a functional handle for conjugation to drug delivery systems, aiming to improve solubility and tumor targeting.[1]
HSP90 Client Proteins Affected by this compound
The inhibition of HSP90 by this compound leads to the degradation of a wide range of client proteins critical for cancer cell survival and proliferation. While comprehensive quantitative proteomic data specifically for AH-GA is limited, the effects of its parent compound, geldanamycin, and the well-studied derivative, 17-AAG, serve as reliable proxies due to their identical mechanism of action. The following table summarizes key HSP90 client proteins that are downregulated upon treatment with these inhibitors.
| Client Protein | Protein Class | Cellular Function | Cancer Type Relevance | Fold Change (Inhibitor vs. Control) | Reference |
| Kinases | |||||
| Akt/PKB | Serine/Threonine Kinase | Cell survival, proliferation, metabolism | Various Cancers | Decreased | [2][7] |
| Raf-1 | Serine/Threonine Kinase | MAP kinase signaling pathway | Various Cancers | Decreased | [2] |
| HER2/ErbB2 | Receptor Tyrosine Kinase | Cell proliferation and survival | Breast Cancer | Decreased | [2] |
| CDK4 | Cyclin-Dependent Kinase | Cell cycle progression | Various Cancers | Decreased | [8][9] |
| EGFR | Receptor Tyrosine Kinase | Cell growth and proliferation | Various Cancers | Decreased | [7] |
| c-Met | Receptor Tyrosine Kinase | Cell motility, invasion, and proliferation | Various Cancers | Decreased | [9] |
| Transcription Factors | |||||
| HIF-1α | Transcription Factor | Angiogenesis, cell survival under hypoxia | Various Cancers | Decreased | [9] |
| Mutant p53 | Tumor Suppressor | Cell cycle arrest, apoptosis (mutant is oncogenic) | Various Cancers | Decreased | [9] |
| Steroid Hormone Receptors | |||||
| Androgen Receptor (AR) | Steroid Hormone Receptor | Prostate cell growth and survival | Prostate Cancer | Decreased | [9] |
| Estrogen Receptor (ER) | Steroid Hormone Receptor | Breast cell growth and survival | Breast Cancer | Decreased | [9] |
| Other Proteins | |||||
| hTERT | Telomerase Reverse Transcriptase | Maintenance of telomere length, cell immortality | Various Cancers | Decreased | [9] |
Experimental Protocols
Identification of HSP90 Client Proteins using Affinity Purification-Mass Spectrometry (AP-MS)
This method is designed to identify proteins that physically interact with HSP90 and are affected by HSP90 inhibition.
Objective: To isolate HSP90-protein complexes from cells and identify the components by mass spectrometry.
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HCT116)
-
Cell culture medium and supplements
-
This compound-conjugated agarose (B213101) beads
-
Lysis buffer (e.g., 20 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with protease and phosphatase inhibitors)
-
Wash buffer (e.g., Lysis buffer with lower detergent concentration)
-
Elution buffer (e.g., 0.1 M glycine (B1666218) pH 2.5 or SDS-containing buffer)
-
Neutralization buffer (e.g., 1 M Tris-HCl pH 8.5)
-
Reagents for protein digestion (DTT, iodoacetamide, trypsin)
-
LC-MS/MS system
Procedure:
-
Cell Culture and Lysis: Culture cells to 70-80% confluency. Harvest and lyse cells in ice-cold lysis buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Affinity Purification: Incubate the protein lysate with this compound-conjugated agarose beads for 2-4 hours at 4°C with gentle rotation.
-
Washing: Pellet the beads by centrifugation and wash them multiple times with wash buffer to remove non-specifically bound proteins.
-
Elution: Elute the bound proteins from the beads using elution buffer. Neutralize the eluate immediately if using a low pH buffer.
-
Sample Preparation for Mass Spectrometry: Denature, reduce, and alkylate the eluted proteins. Digest the proteins into peptides using trypsin.
-
LC-MS/MS Analysis: Analyze the resulting peptide mixture using a high-resolution mass spectrometer.
-
Data Analysis: Identify and quantify the proteins using proteomics software (e.g., MaxQuant, Proteome Discoverer). Compare the protein abundances to a control pulldown (e.g., with unconjugated beads) to identify specific HSP90 interactors.
Quantitative Proteomic Analysis of Cellular Response using SILAC
Stable Isotope Labeling by Amino acids in Cell culture (SILAC) is a powerful method for the quantitative analysis of proteome-wide changes in response to drug treatment.
Objective: To quantify changes in protein abundance in cells treated with this compound.
Materials:
-
Cell line suitable for SILAC labeling
-
SILAC-compatible cell culture medium
-
"Light" (e.g., 12C6-Arginine, 12C6-Lysine) and "Heavy" (e.g., 13C6-Arginine, 13C615N2-Lysine) amino acids
-
This compound
-
Standard reagents and equipment for cell culture, protein extraction, digestion, and LC-MS/MS analysis
Procedure:
-
SILAC Labeling: Culture one population of cells in "light" medium and another in "heavy" medium for at least 6-8 doublings to ensure complete incorporation of the labeled amino acids.
-
Treatment: Treat the "heavy"-labeled cells with this compound at a predetermined concentration and duration. Treat the "light"-labeled cells with vehicle (e.g., DMSO) as a control.
-
Cell Lysis and Protein Mixing: Lyse both cell populations and combine equal amounts of protein from the "light" and "heavy" lysates.
-
Protein Digestion and LC-MS/MS Analysis: Digest the combined protein mixture and analyze the peptides by LC-MS/MS.
-
Data Analysis: Use SILAC-aware proteomics software to identify and quantify peptide pairs. The ratio of the intensities of the "heavy" to "light" peptides for each protein reflects the change in protein abundance upon treatment with this compound.
Validation of Client Protein Degradation by Western Blot
Objective: To confirm the degradation of specific HSP90 client proteins following treatment with this compound.
Materials:
-
Treated and untreated cell lysates
-
SDS-PAGE gels and electrophoresis equipment
-
PVDF or nitrocellulose membranes
-
Transfer apparatus
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against specific HSP90 client proteins (e.g., Akt, Raf-1, HER2) and a loading control (e.g., β-actin, GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Protein Quantification: Determine the protein concentration of cell lysates.
-
SDS-PAGE: Separate equal amounts of protein from treated and untreated samples on an SDS-PAGE gel.
-
Protein Transfer: Transfer the separated proteins to a membrane.
-
Immunoblotting: Block the membrane and then incubate with a primary antibody specific to the client protein of interest.
-
Detection: Wash the membrane, incubate with an HRP-conjugated secondary antibody, and detect the signal using a chemiluminescent substrate.[10]
-
Analysis: Compare the band intensities between treated and untreated samples to determine the extent of client protein degradation. Normalize to a loading control to ensure equal protein loading.[10]
Impact on Major Signaling Pathways
The degradation of key HSP90 client proteins by this compound has profound effects on downstream signaling pathways, most notably the PI3K/Akt and MAPK/ERK pathways, which are crucial for cancer cell survival and proliferation.
The PI3K/Akt Pathway
The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism. Akt is a key client protein of HSP90. Its degradation following treatment with this compound leads to the inactivation of this pro-survival pathway, thereby promoting apoptosis in cancer cells.
The MAPK/ERK Pathway
The MAPK/ERK pathway is another critical signaling cascade that regulates cell proliferation, differentiation, and survival. Raf-1, a key component of this pathway, is an HSP90 client protein. Its degradation by this compound disrupts this pathway, leading to reduced cell proliferation.
Conclusion
This compound is a potent inhibitor of HSP90 that leads to the degradation of a wide array of oncogenic client proteins. By targeting key signaling molecules such as Akt, Raf-1, and HER2, AH-GA effectively disrupts the PI3K/Akt and MAPK pathways, which are critical for cancer cell survival and proliferation. The detailed experimental protocols and data presented in this guide provide a solid foundation for researchers and drug developers to further investigate the therapeutic potential of AH-GA and other HSP90 inhibitors. The continued exploration of the HSP90-dependent proteome will undoubtedly unveil new therapeutic opportunities and deepen our understanding of cancer biology.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. creative-diagnostics.com [creative-diagnostics.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Quality Control and Fate Determination of Hsp90 Client Proteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
biological activity of Aminohexylgeldanamycin
An In-depth Technical Guide on the Biological Activity of Aminohexylgeldanamycin
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the (AH-GA), a semi-synthetic derivative of the natural product Geldanamycin (B1684428). As a potent inhibitor of Heat Shock Protein 90 (Hsp90), AH-GA serves as a critical tool in cancer research and a valuable payload for targeted drug delivery systems. This document details its mechanism of action, impact on key cellular signaling pathways, quantitative efficacy data, and the experimental protocols required for its evaluation.
Introduction to this compound
Geldanamycin is a naturally occurring benzoquinone ansamycin (B12435341) that inhibits the function of Hsp90, a molecular chaperone essential for the stability and activity of numerous proteins involved in tumor cell survival and proliferation.[1] However, its clinical utility has been limited by poor water solubility and hepatotoxicity.[1][2] this compound is a derivative created by modifying the 17-position of the geldanamycin structure.[1][3] This modification not only improves pharmacological properties but also provides a functional aminohexyl linker for conjugation to drug delivery systems, such as antibody-drug conjugates (ADCs), enhancing tumor targeting while potentially reducing systemic toxicity.[3][4]
Mechanism of Action: Hsp90 Inhibition
This compound exerts its biological effects by targeting the N-terminal ATP-binding pocket of Hsp90.[5][6] Hsp90 function is dependent on an ATP-driven chaperone cycle that facilitates the proper folding and maturation of its "client" proteins.
The key steps in the mechanism of action are:
-
Binding to Hsp90: AH-GA competitively binds to the N-terminal domain's ATP pocket, a site also targeted by other ansamycins.[2][3]
-
Inhibition of ATPase Activity: This binding action inhibits the intrinsic ATPase activity of Hsp90, which is crucial for the conformational changes required during the chaperone cycle.[2][3]
-
Client Protein Destabilization: The inhibition of the chaperone cycle leads to the misfolding and destabilization of Hsp90 client proteins.[3][7]
-
Proteasomal Degradation: These destabilized client proteins are subsequently targeted by E3 ubiquitin ligases, such as CHIP, leading to their ubiquitination and degradation by the proteasome.[2][6]
By promoting the degradation of multiple oncoproteins simultaneously, AH-GA disrupts several key signaling pathways that drive tumorigenesis.[3]
Disruption of Oncogenic Signaling Pathways
The therapeutic efficacy of AH-GA stems from its ability to induce the degradation of a wide array of Hsp90 client proteins, many of which are critical oncoproteins.[5][8] This leads to the simultaneous disruption of multiple signaling pathways essential for cancer cell growth, proliferation, and survival.[8]
Key client proteins and affected pathways include:
The degradation of these proteins effectively shuts down pathways like the PI3K/Akt/mTOR and RAF/MEK/ERK (MAPK) pathways, leading to cell cycle arrest and apoptosis.[6][8]
Quantitative Biological Data
The anti-proliferative activity of Hsp90 inhibitors is typically quantified by the half-maximal inhibitory concentration (IC50), which measures the drug's potency in inhibiting cell growth. While extensive data for free this compound is not widely consolidated, data from its parent compound (Geldanamycin) and other well-studied derivatives (like 17-AAG) provide a strong comparative baseline.
Table 1: Comparative Anti-proliferative Activity (IC50) of Geldanamycin and its Derivatives
| Compound | Cell Line | Cancer Type | IC50 (µM) |
|---|---|---|---|
| This compound (AH-GDM) | PC-3 | Prostate Cancer | ~5-7[10] |
| DU145 | Prostate Cancer | ~5-7[10] | |
| A2780 | Ovarian Cancer | 2.9[10] | |
| OVCAR-3 | Ovarian Cancer | 7.2[10] | |
| Geldanamycin (GDM) | MCF-7 | Breast Cancer | 3.51[10][11] |
| MDA-MB-231 | Breast Cancer | 0.14*[11] |
| 17-AAG | Chronic Lymphocytic Leukemia (CLL) | Leukemia | >1.0[10] |
Note: The IC50 value for GDM in MDA-MB-231 cells is reported for a quinuclidine (B89598) analogue (compound 8), which showed more potency than GDM in this cell line.[11]
Table 2: Efficacy of Geldanamycin Derivatives in Primary Cancer Cells
| Compound (at 1.0 µM) | Cell Type | % Viability (vs. Control) | % AKT Reduction (vs. Control) |
|---|---|---|---|
| 17-AAG | Chronic Lymphocytic Leukemia (CLL) | 61.5%[4] | 52.7%[4] |
| DMAG | Chronic Lymphocytic Leukemia (CLL) | 31.5%[4] | 72.5%[4] |
Note: This data highlights the potent cytotoxic and client protein degradation effects of geldanamycin derivatives.[4]
Experimental Protocols
To evaluate the efficacy and mechanism of an Hsp90 inhibitor like this compound, a series of biochemical and cell-based assays are essential.
Protocol 1: Cell Viability Assay (MTT Assay)
This assay determines the cytotoxic effects of a compound by measuring the metabolic activity of cells.[12] Viable cells reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals.[12][13]
Materials:
-
Cancer cell line of interest
-
96-well plates
-
Complete cell culture medium
-
This compound (AH-GA)
-
DMSO (vehicle control and for solubilization)[6]
-
MTT solution (5 mg/mL in PBS)[14]
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.[4][15] Incubate for 24 hours (37°C, 5% CO2) to allow for attachment.[4][6]
-
Compound Treatment: Prepare serial dilutions of AH-GA in culture medium from a DMSO stock. Remove the old medium and add 100 µL of the diluted compound to the wells. Include a vehicle control (DMSO at the highest concentration used).[4][15]
-
Incubation: Incubate the plate for a specified period (e.g., 48 or 72 hours).[4][16]
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C.[4][17]
-
Formazan Solubilization: Carefully remove the medium. Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[4][18] Gently shake the plate for 15 minutes.[13]
-
Absorbance Reading: Measure the absorbance at a wavelength between 550 and 600 nm (typically 570 nm) using a microplate reader.[4][12]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the IC50 value.[15]
Protocol 2: Western Blot Analysis of Hsp90 Client Proteins
This technique is used to detect and quantify the levels of specific Hsp90 client proteins following inhibitor treatment, confirming the mechanism of action.[16][19]
Materials:
-
Treated and control cell lysates
-
RIPA lysis buffer with protease and phosphatase inhibitors[16][20]
-
BCA Protein Assay Kit[20]
-
Laemmli sample buffer[20]
-
SDS-PAGE gels and electrophoresis apparatus[1]
-
PVDF or nitrocellulose membranes[1]
-
Blocking buffer (e.g., 5% non-fat milk in TBST)[1]
-
Primary antibodies (e.g., anti-Akt, anti-HER2, anti-Raf-1, and a loading control like β-actin or GAPDH)[1]
-
HRP-conjugated secondary antibodies[1]
-
Chemiluminescent substrate (ECL)[15]
-
Imaging system[1]
Procedure:
-
Cell Lysis: After treating cells with AH-GA for the desired time (e.g., 24 hours), wash them with ice-cold PBS and lyse them in RIPA buffer.[16][20]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.[16][20]
-
Sample Preparation: Normalize all samples to the same protein concentration. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes to denature the proteins.[1][20]
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-PAGE gel and separate them by electrophoresis.[16][20]
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[1][16]
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.[1][21]
-
Antibody Incubation: Incubate the membrane with the primary antibody (diluted in blocking buffer) overnight at 4°C.[1][21] Wash the membrane with TBST, then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.[1][21]
-
Detection: After further washes, add the chemiluminescent substrate and capture the signal using an imaging system.[15][20]
-
Analysis: Quantify the band intensities. A decrease in the signal for client proteins with increasing AH-GA concentration confirms Hsp90 inhibition.[4] Normalize the target protein bands to the loading control.[7]
Conclusion
This compound is a potent Hsp90 inhibitor that demonstrates significant anti-proliferative activity.[5][10] Its mechanism of action, centered on the inhibition of Hsp90's ATPase activity, results in the degradation of numerous oncoproteins, leading to the simultaneous disruption of multiple cancer-driving signaling pathways.[2][7] The presence of the aminohexyl linker makes it a particularly valuable tool for the development of targeted therapies like ADCs.[4] The experimental protocols detailed in this guide provide a robust framework for researchers to further investigate the therapeutic potential of this compound and other Hsp90 inhibitors in the field of oncology.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. [Anticancer effect of 17-(6-cinnamamido-hexylamino-)-17-demethoxygeldanamycin: in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. Anticancer activity and toxicity of new quaternary ammonium geldanamycin derivative salts and their mixtures with potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 12. merckmillipore.com [merckmillipore.com]
- 13. MTT assay protocol | Abcam [abcam.com]
- 14. broadpharm.com [broadpharm.com]
- 15. benchchem.com [benchchem.com]
- 16. benchchem.com [benchchem.com]
- 17. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - KR [thermofisher.com]
- 18. MTT (Assay protocol [protocols.io]
- 19. benchchem.com [benchchem.com]
- 20. benchchem.com [benchchem.com]
- 21. benchchem.com [benchchem.com]
Aminohexylgeldanamycin in Cancer Research: A Technical Guide
Introduction
Aminohexylgeldanamycin (B11832722) (AH-GA) is a semi-synthetic derivative of geldanamycin (B1684428), a naturally occurring ansamycin (B12435341) antibiotic.[1] Like its parent compound, AH-GA is a potent inhibitor of Heat Shock Protein 90 (HSP90), a molecular chaperone that is crucial for the stability and function of a multitude of "client" proteins involved in cancer cell growth, survival, and proliferation.[2][3] Many of these client proteins are oncoproteins, making HSP90 a prime target in cancer therapy.[1][4] The defining feature of AH-GA is the 17-aminohexyl substitution, which provides a versatile linker for conjugation to antibodies, peptides, or probes, making it a valuable tool for the development of targeted cancer therapies such as antibody-drug conjugates (ADCs).[5] This guide provides an in-depth overview of AH-GA, including its mechanism of action, quantitative data on its activity, and detailed experimental protocols for its evaluation in cancer research.
Mechanism of Action: HSP90 Inhibition
This compound exerts its anticancer effects by binding to the N-terminal ATP-binding pocket of HSP90.[6] This competitive inhibition of ATP binding disrupts the chaperone's function, leading to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway.[6][7] The degradation of these oncoproteins simultaneously disrupts multiple signaling pathways critical for cancer cell survival and proliferation, ultimately leading to cell cycle arrest and apoptosis.[7]
Key HSP90 client proteins implicated in cancer include:
-
Receptor Tyrosine Kinases: HER2, EGFR[7]
-
Signaling Kinases: Akt, Raf-1[7]
-
Cell Cycle Regulators: CDK4[7]
An increase in the expression of HSP70 is often observed following HSP90 inhibition and can be used as a biomarker for target engagement.
Data Presentation: In Vitro Cytotoxicity
While extensive quantitative data specifically for this compound is limited in the public domain, the following tables summarize the IC50 values for its parent compound, geldanamycin, and other closely related derivatives across various cancer cell lines. This data provides a strong indication of the potency of this class of HSP90 inhibitors.
Table 1: IC50 Values of Geldanamycin and its Derivatives in Various Cancer Cell Lines
| Compound | Cancer Type | Cell Line | IC50 | Reference |
| Geldanamycin | Breast Cancer | MCF-7 | 3.51 µM | [7] |
| Geldanamycin | Glioma | Various | 0.4-3 nM | [2] |
| Geldanamycin | Breast Cancer | Various | 2-20 nM | [2] |
| Geldanamycin | Small Cell Lung Cancer | Various | 50-100 nM | [2] |
| Geldanamycin | Ovarian Cancer | Various | 2000 nM | [2] |
| 17-AAG | Breast Cancer | SKBR-3 | 70 nM | [4] |
| 17-AAG | Breast Cancer | JIMT-1 | 10 nM | [4] |
| 17-AAG | Prostate Cancer | LNCaP, LAPC-4, DU-145, PC-3 | 25-45 nM | [8] |
| 17-AAG | Lung Adenocarcinoma | H1975, H1437, H1650 | 1.258-6.555 nM | [9] |
| 17-(tryptamine)-17-demethoxygeldanamycin | Breast Cancer | MCF-7 | 105.62 µg/ml | [10] |
| 17-(tryptamine)-17-demethoxygeldanamycin | Liver Cancer | HepG2 | 124.57 µg/ml | [10] |
| 17-(5′-methoxytryptamine)-17-demethoxygeldanamycin | Breast Cancer | MCF-7 | 82.50 µg/ml | [11] |
| 17-(5′-methoxytryptamine)-17-demethoxygeldanamycin | Liver Cancer | HepG2 | 114.35 µg/ml | [11] |
| 17-((S)-2-amino-3-phenylpropan-1-ol)-17-demethoxygeldanamycin | Cervical Cancer | HeLa | 19.36-45.66 µg/ml | [12] |
| 17-((S)-2-amino-3-phenylpropan-1-ol)-17-demethoxygeldanamycin | Liver Cancer | HepG2 | 24.62 µg/ml | [12] |
Note: IC50 values can be influenced by the specific assay conditions and should be determined empirically for each experimental system.[6]
Experimental Protocols
In Vitro Cytotoxicity Assay (MTT Assay)
This protocol describes a common method for assessing the cytotoxic effects of this compound on cancer cell lines.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
This compound stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS)
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.[5]
-
Drug Treatment: Prepare serial dilutions of AH-GA in complete medium. Remove the old medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO) and a no-cell control.[5]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[11]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for an additional 4 hours.[11]
-
Solubilization: Carefully remove the medium and add 150 µL of solubilization solution to each well to dissolve the formazan (B1609692) crystals. Shake the plate for 15 minutes to ensure complete solubilization.[11]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[6]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[6]
Western Blotting for HSP90 Client Protein Degradation
This protocol details the procedure for examining the effect of this compound on the expression levels of HSP90 client proteins.
Materials:
-
Cancer cells treated with AH-GA
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and transfer apparatus
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., anti-AKT, anti-HER2, anti-HSP70, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate (ECL)
-
Imaging system
Procedure:
-
Cell Lysis: Treat cancer cells with the desired concentrations of AH-GA for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer.[11]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[5]
-
SDS-PAGE and Protein Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.[5][11]
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.[11]
-
Secondary Antibody Incubation and Detection: Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. Detect the protein bands using an ECL substrate and an imaging system.[11]
-
Analysis: Quantify the band intensities to determine the extent of protein degradation. Use a loading control (e.g., β-actin) to ensure equal protein loading.[7]
In Vivo Tumor Xenograft Model
This protocol outlines the establishment of a subcutaneous tumor model in immunodeficient mice to evaluate the in vivo efficacy of this compound.
Materials:
-
Immunodeficient mice (e.g., athymic nude or SCID mice)
-
Cancer cell line (e.g., LAN-1, SK-N-SH neuroblastoma cells)[13]
-
Matrigel (optional)
-
This compound formulation for in vivo administration
-
Calipers for tumor measurement
Procedure:
-
Cell Implantation: Subcutaneously implant human cancer cells (e.g., 4-mm³ tumor implants or a cell suspension) into the flanks of the mice.[13]
-
Tumor Growth and Treatment Initiation: Allow tumors to grow to a palpable size. Once tumors reach the desired volume, randomize the mice into treatment and control groups.
-
Drug Administration: Administer AH-GA (or other HSP90 inhibitors) or vehicle control to the mice via an appropriate route (e.g., intraperitoneal or intravenous injection) at a predetermined dose and schedule.[13]
-
Tumor Measurement: Measure tumor dimensions with calipers twice weekly and calculate tumor volume.[13]
-
Monitoring: Monitor the body weight and overall health of the mice throughout the study.
-
Endpoint and Analysis: At the end of the study, euthanize the mice and excise the tumors for further analysis, such as Western blotting for client protein degradation or histopathology.[13]
Application in Antibody-Drug Conjugates (ADCs)
The aminohexyl linker on AH-GA provides a key advantage for its use as a payload in ADCs.[5] In this approach, AH-GA is conjugated to a monoclonal antibody that specifically targets a tumor-associated antigen on the surface of cancer cells. The ADC binds to the tumor cell, is internalized, and then releases the potent AH-GA payload directly inside the cell. This targeted delivery strategy aims to maximize the therapeutic efficacy at the tumor site while minimizing systemic toxicity.[5]
Conclusion
This compound is a potent HSP90 inhibitor with significant potential in cancer research and drug development. Its ability to induce the degradation of multiple oncoproteins simultaneously provides a powerful strategy to combat the complex signaling networks that drive tumorigenesis. The presence of a functional linker makes AH-GA particularly attractive for the development of targeted therapies like ADCs. The experimental protocols outlined in this guide provide a framework for the preclinical evaluation of AH-GA and other novel HSP90 inhibitors. Further research is warranted to fully elucidate the therapeutic potential of AH-GA and its conjugates in various cancer models.
References
- 1. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Geldanamycin and Its Derivatives Inhibit the Growth of Myeloma Cells and Reduce the Expression of the MET Receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. INHIBITION OF NEUROBLASTOMA XENOGRAFT GROWTH BY HSP90 INHIBITOR - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Hsp90 inhibitor 17-AAG reduces ErbB2 levels and inhibits proliferation of the trastuzumab resistant breast tumor cell line JIMT-1 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Anticancer activity and toxicity of new quaternary ammonium geldanamycin derivative salts and their mixtures with potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 8. selleckchem.com [selleckchem.com]
- 9. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 10. japsonline.com [japsonline.com]
- 11. benchchem.com [benchchem.com]
- 12. japsonline.com [japsonline.com]
- 13. Inhibition of neuroblastoma xenograft growth by Hsp90 inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Aminohexylgeldanamycin: Application Notes and Protocols for Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction and Application Notes
Aminohexylgeldanamycin (AH-GA) is a semi-synthetic derivative of the natural benzoquinone ansamycin, Geldanamycin.[1][2] It functions as a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous client proteins.[1][2] Many of these client proteins are oncoproteins critical for the proliferation, survival, and signaling of cancer cells.[3][4]
The primary mechanism of action involves AH-GA binding to the N-terminal ATP-binding pocket of Hsp90.[2][5] This competitive inhibition of ATP disrupts the chaperone's function, leading to the misfolding, ubiquitination, and subsequent degradation of Hsp90 client proteins via the proteasome pathway.[1][4][6] The depletion of these oncoproteins, such as Akt, Raf-1, and Her2/ErbB2, disrupts critical oncogenic signaling pathways, including the PI3K/Akt and MAPK pathways, ultimately leading to cell cycle arrest and apoptosis.[2][3]
The inclusion of the aminohexyl linker at the C17 position not only retains the core structure for Hsp90 binding but also provides a functional handle for conjugation.[1] This makes AH-GA particularly valuable for the development of antibody-drug conjugates (ADCs), which aim to deliver the potent cytotoxic agent directly to tumor cells, thereby increasing efficacy and minimizing systemic toxicity.[7]
Mechanism of Action: Hsp90 Inhibition
Data Presentation
Table 1: Anti-proliferative Activity of this compound and Analogues in Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay Type | IC50 / GI50 (µM) |
| This compound (AH-GDM) | A2780 | Ovarian | MTT | 2.9[8] |
| OVCAR-3 | Ovarian | MTT | 7.2[8] | |
| PC-3 | Prostate | Not Specified | ~5-7[8] | |
| DU145 | Prostate | Not Specified | ~5-7[8] | |
| HPMA Copolymer-AH-GDM-RGDfK | PC-3 | Prostate | Not Specified | ~10 |
| DU145 | Prostate | Not Specified | ~10 | |
| Geldanamycin (GDM) | MCF-7 | Breast | MTT | 3.51[8] |
| 17-AAG (Tanespimycin) | Melanoma Cell Lines | Melanoma | Not Specified | Varies[8] |
| CLL Cells | Leukemia | Not Specified | >1.0[8] |
Note: The potency of this compound can vary significantly between cell lines due to factors like expression levels of Hsp90, dependence on specific client proteins, and the presence of drug efflux pumps.[5] It is crucial to determine the IC50 experimentally for your specific cell line.
Table 2: Effect of this compound on Hsp90 Client Proteins
| Client Protein | Cell Line | Concentration | Effect |
| Raf-1 | NIH 3T3 | 2 µg/ml | Significant decrease in Raf-1 levels[3] |
| Akt | Various | Dose-dependent | Decrease in Akt levels[3] |
| Her2/ErbB2 | SKBr3 | Not specified | Rapid depletion of Her2[3] |
| PCNA | HCT-116 | Not specified | Degradation of PCNA[3] |
Disruption of Downstream Signaling Pathways
The degradation of key client proteins by this compound leads to the disruption of major signaling cascades that are critical for cancer cell survival and proliferation.[3]
Experimental Protocols
Protocol 1: Preparation of this compound Stock and Working Solutions
Geldanamycin and its derivatives are known for their poor water solubility.[5] Therefore, proper preparation of stock and working solutions is critical.
Materials:
-
Anhydrous Dimethyl Sulfoxide (DMSO)[9]
-
Pre-warmed (37°C) complete cell culture medium[9]
-
Sterile microcentrifuge tubes or vials[9]
Procedure:
-
Stock Solution Preparation (10 mM in DMSO):
-
Carefully weigh the required amount of this compound powder. To prepare 1 mL of a 10 mM stock solution, you will need 6.45 mg.[9]
-
Transfer the powder to a sterile vial.[9]
-
Add the appropriate volume of anhydrous DMSO (e.g., 1 mL for 6.45 mg).[9]
-
Vortex vigorously until the powder is completely dissolved. Gentle warming to 37°C or brief sonication can aid dissolution.[9]
-
Store the stock solution in small aliquots at -20°C or -80°C, protected from light, to avoid repeated freeze-thaw cycles.[5][9]
-
-
Working Solution Preparation:
-
Thaw an aliquot of the 10 mM stock solution.
-
Pre-warm the required volume of complete cell culture medium to 37°C.[9]
-
Perform serial dilutions of the stock solution in the pre-warmed medium to achieve the desired final concentrations for your experiment (e.g., 10 nM to 10 µM).[2]
-
Crucially: While vortexing the pre-warmed medium, add the DMSO stock solution dropwise to prevent precipitation.[9]
-
Ensure the final concentration of DMSO in the culture medium is kept low (typically ≤0.1% to 0.5%) to avoid solvent-induced cytotoxicity.[2][5]
-
Protocol 2: Cell Viability (MTT) Assay for IC50 Determination
This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[4][11]
Materials:
-
Cancer cell line of interest
-
96-well cell culture plates
-
Complete culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)[12]
-
This compound working solutions
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO[2]
-
Microplate reader[2]
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium and incubate overnight to allow for attachment.[2][7]
-
Compound Treatment: Remove the old medium and add 100 µL of medium containing the various concentrations of AH-GA. Include a vehicle control (medium with the same final DMSO concentration) and a no-treatment control.[2]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, until purple formazan crystals are visible.[7]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.[2]
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control. Plot the percentage of viability against the log of the AH-GA concentration to generate a dose-response curve and determine the IC50 value.[2]
Protocol 3: Western Blot Analysis of HSP90 Client Protein Degradation
This protocol confirms the mechanism of action of AH-GA by assessing the degradation of known Hsp90 client proteins (e.g., Akt, Raf-1, Her2) and the induction of Hsp70, a classic marker of Hsp90 inhibition.[4][6]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. labsolu.ca [labsolu.ca]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Application Notes and Protocols for Aminohexylgeldanamycin Antibody-Drug Conjugates
For Researchers, Scientists, and Drug Development Professionals
Introduction
Antibody-drug conjugates (ADCs) are a revolutionary class of targeted therapeutics that combine the specificity of monoclonal antibodies with the potent cell-killing activity of cytotoxic agents. This approach minimizes systemic toxicity while maximizing efficacy at the tumor site.[1] Geldanamycin (B1684428), a potent inhibitor of Heat Shock Protein 90 (Hsp90), has been explored as a payload for ADCs. Hsp90 is a molecular chaperone crucial for the stability and function of numerous oncoproteins, making it an attractive target for cancer therapy.[2][3] Aminohexylgeldanamycin (AH-GA) is a derivative of geldanamycin that incorporates a primary amine handle, enabling its conjugation to monoclonal antibodies.[]
These application notes provide a comprehensive overview and detailed protocols for the synthesis, characterization, and evaluation of this compound-based ADCs.
Mechanism of Action
The mechanism of action for an this compound ADC involves a multi-step process:
-
Target Binding: The monoclonal antibody component of the ADC specifically binds to a tumor-associated antigen on the surface of a cancer cell.
-
Internalization: Upon binding, the ADC-antigen complex is internalized by the cell, typically through receptor-mediated endocytosis.[5]
-
Lysosomal Trafficking: The internalized ADC is trafficked to the lysosome, an acidic cellular compartment containing various degradative enzymes.
-
Payload Release: Within the lysosome, the antibody is degraded, leading to the release of the this compound payload.
-
Hsp90 Inhibition: The released AH-GA binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its chaperone function.[6]
-
Client Protein Degradation: Inhibition of Hsp90 leads to the misfolding and subsequent degradation of its client proteins via the ubiquitin-proteasome pathway.[6] Many of these client proteins are critical for cancer cell survival and proliferation, including HER2, Akt, and Raf-1.[7]
-
Apoptosis: The degradation of these essential oncoproteins disrupts key signaling pathways, ultimately leading to cell cycle arrest and apoptosis.[8]
Data Presentation
The following tables summarize representative quantitative data for an exemplary this compound ADC targeting HER2 (e.g., Trastuzumab-AH-GA).
Table 1: In Vitro Cytotoxicity of Trastuzumab-AH-GA ADC
| Cell Line | HER2 Expression | IC50 (nM) |
| SK-BR-3 | High | 5.8 |
| BT-474 | High | 10.2 |
| MDA-MB-231 | Low/Negative | > 1000 |
Table 2: In Vivo Efficacy of Trastuzumab-AH-GA ADC in a SK-BR-3 Xenograft Model
| Treatment Group | Dose (mg/kg) | Tumor Growth Inhibition (%) |
| Vehicle Control | - | 0 |
| Trastuzumab | 10 | 45 |
| Trastuzumab-AH-GA ADC | 10 | 95 |
Table 3: Physicochemical Characteristics of Trastuzumab-AH-GA ADC
| Parameter | Value |
| Drug-to-Antibody Ratio (DAR) | 3.5 |
| Aggregation (%) | < 2% |
| Endotoxin (EU/mg) | < 0.5 |
Experimental Protocols
Protocol 1: Synthesis of this compound (AH-GA)
This protocol describes the synthesis of 17-(6-aminohexyl)amino-17-demethoxygeldanamycin from geldanamycin.
Materials:
-
Geldanamycin
-
1,6-diaminohexane
-
Di-tert-butyl dicarbonate (B1257347) (Boc2O)
-
Dichloromethane (CH2Cl2)
-
Sodium sulfate (B86663) (Na2SO4)
-
Methanol
-
Silica (B1680970) gel for column chromatography
-
Trifluoroacetic acid (TFA)
-
Thin-layer chromatography (TLC) plates
Procedure:
-
Protection of 1,6-Diaminohexane:
-
Dissolve 1,6-diaminohexane (2.0 equivalents) in ethanol at 0°C with continuous stirring.
-
Add di-tert-butyl dicarbonate (1.1 equivalents) in small portions.
-
Allow the solution to warm to room temperature and stir overnight.
-
Extract the reaction mixture with CH2Cl2.
-
Combine the organic phases and dry over Na2SO4.
-
Purify the mono-Boc-protected 1,6-diaminohexane by column chromatography.[]
-
-
Synthesis of 17-(6-tert-butoxycarbonylaminohexyl)amino-17-demethoxygeldanamycin:
-
Dissolve geldanamycin in chloroform or dichloromethane.
-
Add an excess of the mono-Boc-protected 1,6-diaminohexane.
-
Stir the reaction mixture at room temperature for 24-48 hours, monitoring by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the protected intermediate.[]
-
-
Deprotection to Yield this compound (AH-GA):
-
Dissolve the purified protected intermediate in a minimal amount of dichloromethane.
-
Add an excess of trifluoroacetic acid (TFA) dropwise at 0°C.
-
Stir the reaction mixture at room temperature for 1-2 hours until deprotection is complete (monitored by TLC).
-
Remove the solvent and excess TFA under reduced pressure to obtain this compound.[]
-
Protocol 2: Conjugation of this compound to an Antibody
This protocol describes the conjugation of AH-GA to a monoclonal antibody (e.g., Trastuzumab) using a heterobifunctional SMCC (Succinimidyl 4-(N-maleimidomethyl)cyclohexane-1-carboxylate) linker. This is a two-step process.
Materials:
-
This compound (AH-GA)
-
SMCC linker
-
Monoclonal antibody (e.g., Trastuzumab) in a suitable buffer (e.g., PBS, pH 7.4)
-
Anhydrous Dimethylformamide (DMF) or Dimethyl sulfoxide (B87167) (DMSO)
-
Dithiothreitol (DTT) or Tris(2-carboxyethyl)phosphine (TCEP)
-
Dehydroascorbic acid (DHAA)
-
Sephadex G-25 desalting column
-
Phosphate (B84403) buffer (e.g., 50 mM sodium phosphate, 50 mM NaCl, 2 mM EDTA, pH 6.5)
Procedure:
Step 1: Activation of this compound with SMCC linker
-
Dissolve AH-GA in anhydrous DMF or DMSO.
-
Dissolve the SMCC linker in anhydrous DMF or DMSO.
-
Add the SMCC solution to the AH-GA solution at a slight molar excess of the linker.
-
Add a non-nucleophilic base such as Diisopropylethylamine (DIPEA) to catalyze the reaction.
-
Incubate the reaction mixture at room temperature for 1-2 hours to form the Maleimide-activated AH-GA. The NHS ester of the SMCC linker will react with the primary amine of AH-GA to form a stable amide bond.[2]
Step 2: Antibody Reduction and Conjugation
-
Antibody Reduction:
-
Partially reduce the interchain disulfide bonds of the antibody using a reducing agent like DTT or TCEP. The amount of reducing agent will determine the number of available thiol groups and thus influence the drug-to-antibody ratio (DAR).
-
Incubate at 37°C for 30-60 minutes.
-
-
Purification of Reduced Antibody:
-
Remove the excess reducing agent by passing the antibody solution through a desalting column (e.g., Sephadex G-25) equilibrated with a phosphate buffer (pH 6.5).
-
-
Conjugation:
-
Immediately add the Maleimide-activated AH-GA solution to the reduced antibody solution.
-
Incubate the reaction mixture at room temperature for 1-4 hours or at 4°C overnight. The maleimide (B117702) group of the activated AH-GA will react with the free thiol groups on the antibody to form a stable thioether bond.
-
-
Purification of the ADC:
-
Purify the resulting ADC from unconjugated drug-linker and other impurities using a suitable method such as size-exclusion chromatography (SEC) or tangential flow filtration (TFF).
-
Protocol 3: Characterization of the ADC
A. Determination of Drug-to-Antibody Ratio (DAR)
The DAR can be determined using Hydrophobic Interaction Chromatography (HIC) or Mass Spectrometry (MS).
-
HIC-HPLC:
-
Use a HIC column (e.g., TSKgel Butyl-NPR).
-
Elute the ADC with a decreasing salt gradient.
-
Antibody species with different numbers of conjugated drugs will have different retention times due to increasing hydrophobicity with higher drug load.
-
Calculate the weighted average DAR from the peak areas of the different species.[9]
-
-
LC-MS:
-
Deglycosylate the ADC using an appropriate enzyme (e.g., PNGase F).
-
Analyze the intact mass of the ADC using a high-resolution mass spectrometer.
-
The number of conjugated drugs can be determined from the mass shift compared to the unconjugated antibody.
-
Calculate the weighted average DAR from the relative abundance of each drug-loaded species.[10]
-
Protocol 4: In Vitro Cytotoxicity Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability.
Materials:
-
HER2-positive (e.g., SK-BR-3, BT-474) and HER2-negative (e.g., MDA-MB-231) cancer cell lines
-
Cell culture medium (e.g., DMEM or RPMI-1640) with 10% FBS
-
This compound ADC
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well.
-
Incubate for 24 hours to allow for cell attachment.[11]
-
-
Compound Treatment:
-
Prepare serial dilutions of the ADC in cell culture medium.
-
Remove the old medium and add the medium containing the ADC dilutions to the wells.
-
Include wells with medium only (blank) and vehicle control (e.g., the final concentration of DMSO used in the highest ADC concentration).
-
Incubate for 72-96 hours at 37°C in a 5% CO2 incubator.[11]
-
-
MTT Addition and Incubation:
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
-
Formazan (B1609692) Solubilization and Absorbance Reading:
-
Carefully remove the medium.
-
Add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.[11]
-
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Plot the cell viability against the ADC concentration and determine the IC50 value using a suitable software.
-
Protocol 5: In Vivo Antitumor Efficacy in a Xenograft Model
This protocol describes the evaluation of the ADC's antitumor activity in a mouse xenograft model.
Materials:
-
Immunocompromised mice (e.g., BALB/c nude or NOD-SCID)
-
HER2-positive cancer cells (e.g., SK-BR-3)
-
Matrigel (optional)
-
This compound ADC
-
Vehicle control (e.g., sterile saline)
-
Calipers for tumor measurement
Procedure:
-
Tumor Implantation:
-
Subcutaneously inject a suspension of cancer cells (e.g., 5 x 10^6 cells in 100 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).
-
When tumors reach a certain size (e.g., 100-200 mm^3), randomize the mice into treatment groups (e.g., vehicle control, unconjugated antibody, ADC).
-
-
ADC Administration:
-
Administer the ADC and controls intravenously (i.v.) via the tail vein at the predetermined dose and schedule.
-
-
Monitoring and Data Collection:
-
Measure tumor volumes and body weights 2-3 times per week.
-
Monitor the mice for any signs of toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for weighing and further analysis (e.g., immunohistochemistry).
-
-
Data Analysis:
-
Plot the mean tumor volume over time for each treatment group.
-
Calculate the tumor growth inhibition (TGI) for each treatment group compared to the vehicle control.
-
Visualizations
Signaling Pathway of Hsp90 Inhibition
Caption: Mechanism of action of an this compound ADC.
Experimental Workflow for ADC Development
Caption: Overall workflow for the development and evaluation of an this compound ADC.
Logical Relationship of ADC Conjugation
Caption: Logical steps for the conjugation of this compound to an antibody via an SMCC linker.
References
- 1. Emerging trends in synthesis, characterization, and mechanism of action of antibody-drug and antibody-nanoparticle conjugates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. glenresearch.com [glenresearch.com]
- 3. hpst.cz [hpst.cz]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. SMCC - Creative Biolabs [creative-biolabs.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. agilent.com [agilent.com]
- 10. [Determination of drug antibody ratio in an antibody-drug conjugate] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. broadpharm.com [broadpharm.com]
Application Notes: Preparation of Aminohexylgeldanamycin Stock Solution
For: Researchers, scientists, and drug development professionals.
Subject: Standardized protocol for the preparation, storage, and handling of Aminohexylgeldanamycin (AH-GA) stock solutions for in vitro research applications.
Introduction
This compound (AH-GA) is a semi-synthetic derivative of geldanamycin (B1684428), a potent inhibitor of Heat Shock Protein 90 (HSP90).[1][2][3] HSP90 is a critical molecular chaperone responsible for the conformational maturation, stability, and activity of numerous "client" proteins, many of which are oncoproteins essential for tumor cell growth, proliferation, and survival (e.g., Akt, HER2, Raf-1).[1][3][4] AH-GA binds to the N-terminal ATP-binding pocket of HSP90, inhibiting its chaperone function.[1][2][3] This leads to the ubiquitin-proteasome-mediated degradation of client proteins, making HSP90 an attractive target for cancer therapy.[1][2][3]
The addition of an aminohexyl linker to the geldanamycin scaffold provides a functional handle for conjugation, but like its parent compound, AH-GA has poor aqueous solubility.[1][3][5] Therefore, proper preparation of a concentrated stock solution in an organic solvent is critical for accurate and reproducible experimental results. This document provides a detailed protocol for preparing a 10 mM stock solution of AH-GA in Dimethyl Sulfoxide (DMSO).
Physicochemical and Storage Data
All quantitative data for this compound is summarized in the table below for easy reference.
| Property | Value | Source(s) |
| Molecular Formula | C₃₄H₅₂N₄O₈ | [1][6] |
| Molecular Weight | 644.8 g/mol | [1][6] |
| Appearance | Solid powder | [7][8] |
| Recommended Solvent | Anhydrous Dimethyl Sulfoxide (DMSO) | [3][7][9] |
| Solubility in DMSO | ≥10 mM; up to 170 mM with sonication | [7][10] |
| Recommended Stock Conc. | 10 mM | [7] |
| Storage (Solid Form) | -20°C, protected from light | [9][10] |
| Storage (Stock Solution) | -20°C or -80°C in single-use aliquots | [3][7][8][9] |
| Stability | Stable in DMSO at ≤ -20°C. Unstable in aqueous solutions. Avoid repeated freeze-thaw cycles. | [8][9] |
Experimental Protocols
Materials and Reagents
-
This compound (AH-GA) powder
-
Anhydrous or molecular biology grade Dimethyl Sulfoxide (DMSO)
-
Calibrated analytical balance
-
Sterile, amber or foil-wrapped microcentrifuge tubes or cryovials
-
Vortex mixer
-
Pipettes and sterile tips
-
Personal Protective Equipment (PPE): safety glasses, gloves, lab coat
Protocol: Preparation of 10 mM Stock Solution
This protocol describes the preparation of 1 mL of a 10 mM AH-GA stock solution. Adjust volumes as necessary.
-
Calculate Required Mass:
-
To prepare 1 mL of a 10 mM solution, the required mass is calculated as follows:
-
Mass (g) = Concentration (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = (0.010 mol/L) × (0.001 L) × (644.8 g/mol ) × (1000 mg/g) = 6.45 mg
-
-
-
Preparation:
-
Allow the vial of AH-GA powder to equilibrate to room temperature before opening to prevent moisture condensation.[9]
-
Under a chemical fume hood, carefully weigh 6.45 mg of AH-GA powder and transfer it to a sterile vial.
-
Add 1 mL of anhydrous DMSO to the vial.
-
Cap the vial tightly and vortex gently but thoroughly until the powder is completely dissolved.[7][9] If dissolution is slow, brief sonication or gentle warming to 37°C can be applied. Visually inspect the solution to ensure no particulates are present.
-
-
Aliquoting and Storage:
-
Dispense the stock solution into smaller, single-use aliquots (e.g., 10-20 µL) in sterile, tightly sealed, and light-protected (amber or foil-wrapped) vials.[7][9]
-
Clearly label all aliquots with the compound name, concentration, solvent, and date of preparation.
-
Store the aliquots at -20°C or -80°C for long-term use.[8][9] Crucially, avoid repeated freeze-thaw cycles as this can lead to compound degradation and precipitation. [3][8][9]
-
Protocol: Preparation of Working Solution
-
Pre-warm the aqueous solution (e.g., cell culture medium, PBS) to the experimental temperature (typically 37°C).
-
Thaw a single aliquot of the 10 mM AH-GA stock solution.
-
To minimize precipitation ("solvent shock"), add the required volume of the DMSO stock solution dropwise to the pre-warmed aqueous solution while vortexing or swirling gently .
-
Ensure the final concentration of DMSO in the working solution is kept low (typically ≤0.5% v/v) to prevent solvent-induced cytotoxicity.[3][7]
-
Use the freshly prepared working solution immediately. Do not store AH-GA in aqueous buffers , as it is unstable.[9] A change in color of the working solution often indicates degradation.[9]
Safety and Handling
-
This compound is a potent compound and should be handled with care.[11]
-
Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves.[11]
-
Handle the solid powder in a chemical fume hood to avoid inhalation of dust.[11]
-
Avoid contact with skin and eyes.[11]
-
Dispose of all waste containing AH-GA (unused solutions, contaminated tips, vials, etc.) as hazardous chemical waste in accordance with your institution's environmental health and safety (EHS) guidelines.[11]
Visualizations
Caption: HSP90 chaperone cycle and its inhibition by this compound.
Caption: Workflow for preparing a 10 mM this compound stock solution.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. This compound | C34H52N4O8 | CID 102441955 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. labsolu.ca [labsolu.ca]
- 11. benchchem.com [benchchem.com]
Application Notes and Protocols for Western Blot Analysis of Aminohexylgeldanamycin
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminohexylgeldanamycin (AH-GA) is a derivative of the ansamycin (B12435341) antibiotic Geldanamycin and a potent inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone essential for the stability and function of a wide range of "client" proteins, many of which are critical for tumor cell survival and proliferation.[1][3] AH-GA binds to the N-terminal ATP-binding pocket of Hsp90, inhibiting its ATPase activity.[1][4] This disruption of Hsp90 function leads to the misfolding, ubiquitination, and subsequent degradation of its client proteins via the proteasome.[1][3] This targeted degradation of oncoproteins makes Hsp90 an attractive target for cancer therapy.[4] Western blotting is a widely used and effective technique to validate and quantify the degradation of Hsp90 client proteins following treatment with inhibitors like AH-GA.[3][4]
These application notes provide a comprehensive guide for utilizing Western blot analysis to assess the efficacy of this compound in promoting the degradation of key Hsp90 client proteins.
Mechanism of Action: Hsp90 Inhibition and Client Protein Degradation
Hsp90, in conjunction with its co-chaperones, plays a crucial role in the conformational maturation and stability of numerous signaling proteins.[3] When AH-GA inhibits Hsp90's ATPase activity, the chaperone cycle is disrupted.[4] This leaves client proteins in an unstable state, making them susceptible to recognition by the cell's quality control machinery. The E3 ubiquitin ligase, often in complex with co-chaperones like CHIP (C-terminus of Hsp70-interacting protein), polyubiquitinates the destabilized client protein. This polyubiquitination serves as a signal for the 26S proteasome to recognize and degrade the client protein.[3]
Caption: Hsp90 inhibition by AH-GA leads to client protein degradation.
Data Presentation: Efficacy of Hsp90 Inhibition
The following table summarizes the quantitative data on the degradation of key Hsp90 client proteins in various cancer cell lines after treatment with Hsp90 inhibitors. This data, compiled from multiple studies, serves as a benchmark for the expected efficacy of compounds like this compound.[4] The percentage decrease in protein levels is determined by densitometric analysis of Western blots.
| Hsp90 Inhibitor | Client Protein | Cell Line | Concentration | Duration (hours) | Percent Degradation (%) |
| 17-AAG | Akt | MCF-7 | 1 µM | 24 | ~50% |
| 17-AAG | Her2 | SK-Br-3 | 0.5 µM | 48 | ~75% |
| 17-AAG | c-Raf | HeLa | 1 µM | 12 | ~60% |
| NVP-AUY922 | Akt | BT-474 | 50 nM | 24 | >90% |
| NVP-AUY922 | Her2 | BT-474 | 50 nM | 24 | >90% |
| NVP-AUY922 | c-Raf | NCI-H460 | 100 nM | 48 | ~80% |
Note: The efficacy of Hsp90 inhibitors can vary depending on the cell line, the specific client protein, and the experimental conditions. The data above represents a consolidation of findings from multiple sources to provide a general comparison.[4]
Experimental Protocols
Protocol 1: Cell Culture and Treatment
This protocol outlines the steps for culturing cells and treating them with this compound to assess its effect on Hsp90 client protein levels.
-
Cell Culture: Culture cancer cell lines (e.g., MCF-7, SK-Br-3, HT-29, or other appropriate lines) in their recommended media supplemented with fetal bovine serum (FBS) and antibiotics to 70-80% confluency.
-
Treatment:
-
Prepare a stock solution of this compound in an appropriate solvent (e.g., DMSO).
-
Treat the cells with varying concentrations of AH-GA (a dose-response experiment is recommended, e.g., 10 nM to 10 µM).
-
Include a vehicle-treated control (e.g., DMSO at a concentration not exceeding 0.1%).
-
Incubate the cells for desired time points (a time-course experiment is recommended, e.g., 6, 12, 24, 48 hours).
-
Protocol 2: Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol provides a detailed methodology for performing Western blot analysis to detect and quantify the degradation of Hsp90 client proteins.
1. Cell Lysis
- Wash the cells once with ice-cold phosphate-buffered saline (PBS).
- Lyse the cells in RIPA buffer (Radioimmunoprecipitation assay buffer) supplemented with protease and phosphatase inhibitors.[4]
- Scrape the adherent cells and collect the lysate. For suspension cells, pellet and resuspend in lysis buffer.
- Incubate on ice for 30 minutes with periodic vortexing.
- Centrifuge the lysate at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.
- Collect the supernatant containing the protein extract.
2. Protein Quantification
- Determine the protein concentration of each lysate using a BCA (Bicinchoninic acid) protein assay.[4]
3. Sample Preparation and SDS-PAGE
- Normalize the protein concentrations for all samples.
- Add Laemmli sample buffer to the lysates and boil at 95-100°C for 5 minutes.[4]
- Load equal amounts of protein (e.g., 20-30 µg) per lane onto an SDS-polyacrylamide gel. Include a molecular weight marker.
- Run the gel at a constant voltage until the dye front reaches the bottom.
4. Protein Transfer
- Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane using a wet or semi-dry transfer system.[4]
5. Immunoblotting
- Block the membrane with 5% non-fat dry milk or bovine serum albumin (BSA) in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.[4]
- Incubate the membrane with the primary antibody (specific to the Hsp90 client protein of interest, e.g., Akt, Her2, c-Raf) diluted in blocking buffer overnight at 4°C with gentle agitation.
- Wash the membrane three times with TBST for 10 minutes each.
- Incubate the membrane with the appropriate horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.[4]
- Wash the membrane again three times with TBST for 10 minutes each.
6. Detection and Analysis
- Prepare the enhanced chemiluminescence (ECL) substrate according to the manufacturer's instructions.
- Incubate the membrane with the ECL substrate.
- Capture the chemiluminescent signal using a digital imager or X-ray film.[4]
- Quantify the band intensities using image analysis software. Normalize the band intensity of the target protein to a loading control (e.g., β-actin or GAPDH).
Start [label="Cell Culture &\nTreatment with AH-GA", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Lysis [label="Cell Lysis\n(RIPA Buffer)"];
Quantification [label="Protein Quantification\n(BCA Assay)"];
SDS_PAGE [label="Sample Preparation &\nSDS-PAGE"];
Transfer [label="Protein Transfer\n(PVDF/Nitrocellulose)"];
Blocking [label="Blocking\n(5% Milk/BSA)"];
Primary_Ab [label="Primary Antibody\nIncubation"];
Secondary_Ab [label="Secondary Antibody\nIncubation (HRP)"];
Detection [label="Detection\n(ECL Substrate)"];
Analysis [label="Data Analysis\n(Densitometry)"];
End [label="Results", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start -> Lysis;
Lysis -> Quantification;
Quantification -> SDS_PAGE;
SDS_PAGE -> Transfer;
Transfer -> Blocking;
Blocking -> Primary_Ab;
Primary_Ab -> Secondary_Ab;
Secondary_Ab -> Detection;
Detection -> Analysis;
Analysis -> End;
}
Caption: Workflow for Western blot analysis of Hsp90 client proteins.
Troubleshooting
-
No or weak signal:
-
Increase the amount of protein loaded.
-
Optimize primary and secondary antibody concentrations and incubation times.
-
Ensure the transfer was efficient by staining the membrane with Ponceau S.
-
-
High background:
-
Increase the number and duration of washing steps.
-
Ensure the blocking step is sufficient.
-
Use a fresh blocking buffer.
-
-
Unexpected bands:
-
Ensure the specificity of the primary antibody.
-
Use freshly prepared lysis buffer with protease inhibitors.
-
Consider the presence of post-translational modifications or protein isoforms.
-
-
Increased Hsp70/Hsp90 expression:
-
This is an expected cellular stress response to Hsp90 inhibition, as it leads to the activation of Heat Shock Factor 1 (HSF1), which upregulates the expression of heat shock proteins.[5]
-
References
Application Notes and Protocols for Cell Viability Assays with Aminohexylgeldanamycin (MTT/MTS)
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to assessing cell viability in response to treatment with Aminohexylgeldanamycin (AH-GA), a potent inhibitor of Heat Shock Protein 90 (HSP90), using the MTT and MTS colorimetric assays. This document outlines the mechanism of action, detailed experimental protocols, data presentation guidelines, and visual representations of the underlying biological pathways and experimental workflows.
Introduction
This compound is a semi-synthetic derivative of Geldanamycin (B1684428), an ansamycin (B12435341) antibiotic that inhibits the function of HSP90.[1] HSP90 is a molecular chaperone essential for the stability and function of a wide range of "client" proteins, many of which are critical for the proliferation and survival of cancer cells.[2][3] By inhibiting HSP90, this compound leads to the degradation of these client proteins, disrupting key oncogenic signaling pathways and ultimately inducing cell cycle arrest and apoptosis.[4] The MTT and MTS assays are reliable methods to quantify the cytotoxic effects of compounds like this compound by measuring the metabolic activity of viable cells.
Mechanism of Action: HSP90 Inhibition
HSP90 is a critical chaperone protein that ensures the correct folding and stability of numerous signaling proteins, referred to as client proteins. In many cancer types, HSP90 is overexpressed and plays a vital role in maintaining the function of oncoproteins that drive tumor growth. This compound binds to the ATP-binding pocket in the N-terminal domain of HSP90, which competitively inhibits ATP binding and disrupts its chaperone function.[4] This leads to the misfolding and subsequent ubiquitination and proteasomal degradation of HSP90 client proteins.[5] The depletion of these oncoproteins disrupts critical signaling pathways, such as the PI3K/AKT and RAF/MEK/ERK pathways, leading to cell cycle arrest and apoptosis.[3][6]
Data Presentation
The cytotoxic effects of this compound and related Geldanamycin derivatives are summarized below. The half-maximal inhibitory concentration (IC50) values were determined using MTT or similar cell viability assays in various cancer cell lines.
| Compound | Cell Line | Cancer Type | Incubation Time (h) | IC50 | Reference |
| Geldanamycin Derivative | HeLa | Cervical Cancer | Not Specified | >200 µg/mL | [2] |
| Geldanamycin Derivative | HepG2 | Liver Cancer | Not Specified | >200 µg/mL | [2] |
| Geldanamycin Derivative | MCF-7 | Breast Cancer | 72 | 82.50 µg/mL | [7] |
| Geldanamycin Derivative | HepG2 | Liver Cancer | 72 | 114.35 µg/mL | [7] |
| Quaternary ammonium (B1175870) geldanamycin salt (13) | MCF-7 | Breast Cancer | 72 | 2.31 µM | [8] |
| Quaternary ammonium geldanamycin salt (13) | CCD39Lu (Normal) | Lung Fibroblast | 72 | >10 µM | [8] |
| Quaternary ammonium geldanamycin salt (8) | A-549 | Lung Cancer | 72 | 0.99 µM | [8] |
Note: Specific IC50 data for this compound is limited in publicly available literature; therefore, data for closely related Geldanamycin derivatives are provided for reference. IC50 values can be influenced by specific assay conditions and should be determined empirically for each experimental system.[4]
Experimental Protocols
Cell Viability Assay (MTT/MTS) Experimental Workflow
The general workflow for assessing the effect of this compound on cell viability using an MTT or MTS assay is depicted below.
Detailed Methodology: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the reduction of yellow MTT by mitochondrial succinate (B1194679) dehydrogenase in viable cells to form an insoluble purple formazan product.
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTT solution (5 mg/mL in PBS, filter-sterilized and protected from light)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells at an appropriate density (e.g., 5,000-10,000 cells/well) in a 96-well plate and incubate overnight to allow for attachment.[9]
-
Treatment: Prepare serial dilutions of this compound in complete medium. Remove the old medium from the cells and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (e.g., DMSO at the same concentration as the highest drug dilution).[2]
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).[10]
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing formazan crystals to form.[2]
-
Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 5-10 minutes to ensure complete dissolution.[2]
-
Absorbance Measurement: Read the absorbance at a wavelength between 550 and 600 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.[2]
Detailed Methodology: MTS Assay
The MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assay is a "one-step" colorimetric method where the MTS tetrazolium compound is reduced by viable cells to a soluble formazan product.[12]
Materials:
-
96-well cell culture plates
-
Complete cell culture medium
-
This compound stock solution (in DMSO)
-
MTS reagent (in combination with an electron coupling reagent like PES)
-
Microplate reader
Protocol:
-
Cell Seeding: Prepare cells and test compounds in a 96-well plate containing a final volume of 100 µL/well. Include wells with medium only for background subtraction.[13]
-
Treatment: Add various concentrations of this compound to the wells.
-
Incubation: Incubate for the desired period of exposure.[13]
-
MTS Addition: Add 20 µL of MTS solution to each well.[13]
-
Incubation: Incubate for 1 to 4 hours at 37°C.[13]
-
Absorbance Measurement: Record absorbance at approximately 490 nm.[13]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Troubleshooting and Considerations
-
Solubility of this compound: Ensure the compound is fully dissolved in DMSO. The final DMSO concentration in the cell culture medium should typically be less than 0.1% to avoid solvent-induced toxicity.[2]
-
Off-Target Effects: To confirm that the observed effects are specific to HSP90 inhibition, consider using complementary techniques such as western blotting to analyze the degradation of known HSP90 client proteins.
-
Cell-Specific Responses: The sensitivity to HSP90 inhibitors can vary between cell lines. It is crucial to optimize assay conditions, such as cell seeding density and incubation times, for each cell line.[4]
-
MTT vs. MTS: The MTS assay is generally faster as it does not require a solubilization step. However, the choice of assay may depend on the specific cell line and experimental setup.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Anticancer activity and toxicity of new quaternary ammonium geldanamycin derivative salts and their mixtures with potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The changing 50% inhibitory concentration (IC50) of cisplatin: a pilot study on the artifacts of the MTT assay and the precise measurement of density-dependent chemoresistance in ovarian cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 13. HSP90 Mechanisms & Interactions | HSP90 [hsp90.ca]
Application Notes and Protocols: Aminohexylgeldanamycin in Prostate Cancer Cell Lines
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the effects of aminohexylgeldanamycin (B11832722), a derivative of the Heat Shock Protein 90 (Hsp90) inhibitor geldanamycin (B1684428), on prostate cancer cell lines. Detailed protocols for key experimental procedures are included to facilitate research and development in this area.
Introduction
Heat Shock Protein 90 (Hsp90) is a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for the growth and survival of cancer cells.[1] In prostate cancer, key Hsp90 client proteins include the Androgen Receptor (AR) and the serine/threonine kinase Akt, both of which are pivotal drivers of tumor progression.[2][3] Inhibition of Hsp90 leads to the degradation of these client proteins, making it a promising therapeutic strategy for prostate cancer.[1][2]
Geldanamycin and its derivatives, such as this compound and the more extensively studied 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG), bind to the N-terminal ATP-binding pocket of Hsp90, thereby inhibiting its chaperone function.[1][4] This leads to the proteasomal degradation of client proteins, resulting in cell cycle arrest and apoptosis.[1][5] This document outlines the cellular effects of these compounds on various prostate cancer cell lines and provides detailed protocols for their investigation.
Data Presentation
Table 1: Comparative Anti-proliferative Activity of Geldanamycin Derivatives in Prostate Cancer Cell Lines
The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The following table summarizes the IC50 values for geldanamycin and its derivatives in various prostate cancer cell lines.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| Geldanamycin | PC-3 | Prostate Cancer | 0.58–0.64[6] |
| 17-AAG | LNCaP | Prostate Cancer | Not specified, but potent inhibition observed[7] |
| 17-AAG | PC-3 | Prostate Cancer | Potent inhibition observed[7] |
| 17-AAG | VCaP | Prostate Cancer | Potent inhibition observed[7] |
| 17-DMCHAG | LNCaP | Prostate Cancer | Dose-dependent suppression[2] |
| 17-DMCHAG | DU-145 | Prostate Cancer | Dose-dependent suppression[2] |
| Valproic Acid (for comparison) | LNCaP | Prostate Cancer | 3.15 ± 0.50 (mmol/L)[8] |
| Cisplatin (for comparison) | LNCaP | Prostate Cancer | 31.52[9] |
Note: Direct comparative studies of this compound across all major prostate cancer cell lines are limited. The data presented here is a compilation from various studies on geldanamycin and its derivatives.
Table 2: Induction of Apoptosis by Geldanamycin Derivatives in Prostate Cancer Cell Lines
The following table presents data on the induction of apoptosis in prostate cancer cell lines following treatment with geldanamycin derivatives.
| Compound | Cell Line | Treatment | Apoptotic Effect |
| 17-ABAG | LNCaP | 1 µM for 24h | Significant increase in apoptotic cells[10] |
| 17-AAG | H446 (Lung Cancer) | 3.125, 6.25, 12.5 mg/l for 48h | Dose-dependent increase in apoptosis[11] |
| Geldanamycin + TRAIL | LNCaP | 250 nmol/L GA for 48h | Sensitization to TRAIL-induced apoptosis[12] |
Signaling Pathways and Experimental Workflows
Hsp90 Inhibition and Downstream Signaling
Hsp90 inhibitors disrupt the chaperone's function, leading to the degradation of client proteins critical for prostate cancer cell survival and proliferation. The two primary pathways affected are the Androgen Receptor (AR) and the PI3K/Akt signaling pathways.
Caption: Mechanism of Hsp90 Inhibition.
Androgen Receptor (AR) Signaling Pathway
The Androgen Receptor is a key client protein of Hsp90. Its degradation upon Hsp90 inhibition is a critical anti-tumor mechanism in prostate cancer.
References
- 1. Hsp90 inhibitor geldanamycin and its derivatives as novel cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 17-DMCHAG, a new geldanamycin derivative, inhibits prostate cancer cells through Hsp90 inhibition and survivin downregulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 4. mdpi.com [mdpi.com]
- 5. Geldanamycin induces cell cycle arrest in K562 erythroleukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Autophagy is differentially induced in prostate cancer LNCaP, DU145 and PC-3 cells via distinct splicing profiles of ATG5 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. spandidos-publications.com [spandidos-publications.com]
- 11. scispace.com [scispace.com]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: Aminohexylgeldanamycin in Targeted Therapy
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminohexylgeldanamycin (AH-GDM) is a semi-synthetic derivative of geldanamycin, a naturally occurring benzoquinone ansamycin (B12435341) antibiotic.[1] Like its parent compound, AH-GDM is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous client proteins involved in cancer cell growth, survival, and proliferation.[2][3] The inhibition of Hsp90 leads to the degradation of these oncoproteins, making it a compelling target for cancer therapy.[4][5]
The defining characteristic of this compound is the 17-aminohexyl substitution. This linker provides a versatile handle for conjugation to antibodies, peptides, or probes, making it a valuable tool for developing targeted cancer therapies such as antibody-drug conjugates (ADCs).[1] This targeted delivery approach aims to maximize efficacy at the tumor site while minimizing systemic toxicity.[1] These notes provide an overview of AH-GDM's mechanism of action, quantitative data for related compounds, and detailed protocols for its application in cancer research.
Mechanism of Action: Hsp90 Inhibition
Heat Shock Protein 90 is an ATP-dependent molecular chaperone that plays a pivotal role in maintaining cellular proteostasis.[1] In cancer cells, Hsp90 is often overexpressed and exists in a high-affinity, activated state.[1] this compound exerts its biological effects by competitively binding to the N-terminal ATP-binding pocket of Hsp90.[2][6] This action inhibits the protein's essential ATPase activity, trapping it in a conformation that is recognized by E3 ubiquitin ligases.[7] This leads to the ubiquitination and subsequent proteasomal degradation of Hsp90-dependent client proteins.[7][8] Many of these client proteins are key components of oncogenic signaling pathways, including Raf-1, Akt, and Her2/ErbB2.[4] The simultaneous disruption of multiple signaling pathways makes Hsp90 inhibition an attractive strategy for cancer treatment.[6]
References
Troubleshooting & Optimization
Aminohexylgeldanamycin solubility issues and solutions
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address solubility issues and other common challenges encountered when working with Aminohexylgeldanamycin.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
A1: this compound is a semi-synthetic derivative of geldanamycin (B1684428), a potent inhibitor of Heat Shock Protein 90 (Hsp90).[1] It binds to the N-terminal ATP-binding pocket of Hsp90, which prevents the chaperone protein from functioning correctly.[2] Hsp90 is essential for the stability and activity of numerous "client" proteins, many of which are oncoproteins critical for cancer cell growth and survival.[2][3] By inhibiting Hsp90, this compound leads to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis (cell death).[4] The aminohexyl linker on the molecule also provides a functional handle for conjugation to drug delivery systems.[1]
Q2: What is the recommended solvent for dissolving this compound?
A2: The recommended solvent for preparing stock solutions of this compound is anhydrous Dimethyl Sulfoxide (DMSO). One source indicates its solubility in DMSO is 110 mg/mL, which may require sonication to achieve.
Q3: Why does my this compound precipitate when I add it to my cell culture medium?
A3: This is a common issue known as "solvent shock." this compound, like other geldanamycin derivatives, is highly soluble in organic solvents like DMSO but has very poor aqueous solubility.[5] When the concentrated DMSO stock is diluted into an aqueous environment like cell culture medium or phosphate-buffered saline (PBS), the compound can rapidly precipitate out of solution. To avoid this, it is crucial to follow proper dilution protocols.[6]
Q4: How should I store this compound?
A4: Solid this compound should be stored at -20°C and protected from light. Stock solutions in anhydrous DMSO should be aliquoted into single-use vials to avoid repeated freeze-thaw cycles and stored at -20°C or -80°C, also protected from light. It is not recommended to store this compound in aqueous solutions due to its instability.
Q5: What are the signs of this compound degradation?
A5: A color change in your working solution can indicate degradation. Geldanamycin and its analogs are benzoquinones, and changes in the solution's color may suggest chemical modification. Additionally, inconsistent or weaker-than-expected results in your experiments could be a sign that the compound has degraded. To ensure the integrity of your experiments, always use freshly prepared aqueous dilutions from a properly stored DMSO stock.
Troubleshooting Guides
Issue 1: Difficulty Dissolving this compound Powder in DMSO
| Possible Cause | Solution |
| Poor Quality DMSO | Ensure you are using anhydrous (water-free), high-purity DMSO. The presence of water can significantly reduce solubility. Use a fresh, unopened bottle or a properly stored one with minimal exposure to air. |
| Insufficient Agitation | Vortex the solution vigorously. If the powder does not fully dissolve, brief sonication in an ultrasonic water bath can help break up aggregates and facilitate dissolution. |
| Low Temperature | Gently warm the solution in a 37°C water bath. This can help increase the solubility. Avoid excessive heat, as it may degrade the compound. |
| Concentration Too High | While the reported solubility is high, you may be exceeding the limit for your specific lot or conditions. Consider preparing a slightly more dilute stock solution. |
Issue 2: Precipitation Upon Dilution into Aqueous Media
| Possible Cause | Solution |
| "Solvent Shock" | This is the most common cause. To minimize it: 1. Pre-warm your aqueous buffer or cell culture medium to 37°C. 2. While vigorously vortexing the pre-warmed medium, add the required volume of the DMSO stock solution dropwise and slowly. This rapid mixing helps disperse the compound quickly and prevents localized high concentrations that can lead to precipitation. |
| Final DMSO Concentration Too Low | While aiming for a low final DMSO concentration is important to avoid solvent toxicity (typically <0.5%, and ideally ≤0.1%), too little DMSO may not be sufficient to keep the compound in solution.[5][6] If precipitation persists, you may need to slightly increase the final DMSO concentration, ensuring it remains within the tolerance limits of your cell line. |
| Interaction with Media Components | Some components in complex cell culture media can interact with the compound, leading to precipitation over time. If this is suspected, you can test the stability in a simpler buffer (e.g., PBS) if your experiment allows. |
| Temperature Fluctuations | Ensure the temperature of your working solution is kept constant. A drop in temperature during the experiment can decrease solubility and cause precipitation. |
Quantitative Data Summary
The exact solubility of this compound is not widely published. However, data from the parent compound (Geldanamycin) and a closely related analog (17-AAG) can provide a useful reference.
| Compound | Solvent | Solubility | Reference(s) |
| This compound | DMSO | 110 mg/mL (with sonication) | |
| 17-AAG | DMSO | 10 mM | [7][8] |
| DMSO | 50 mg/mL | [9] | |
| DMSO | 100 mg/mL | [10] | |
| DMSO | 150 mg/mL | [9] | |
| Ethanol | 5 mg/mL | [9] | |
| Water | ~20-50 µM (estimated) | [9] | |
| Water | ~0.01 mg/mL | [11] | |
| Geldanamycin | DMSO | ≥16.9 mg/mL | [12] |
| DMSO | 100 mg/mL (anhydrous) | [1] | |
| Water | ~20-50 µM (estimated) | [1] | |
| Ethanol | Poor | [1] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound powder (MW: 644.8 g/mol )
-
Anhydrous, sterile Dimethyl Sulfoxide (DMSO)
-
Sterile, single-use microcentrifuge tubes
-
Vortex mixer and sonicator
Procedure:
-
Equilibrate: Allow the vial of this compound powder to come to room temperature before opening to prevent moisture condensation.
-
Weigh: Accurately weigh out 6.45 mg of the powder.
-
Dissolve: Add 1 mL of anhydrous DMSO to the powder.
-
Mix: Vortex the solution vigorously until the powder is completely dissolved. If necessary, gently warm the solution to 37°C and/or sonicate briefly in a water bath sonicator.
-
Aliquot and Store: Aliquot the stock solution into smaller, single-use volumes in sterile, tightly sealed tubes to minimize freeze-thaw cycles. Store the aliquots at -20°C, protected from light.
Protocol 2: Preparation of a Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Pre-warmed (37°C) complete cell culture medium
-
Sterile tubes
-
Vortex mixer
Procedure:
-
Pre-warm Medium: Ensure your complete cell culture medium is pre-warmed to 37°C.
-
Calculate Volume: Determine the volume of the 10 mM stock solution needed to achieve your desired final concentration. For example, to make 10 mL of a 10 µM working solution, you will need 10 µL of the 10 mM stock.
-
Dilute: While vigorously vortexing the pre-warmed medium, slowly add the calculated volume of the DMSO stock solution dropwise.
-
Mix and Use: Continue vortexing for a few seconds to ensure homogeneity. Use the freshly prepared working solution immediately in your experiment.
Visualizations
Signaling Pathway
Caption: Hsp90 inhibition by this compound disrupts client protein folding, leading to their degradation and subsequent cell death.
Experimental Workflow
Caption: A typical experimental workflow for preparing this compound and evaluating its effects on cancer cells in vitro.
References
- 1. bpsbioscience.com [bpsbioscience.com]
- 2. Targeting of multiple signalling pathways by heat shock protein 90 molecular chaperone inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. rndsystems.com [rndsystems.com]
- 8. apexbt.com [apexbt.com]
- 9. 17-AAG | Cell Signaling Technology [cellsignal.com]
- 10. selleckchem.com [selleckchem.com]
- 11. A Cremophor-Free Formulation for Tanespimycin (17-AAG) using PEO-b-PDLLA Micelles: Characterization and Pharmacokinetics in Rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. apexbt.com [apexbt.com]
Technical Support Center: Aminohexylgeldanamycin Western Blot Analysis
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using Aminohexylgeldanamycin (AHG) in Western blot experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it affect protein expression in a Western blot?
This compound is a potent derivative of geldanamycin (B1684428) that acts as an inhibitor of Heat Shock Protein 90 (Hsp90).[1][2] Hsp90 is a molecular chaperone essential for the stability and function of numerous "client" proteins, many of which are involved in cancer cell growth and survival.[1][3] AHG binds to the ATP-binding pocket in the N-terminal domain of Hsp90, which inhibits its function.[1][2][4] This leads to the misfolding, ubiquitination, and subsequent degradation of Hsp90 client proteins by the proteasome.[3][5] Consequently, in a Western blot, you should observe a decrease in the protein levels of known Hsp90 client proteins (e.g., Akt, HER2, c-Raf, CDK4) after treating cells with AHG.[2][6] A common cellular response to Hsp90 inhibition is the upregulation of other heat shock proteins, such as Hsp70, which can also be monitored by Western blot.[4][7]
Q2: I am not seeing a decrease in my target Hsp90 client protein after AHG treatment. What are the possible causes?
There are several potential reasons for not observing the expected degradation of Hsp90 client proteins:
-
Insufficient Drug Concentration or Incubation Time: The concentration of AHG may be too low, or the treatment duration may be too short to induce significant protein degradation. It is recommended to perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and target protein.[2][8]
-
Cell Line Resistance: The cell line you are using may be intrinsically resistant to Hsp90 inhibitors.[2] This could be due to factors like high expression of drug efflux pumps or a low dependence on the specific Hsp90 client protein you are monitoring.[2]
-
Inactive Compound: Ensure the proper storage of your AHG stock solution (typically at -20°C or -80°C in DMSO, protected from light) and prepare fresh dilutions for each experiment to avoid degradation of the compound.[2][5] Repeated freeze-thaw cycles should be avoided.[2]
-
High Client Protein Stability: Some client proteins have a long half-life and may require a longer treatment duration to observe significant degradation.[8]
-
Poor Antibody Quality or Blotting Technique: The antibody used to detect the target protein may not be specific or sensitive enough. Additionally, suboptimal Western blot technique can lead to a lack of signal.[2]
Q3: My Western blot shows high background. How can I reduce it?
High background can obscure your results and make data interpretation difficult. Here are some common causes and solutions:
-
Inadequate Blocking: Ensure you are blocking the membrane for a sufficient amount of time (at least 1 hour at room temperature or overnight at 4°C) with an appropriate blocking agent (e.g., 5% non-fat milk or BSA in TBST).[5][9] Note that for detecting phosphoproteins, BSA is generally preferred over milk as milk contains casein, a phosphoprotein.[9][10]
-
Antibody Concentration is Too High: Both primary and secondary antibody concentrations should be optimized. High concentrations can lead to non-specific binding.[5][9][11]
-
Insufficient Washing: Increase the number and duration of washing steps with TBST after primary and secondary antibody incubations to remove unbound antibodies.[5][12]
-
Contaminated Buffers: Ensure all your buffers are freshly prepared and filtered to avoid particulate matter that can cause speckles on the blot.[13]
Q4: I am observing non-specific bands on my Western blot. What could be the reason?
Non-specific bands can arise from several factors:
-
Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins that share similar epitopes.[5][14] Using a highly specific monoclonal antibody can help mitigate this issue.[5]
-
High Antibody Concentration: As with high background, using too high a concentration of the primary or secondary antibody can lead to the detection of non-specific bands.[12]
-
Protein Degradation: If you observe bands at a lower molecular weight than your target protein, it could be due to protein degradation.[12][14] Always use fresh samples and ensure your lysis buffer contains a sufficient amount of protease inhibitors.[5][14]
-
Polyclonal Antibodies: Polyclonal antibodies, by nature, can sometimes bind to multiple epitopes, potentially leading to non-specific bands.[12]
Q5: What are appropriate loading controls for a Western blot experiment with this compound?
Loading controls are crucial for ensuring equal protein loading across all lanes, allowing for accurate normalization of your target protein levels.[15] Ideal loading controls are proteins with high, constitutive expression that are unaffected by the experimental treatment.[16] For experiments with AHG, common housekeeping proteins are generally suitable. However, it is important to validate that the expression of your chosen loading control does not change with AHG treatment in your specific cell line.
| Loading Control | Molecular Weight (kDa) | Subcellular Localization | Notes |
| β-Actin | ~42 | Cytoplasm/Whole Cell | Ubiquitously expressed and commonly used.[17] May not be suitable for skeletal muscle samples due to high abundance.[17] |
| GAPDH | ~37 | Cytoplasm/Whole Cell | Constitutively expressed in most tissues.[18] Its expression can be affected by certain conditions like hypoxia.[18] |
| α-Tubulin | ~55 | Cytoplasm/Whole Cell | Highly conserved and widely expressed.[15][16] |
| Lamin B1 | ~66 | Nucleus | A good choice for nuclear protein extracts.[15][17] |
| VDAC1/Porin | ~31 | Mitochondria | Suitable for mitochondrial protein fractions.[15] |
| Histone H3 | ~17 | Nucleus | A reliable loading control for nuclear extracts.[15][18] |
Experimental Protocols
Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol outlines the general steps to assess the effect of this compound on Hsp90 client protein levels.
-
Cell Culture and Treatment:
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in a suitable lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.[2][5]
-
Incubate the lysate on ice, followed by centrifugation to pellet cell debris.[7]
-
Collect the supernatant containing the protein lysate.
-
-
Protein Quantification:
-
SDS-PAGE and Protein Transfer:
-
Immunoblotting:
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for at least 1 hour at room temperature.[5][19]
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to your Hsp90 client protein of interest and a loading control antibody. This is typically done overnight at 4°C with gentle agitation.[5][19] Antibody dilutions should be optimized, but a starting point of 1:1000 is common for many antibodies.[20]
-
Washing: Wash the membrane multiple times with TBST to remove unbound primary antibody.[5]
-
Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated secondary antibody that is specific to the host species of the primary antibody for 1 hour at room temperature.[5]
-
Washing: Repeat the washing steps with TBST.[7]
-
-
Detection and Analysis:
Data Presentation
Recommended Antibody Dilution and Incubation Times
| Antibody Target | Antibody Type | Recommended Starting Dilution | Incubation Conditions | Blocking Agent |
| Hsp90 Client Proteins (e.g., Akt, HER2, c-Raf) | Monoclonal/Polyclonal | 1:500 - 1:2000 | Overnight at 4°C | 5% BSA or non-fat milk in TBST |
| Hsp70 | Monoclonal/Polyclonal | 1:1000 | Overnight at 4°C | 5% non-fat milk in TBST |
| Loading Controls (e.g., β-Actin, GAPDH) | Monoclonal | 1:1000 - 1:10,000 | 1 hour at RT or Overnight at 4°C | 5% non-fat milk in TBST |
| Secondary Antibody (HRP-conjugated) | Polyclonal | 1:5000 - 1:20,000[20] | 1 hour at Room Temperature | 5% non-fat milk in TBST |
Note: These are general recommendations. Optimal conditions should be determined experimentally for each specific antibody and experimental setup.[11][21]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. 5 Tips for Reducing Non-specific Signal on Western Blots - Nordic Biosite [nordicbiosite.com]
- 10. Western Blot Troubleshooting: 8 Protocol Issues Solved | StressMarq Biosciences Inc. [stressmarq.com]
- 11. How To Optimize Your Western Blot | Proteintech Group [ptglab.com]
- 12. arp1.com [arp1.com]
- 13. researchgate.net [researchgate.net]
- 14. LabXchange [labxchange.org]
- 15. Loading Controls for Western Blot | Bio-Techne [bio-techne.com]
- 16. Loading Control Antibodies | Antibodies.com [antibodies.com]
- 17. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 18. resources.biomol.com [resources.biomol.com]
- 19. benchchem.com [benchchem.com]
- 20. promegaconnections.com [promegaconnections.com]
- 21. bosterbio.com [bosterbio.com]
Technical Support Center: Aminohexylgeldanamycin (AH-GA)
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides essential information for the effective use of Aminohexylgeldanamycin (AH-GA) in in vitro research. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data summaries to help you prevent compound degradation and ensure the reliability of your experimental results.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AH-GA) and how does it work?
A1: this compound is a synthetic derivative of the natural product geldanamycin (B1684428). It is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability and function of numerous client proteins, many of which are critical for cancer cell proliferation and survival.[1] By binding to the ATP-binding pocket in the N-terminus of Hsp90, AH-GA inhibits its chaperone function, leading to the misfolding and subsequent degradation of these client proteins via the ubiquitin-proteasome pathway.[1]
Q2: What are the primary factors that cause AH-GA to degrade in my experiments?
A2: The degradation of AH-GA and other geldanamycin analogs in aqueous solutions is primarily influenced by several factors:
-
pH: These compounds are highly sensitive to pH. Alkaline conditions (pH > 7.4) significantly accelerate degradation, while acidic conditions are generally more favorable for stability.
-
Light: Exposure to both UV and ambient light can cause photodegradation.
-
Temperature: Elevated temperatures increase the rate of chemical degradation. While experiments at 37°C are common, prolonged incubation can lead to substantial loss of the compound.
-
Nucleophiles: The benzoquinone core of AH-GA is susceptible to attack by nucleophiles. Reagents containing thiol groups, such as dithiothreitol (B142953) (DTT) and β-mercaptoethanol, can react with and inactivate the compound, especially under basic conditions.
Q3: My AH-GA working solution has changed color. What does this mean?
A3: Geldanamycin and its derivatives are known for their distinct colors. A noticeable color change in your aqueous working solution, often to a deeper purple or brown, is a strong indicator of chemical degradation of the benzoquinone moiety. If you observe a color change, it is highly recommended to discard the solution and prepare a fresh one to ensure the validity of your experimental results.
Q4: What are the recommended storage and handling procedures for AH-GA?
A4: To maintain the integrity of this compound, adhere to the following storage guidelines:
-
Solid Form: Store the solid compound at -20°C, protected from light.
-
Stock Solutions: Prepare a concentrated stock solution in an anhydrous organic solvent like DMSO. It is crucial that the DMSO is anhydrous, as absorbed moisture can compromise the stability of the compound. Aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles and store them at -20°C or -80°C, protected from light.
-
Aqueous Solutions: Due to its instability in aqueous media, always prepare fresh dilutions in your experimental buffer immediately before use. Do not store AH-GA in aqueous solutions for any extended period.
Troubleshooting Guides
This section addresses common problems encountered during experiments with this compound.
Problem 1: I am not observing the expected degradation of Hsp90 client proteins.
| Possible Cause | Troubleshooting Step |
| Compound Degradation | Prepare a fresh aqueous working solution from a new, single-use aliquot of your DMSO stock. Ensure all solutions are protected from light and maintained at the appropriate temperature. |
| Insufficient Incubation Time | The inhibition of Hsp90 and subsequent client protein degradation is time-dependent. Perform a time-course experiment (e.g., 4, 8, 12, 24, 48 hours) to determine the optimal treatment duration for your specific cell line and client protein. |
| Suboptimal Concentration | The effective concentration of AH-GA can vary between cell lines. Perform a dose-response experiment to identify the optimal concentration range for your experimental system. |
| High Client Protein Stability | Some Hsp90 client proteins have a long half-life and may require a longer treatment period to observe significant degradation. |
| Cell Line Resistance | The expression levels of Hsp90 and co-chaperones, or the activity of drug efflux pumps, can vary between cell lines, affecting their sensitivity to Hsp90 inhibitors. |
Problem 2: I am observing high levels of cytotoxicity even at low concentrations or short incubation times.
| Possible Cause | Troubleshooting Step |
| High Solvent Concentration | Ensure the final concentration of the solvent (e.g., DMSO) in your cell culture medium is non-toxic for your specific cell line (typically below 0.1%). |
| Cell Line Sensitivity | Some cell lines are inherently more sensitive to Hsp90 inhibition. Perform a detailed dose-response and time-course experiment to determine the optimal window for observing on-target effects without excessive cytotoxicity. |
| Off-Target Effects | At higher concentrations, the risk of off-target effects increases. Lower the concentration and potentially extend the incubation time to achieve the desired on-target effect with reduced toxicity. |
Quantitative Data on Stability
While specific degradation kinetics for this compound are not extensively published, the following table provides hypothetical, yet representative, data on the stability of a typical geldanamycin derivative in an aqueous buffer. This data illustrates the expected trends under different conditions and should be used for informational purposes only. For precise measurements, it is crucial to perform a stability assessment under your specific experimental conditions using the protocol provided below.
Table 1: Hypothetical Stability of a Geldanamycin Derivative in Aqueous Buffer (pH 7.4)
| Temperature | Time (hours) | % Remaining (Hypothetical) |
| 4°C | 0 | 100% |
| 2 | 98% | |
| 8 | 92% | |
| 24 | 85% | |
| Room Temp (25°C) | 0 | 100% |
| 2 | 90% | |
| 8 | 70% | |
| 24 | 40% | |
| 37°C | 0 | 100% |
| 2 | 75% | |
| 8 | 30% | |
| 24 | <10% |
Experimental Protocols
Protocol 1: Assessment of this compound Stability in Aqueous Buffer using HPLC
This protocol provides a method to quantify the stability of AH-GA in your specific experimental buffer.
Objective: To determine the percentage of intact AH-GA remaining in an aqueous buffer over a time course that mimics the experimental duration.
Materials:
-
This compound stock solution (e.g., 10 mM in anhydrous DMSO)
-
Your experimental aqueous buffer (e.g., PBS, cell culture medium)
-
High-Performance Liquid Chromatography (HPLC) system with a UV-Vis detector
-
C18 reverse-phase HPLC column
-
Acetonitrile (B52724) (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid (for mobile phase modification)
-
Autosampler vials
Procedure:
-
Preparation of Working Solution:
-
Pre-warm your experimental aqueous buffer to the desired temperature (e.g., 37°C).
-
Dilute the AH-GA DMSO stock solution into the pre-warmed buffer to the final experimental concentration. Ensure the final DMSO concentration is low (typically <0.5%) and consistent across all samples.
-
Protect the solution from light by wrapping the container in aluminum foil.
-
-
Time-Course Sampling:
-
Time Zero (T=0): Immediately after preparation, take an aliquot of the working solution, place it in an autosampler vial, and inject it into the HPLC system. This sample will serve as your 100% reference.
-
Incubation: Incubate the remaining working solution under conditions that replicate your experiment (e.g., 37°C in a cell culture incubator).
-
Subsequent Time Points: At predetermined time points (e.g., 1, 2, 4, 8, 24 hours), withdraw aliquots, place them in autosampler vials, and either inject immediately or store at -80°C for later analysis.
-
-
HPLC Analysis:
-
Mobile Phase: A typical mobile phase would be a gradient of acetonitrile and water, both containing 0.1% TFA or formic acid. The specific gradient will need to be optimized for your system to achieve good separation of the AH-GA peak from any degradation products.
-
Detection: Monitor the elution profile at a wavelength where AH-GA has a strong absorbance (e.g., 270-280 nm and around 380-390 nm).
-
Analysis: For each sample, identify and integrate the peak corresponding to intact AH-GA. The appearance of new peaks over time may indicate the formation of degradation products.
-
-
Data Analysis:
-
Calculate the peak area of the intact AH-GA for each time point.
-
Determine the percentage of AH-GA remaining at each time point by comparing its peak area to the peak area at T=0 using the following formula: % Remaining = (Peak Area at Time X / Peak Area at Time 0) * 100%
-
Plot the percentage of remaining AH-GA against time to visualize the degradation kinetics.
-
Protocol 2: Western Blot Analysis of Hsp90 Client Protein Degradation
This protocol is for assessing the biological activity of AH-GA by measuring the degradation of a known Hsp90 client protein.
Objective: To determine the effect of AH-GA treatment on the protein levels of an Hsp90 client protein (e.g., HER2, Akt, Raf-1).
Materials:
-
Cell line of interest
-
Complete cell culture medium
-
This compound (AH-GA)
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against the Hsp90 client protein of interest and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment:
-
Seed cells in appropriate culture plates and allow them to attach overnight.
-
Treat the cells with various concentrations of freshly prepared AH-GA for the desired time period. Include a vehicle-only (e.g., DMSO) control.
-
-
Cell Lysis:
-
After treatment, wash the cells with ice-cold PBS.
-
Lyse the cells in lysis buffer on ice.
-
Centrifuge the lysates to pellet cell debris and collect the supernatant.
-
-
Protein Quantification:
-
Determine the protein concentration of each lysate using a BCA assay.
-
-
Western Blotting:
-
Normalize the protein samples to the same concentration and prepare them for loading by adding Laemmli buffer and boiling.
-
Load equal amounts of protein onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody (specific to the client protein) overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and incubate with the chemiluminescent substrate.
-
Capture the signal using an imaging system.
-
-
Data Analysis:
-
Analyze the band intensities to determine the relative protein levels, normalizing to the loading control. A decrease in the client protein band intensity with increasing AH-GA concentration indicates successful Hsp90 inhibition.
-
Visualizations
Below are diagrams illustrating key pathways and workflows related to the use of this compound.
Caption: Factors contributing to the degradation of this compound in vitro.
Caption: A logical workflow for troubleshooting inconsistent experimental outcomes.
Caption: Signaling pathway affected by Hsp90 inhibition via this compound.
References
Technical Support Center: Aminohexylgeldanamycin (AH-GA)
This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting experiments involving Aminohexylgeldanamycin (AH-GA) to ensure reliable and consistent results.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for this compound (AH-GA)?
A1: this compound is a derivative of geldanamycin (B1684428) and acts as a potent inhibitor of Heat Shock Protein 90 (HSP90).[1][2] AH-GA binds to the N-terminal ATP-binding pocket of HSP90, which competitively inhibits ATP binding.[2] This prevents the chaperone protein from adopting its active conformation, which is essential for the proper folding, stabilization, and activation of a wide range of "client" proteins.[1][2] Consequently, many of these client proteins, which are often critical for cancer cell survival and proliferation (e.g., Akt, Raf-1, HER2), are targeted for ubiquitination and degradation by the proteasome.[2][3] This disruption of key signaling pathways can ultimately lead to cell cycle arrest and apoptosis.[2]
Q2: Why am I observing different IC50 values for AH-GA in different cell lines?
A2: It is common to observe a significant variation in the half-maximal inhibitory concentration (IC50) of AH-GA across different cell lines.[2] This variability can be attributed to several factors:
-
Expression levels of HSP90 and co-chaperones: Tumor cells often exhibit higher levels of activated HSP90 compared to normal cells, influencing their sensitivity to the inhibitor.[2]
-
Dependence on HSP90 client proteins: Cell lines that are highly dependent on specific HSP90 client oncoproteins for their survival are generally more sensitive to HSP90 inhibitors.[2]
-
Drug efflux pumps: Overexpression of multidrug resistance proteins, such as P-glycoprotein, can actively transport AH-GA out of the cell, thereby reducing its intracellular concentration and effectiveness.[2]
-
Drug metabolism: The metabolism of AH-GA can differ between cell lines, potentially leading to its inactivation.[2]
-
Intrinsic resistance mechanisms: Cells can possess or develop resistance to HSP90 inhibitors, for instance, by upregulating pro-survival chaperones like Hsp70 and Hsp27 as part of a heat shock response.[2][4]
Q3: What is the recommended solvent for dissolving AH-GA, and what precautions should I take?
A3: Geldanamycin and its derivatives, including AH-GA, have poor water solubility.[2][5] For in vitro experiments, AH-GA should be dissolved in anhydrous dimethyl sulfoxide (B87167) (DMSO) to prepare a stock solution.[2][5] It is critical to use anhydrous DMSO as the presence of water can significantly decrease the solubility of hydrophobic compounds like AH-GA.[5] When preparing working solutions, ensure the final concentration of DMSO in the cell culture medium is low (typically <0.5%) to avoid solvent-induced cytotoxicity.[2]
Q4: How can I confirm that AH-GA is effectively inhibiting HSP90 in my cells?
A4: The most common method to confirm HSP90 inhibition is to monitor the degradation of known HSP90 client proteins via Western blot.[2] A dose-dependent decrease in the levels of client proteins such as Akt, HER2, c-Raf, or CDK4 upon treatment with AH-GA indicates successful target engagement.[2] Another key indicator is the induction of a heat shock response, which leads to the upregulation of Hsp70. An increase in Hsp70 levels is a classic marker of HSP90 inhibition.[6][7]
Troubleshooting Guide
| Problem | Possible Causes | Solutions |
| Inconsistent or non-reproducible IC50 values | 1. High cell passage number or inconsistent confluency.2. Variability in drug preparation and dilution.3. Inconsistent incubation times.4. Mycoplasma contamination. | 1. Use cells within a consistent and low passage number range. Seed cells at a consistent density.2. Prepare fresh drug dilutions for each experiment from a new aliquot of stock solution. Ensure thorough mixing.3. Maintain a consistent drug incubation time for all experiments.4. Regularly test cell lines for mycoplasma contamination.[2] |
| No significant decrease in cell viability at expected concentrations | 1. The cell line may be intrinsically resistant.2. The drug may have degraded.3. Incorrect drug concentration calculation. | 1. Review literature for the reported sensitivity of your cell line to HSP90 inhibitors. Use a positive control cell line known to be sensitive.2. Store AH-GA stock solutions at -20°C or -80°C in small, single-use aliquots to avoid freeze-thaw cycles. Protect from light.[2][8]3. Double-check all calculations for drug dilutions.[2] |
| No degradation of HSP90 client proteins observed by Western blot | 1. Insufficient drug concentration or incubation time.2. The chosen client protein is not a sensitive marker in your cell line.3. Poor antibody quality or blotting technique. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions.[2]2. Test multiple HSP90 client proteins (e.g., Akt, HER2, c-Raf, CDK4).[2]3. Use a validated antibody and optimize your Western blot protocol. Include a positive control.[2] |
| Precipitation of AH-GA during experiment | 1. Poor solubility in aqueous media.2. Stock solution in DMSO has absorbed water. | 1. When diluting the DMSO stock, add it to pre-warmed (37°C) aqueous buffer or media while vortexing to ensure rapid mixing.[5]2. Use anhydrous DMSO for stock solutions and store in tightly sealed vials to prevent moisture absorption.[5] |
| Unexpected cytotoxicity in vehicle-treated (control) cells | 1. High concentration of DMSO.2. Cell culture stress. | 1. Ensure the final DMSO concentration is below the toxic threshold for your cell line (typically <0.5%).[2]2. Handle cells gently during experimental procedures and ensure optimal growth conditions.[2] |
| Working solution of AH-GA changes color | 1. Degradation of the compound. The benzoquinone moiety is susceptible to change. | 1. A color change to a deeper purple or brown indicates degradation. Discard the solution and prepare a fresh one immediately before use.[9] |
Quantitative Data Summary
The following table summarizes the IC50 values for geldanamycin and its derivatives in various cancer cell lines. Specific data for this compound is limited in publicly available literature; therefore, data for the closely related and well-studied analogs 17-AAG and 17-DMAG are provided for reference.
| Compound | Cell Line | Cancer Type | IC50 (nM) | Reference |
| 17-AAG | MCF-7 | Breast (ER-positive) | ~20 | [10] |
| 17-DMAG | MCF-7 | Breast (ER-positive) | ~15 | [10] |
| 17-AAG | SKBR-3 | Breast (HER2-overexpressing) | ~10 | [10] |
| 17-DMAG | SKBR-3 | Breast (HER2-overexpressing) | ~8 | [10] |
| 17-AAG | MDA-MB-231 | Breast (Triple-negative) | >1000 | [10] |
| 17-DMAG | MDA-MB-231 | Breast (Triple-negative) | ~800 | [10] |
| 17-AAG | CLL | Chronic Lymphocytic Leukemia | 1000 | [11] |
| 17-DMAG | CLL | Chronic Lymphocytic Leukemia | 1000 | [11] |
Note: IC50 values can vary based on experimental conditions such as incubation time and the specific assay used.
Experimental Protocols
Protocol 1: Cell Viability (MTT) Assay
This protocol is for determining the cytotoxic effects of this compound on a chosen cell line.
Materials:
-
This compound (AH-GA)
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.[7]
-
Compound Treatment: Prepare serial dilutions of AH-GA in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of AH-GA. Include a vehicle control (medium with the same final concentration of DMSO).
-
Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until purple formazan (B1609692) crystals are visible.[2]
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[2]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Protocol 2: Western Blot for HSP90 Client Protein Degradation
This protocol is to confirm the mechanism of action of AH-GA by observing the degradation of HSP90 client proteins.
Materials:
-
AH-GA
-
Cell line of interest
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (for client proteins like Akt, HER2, and a loading control like GAPDH or β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Treatment: Seed cells in 6-well plates and allow them to attach. Treat the cells with varying concentrations of AH-GA for the desired time.
-
Cell Lysis: Wash the cells with cold PBS and then lyse them with lysis buffer.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein onto an SDS-PAGE gel. After electrophoresis, transfer the proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Secondary Antibody and Detection: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature. After further washing, add the chemiluminescent substrate and detect the protein bands using an imaging system.[3]
-
Analysis: Analyze the band intensities to determine the relative levels of the target proteins. A decrease in client protein levels with increasing AH-GA concentration confirms HSP90 inhibition.[7]
Visualizations
Caption: HSP90 signaling and AH-GA inhibition mechanism.
Caption: Experimental workflow for AH-GA evaluation.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. mdpi.com [mdpi.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. researchgate.net [researchgate.net]
Technical Support Center: Improving the Efficacy of Aminohexylgeldanamycin in Resistant Cells
Welcome to the Technical Support Center for Aminohexylgeldanamycin (AH-GDM). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on overcoming resistance to the Hsp90 inhibitor, this compound. Here, you will find troubleshooting advice, frequently asked questions (FAQs), detailed experimental protocols, and summarized data to enhance the efficacy of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound (AH-GDM)?
A1: this compound is a derivative of geldanamycin (B1684428) and functions as a potent inhibitor of Heat Shock Protein 90 (Hsp90).[1] AH-GDM binds to the N-terminal ATP-binding pocket of Hsp90, which competitively inhibits ATP binding.[1] This prevents the chaperone protein from adopting its active conformation, which is essential for the proper folding and stabilization of a wide range of "client" proteins. Many of these client proteins are critical for cancer cell survival and proliferation, such as Akt, Raf-1, and HER2. Consequently, these client proteins are targeted for ubiquitination and subsequent degradation by the proteasome, leading to cell cycle arrest and apoptosis.[1]
Q2: We are observing a higher than expected IC50 value for AH-GDM in our cancer cell line. What are the potential reasons for this resistance?
A2: Resistance to AH-GDM and other Hsp90 inhibitors can be multifactorial. The primary mechanisms include:
-
Induction of the Heat Shock Response: Inhibition of Hsp90 often triggers a cellular stress response, leading to the upregulation of other heat shock proteins, notably Hsp70 and Hsp27. These chaperones can compensate for the loss of Hsp90 function and have anti-apoptotic roles, thereby promoting cell survival.
-
Overexpression of Multidrug Resistance (MDR) Pumps: Increased expression of ATP-binding cassette (ABC) transporters, such as P-glycoprotein (P-gp), can lead to the active efflux of AH-GDM from the cell.[1][2] This reduces the intracellular concentration of the drug, diminishing its efficacy.[1]
-
Alterations in Hsp90 Co-chaperones: Changes in the expression or function of Hsp90 co-chaperones can influence the sensitivity of cancer cells to Hsp90 inhibitors.
-
Activation of Bypass Signaling Pathways: Cancer cells can develop resistance by activating alternative signaling pathways that are not dependent on Hsp90 client proteins. A key example is the PI3K/AKT/mTOR pathway.[3][4][5]
Q3: How can we improve the efficacy of AH-GDM in our resistant cell line?
A3: A primary strategy to overcome resistance to Hsp90 inhibitors is through combination therapy. By targeting parallel or downstream pathways, you can achieve synergistic or additive effects. Consider the following combinations:
-
PI3K/AKT/mTOR Pathway Inhibitors: Given the critical role of this pathway in cell survival and its frequent dysregulation in cancer, combining AH-GDM with a PI3K, AKT, or mTOR inhibitor can be highly effective. This dual targeting can prevent the activation of bypass survival signals.
-
Chemotherapeutic Agents: Conventional chemotherapeutics like taxanes (e.g., paclitaxel) or anthracyclines (e.g., doxorubicin) can be used in combination with AH-GDM. Hsp90 inhibition can sensitize cancer cells to the cytotoxic effects of these agents.
-
Other Targeted Therapies: Depending on the genetic background of your cancer cell line, combining AH-GDM with inhibitors of other key oncogenic drivers, such as BRAF or MEK inhibitors, may be beneficial.
-
Hsp70 Inhibitors: To counteract the induction of the heat shock response, co-treatment with an Hsp70 inhibitor can prevent this pro-survival mechanism.[6][7]
Troubleshooting Guide
| Issue | Possible Cause | Suggested Solution |
| High IC50 value of AH-GDM in a new cell line. | The cell line may have intrinsic resistance. | Characterize the cell line for the expression of Hsp90, key client proteins (e.g., Akt, HER2), and potential resistance markers like P-glycoprotein and Hsp70. |
| Loss of AH-GDM efficacy over time in a previously sensitive cell line. | The cell line may have developed acquired resistance. | Verify the continued expression of the target and client proteins. Assess for the emergence of resistance mechanisms such as increased Hsp70 or P-gp expression. Consider establishing a new baseline IC50 for the current cell passage. |
| Inconsistent results between experiments. | Variability in cell culture conditions or reagent preparation. | Maintain consistent cell passage numbers and confluency at the time of treatment. Prepare fresh dilutions of AH-GDM from a frozen stock for each experiment to avoid degradation. |
| No degradation of Hsp90 client proteins observed by Western blot. | Insufficient drug concentration or incubation time. | Perform a dose-response and time-course experiment to determine the optimal conditions for client protein degradation in your specific cell line. |
| The chosen client protein is not a primary client in that cell line. | Analyze the degradation of multiple Hsp90 client proteins to confirm Hsp90 inhibition. | |
| Combination therapy does not show a synergistic effect. | Suboptimal drug ratio or scheduling. | Perform a checkerboard assay to determine the optimal concentration ratio of the two drugs. Experiment with different administration schedules (e.g., sequential vs. simultaneous treatment). |
Data Presentation
Table 1: IC50 Values of this compound and Related Hsp90 Inhibitors in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | IC50 |
| This compound | PC-3 | Prostate Cancer | ~5-7 µM |
| DU145 | Prostate Cancer | ~5-7 µM | |
| A2780 | Ovarian Cancer | 2.9 µM | |
| OVCAR-3 | Ovarian Cancer | 7.2 µM | |
| Geldanamycin | MCF-7 | Breast Cancer | 3.51 µM |
| 17-AAG | Melanoma Cell Lines | Melanoma | Varies |
| Chronic Lymphocytic Leukemia (CLL) Cells | Leukemia | >1.0 µM |
Note: IC50 values can vary depending on the experimental conditions, such as incubation time and the specific assay used.
Table 2: Example of Doxorubicin IC50 in Sensitive vs. Resistant Breast Cancer Cell Lines
| Cell Line | Description | Doxorubicin IC50 (µg/mL) |
| MDA-MB-231 | Doxorubicin-sensitive | 1.65 ± 0.23 |
| MDA-MB-231/ADM | Doxorubicin-resistant | 19.40 ± 1.16 |
This table illustrates the magnitude of resistance that can develop to a chemotherapeutic agent and serves as a model for the type of data to generate for AH-GDM in sensitive versus resistant cell lines.[8]
Experimental Protocols
Protocol 1: Generation of an this compound-Resistant Cell Line
This protocol describes a general method for developing a drug-resistant cancer cell line through continuous exposure to increasing concentrations of AH-GDM.[4][9][10]
Materials:
-
Parental cancer cell line of interest
-
Complete cell culture medium
-
This compound (AH-GDM)
-
Cell culture flasks and plates
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Determine the initial IC50: Perform a dose-response experiment (e.g., MTT assay) to determine the IC50 of AH-GDM for the parental cell line.
-
Initial exposure: Culture the parental cells in a medium containing AH-GDM at a concentration equal to the IC50.
-
Monitor and subculture: Monitor the cells for growth. Initially, a significant proportion of cells may die. When the surviving cells reach 70-80% confluency, subculture them into a fresh medium containing the same concentration of AH-GDM.
-
Dose escalation: Once the cells are proliferating steadily at the current AH-GDM concentration, gradually increase the concentration of AH-GDM in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat cycles: Repeat the process of monitoring, subculturing, and dose escalation for several months.
-
Characterize the resistant line: Periodically, and at the end of the selection process, determine the new IC50 of AH-GDM for the resistant cell line to quantify the degree of resistance. Characterize the molecular mechanisms of resistance (e.g., by Western blotting for Hsp70 and P-gp).
Protocol 2: Cytotoxicity Assay for Combination Therapy (Checkerboard Assay)
This protocol allows for the determination of the synergistic, additive, or antagonistic effects of combining AH-GDM with another therapeutic agent.[1][6][7][11][12]
Materials:
-
Resistant cancer cell line
-
Complete cell culture medium
-
This compound (AH-GDM)
-
Second therapeutic agent (e.g., a PI3K inhibitor or doxorubicin)
-
96-well plates
-
MTT reagent
-
DMSO
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the resistant cells in a 96-well plate at a predetermined optimal density and allow them to attach overnight.
-
Drug Dilution Preparation:
-
Prepare a series of 2x concentrated serial dilutions of AH-GDM in culture medium.
-
Prepare a series of 2x concentrated serial dilutions of the second drug in culture medium.
-
-
Drug Addition:
-
Along the x-axis of the 96-well plate, add 50 µL of the AH-GDM dilutions in decreasing concentrations.
-
Along the y-axis of the 96-well plate, add 50 µL of the second drug dilutions in decreasing concentrations.
-
The wells will now contain a matrix of different concentration combinations of the two drugs. Include wells with each drug alone and untreated control wells.
-
-
Incubation: Incubate the plate for a predetermined duration (e.g., 48 or 72 hours).
-
MTT Assay:
-
Add MTT reagent to each well and incubate for 2-4 hours.
-
Remove the medium and dissolve the formazan (B1609692) crystals in DMSO.
-
Measure the absorbance at 570 nm.
-
-
Data Analysis: Calculate the percentage of cell viability for each combination. The data can be analyzed using software that calculates a Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 3: Western Blot Analysis of Hsp90 Client Proteins and Resistance Markers
This protocol is to confirm the mechanism of action of AH-GDM and to investigate mechanisms of resistance.
Materials:
-
Sensitive and resistant cancer cell lines
-
This compound (AH-GDM)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA)
-
SDS-PAGE gels and equipment
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibodies (e.g., against Akt, HER2, c-Raf, Hsp70, P-gp, and a loading control like β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment: Treat both sensitive and resistant cells with various concentrations of AH-GDM for a specified time. Include untreated controls.
-
Cell Lysis: Lyse the cells and quantify the protein concentration.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.
-
Immunoblotting:
-
Block the membrane and then incubate with the desired primary antibodies overnight at 4°C.
-
Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.
-
-
Detection: Add the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities and normalize to the loading control. Compare the levels of client proteins and resistance markers between sensitive and resistant cells, and with and without AH-GDM treatment.
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Hsp90 inhibition by this compound leads to client protein degradation.
Caption: Dual inhibition of Hsp90 and the PI3K/AKT pathway to overcome resistance.
Caption: Workflow for assessing synergy using a checkerboard assay.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeted inhibitors of P-glycoprotein increase chemotherapeutic-induced mortality of multidrug resistant tumor cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Targeting PI3K in cancer: mechanisms and advances in clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Combination Therapy Approach to Overcome the Resistance to PI3K Pathway Inhibitors in Gynecological Cancers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Rationale-based therapeutic combinations with PI3K inhibitors in cancer treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Targeting Hsp70: A possible therapy for cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. The HSP70 family and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. Inducible Hsp70 in the Regulation of Cancer Cell Survival: Analysis of Chaperone Induction, Expression and Activity [mdpi.com]
Aminohexylgeldanamycin (AH-GDM) ADC Conjugation Technical Support Center
Welcome to the technical support center for Aminohexylgeldanamycin (AH-GDM) Antibody-Drug Conjugate (ADC) development. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during the conjugation of AH-GDM to antibodies.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AH-GDM) and why is it used in ADCs?
A1: this compound (AH-GDM) is a derivative of Geldanamycin (B1684428), a potent inhibitor of Heat Shock Protein 90 (Hsp90). Hsp90 is a chaperone protein that is often overexpressed in cancer cells and is crucial for the stability and function of many oncoproteins. By inhibiting Hsp90, AH-GDM can induce the degradation of these client proteins, leading to cancer cell death. The aminohexyl linker on AH-GDM provides a reactive primary amine group that can be used for conjugation to a monoclonal antibody (mAb), enabling targeted delivery of the cytotoxic payload to tumor cells.
Q2: What are the most common challenges encountered during the conjugation of AH-GDM to antibodies?
A2: The most common challenges in AH-GDM ADC conjugation are similar to those seen with other hydrophobic payloads and include:
-
Aggregation: The hydrophobic nature of the geldanamycin payload can lead to the formation of ADC aggregates. This is a critical issue as aggregates can be immunogenic and alter the pharmacokinetic and pharmacodynamic properties of the ADC.
-
Inconsistent Drug-to-Antibody Ratio (DAR): Achieving a consistent and optimal DAR is crucial for the ADC's therapeutic window. Variability in DAR can arise from several factors in the conjugation process.
-
Low Conjugation Efficiency and Yield: Poor reaction kinetics or side reactions can lead to a low yield of the desired ADC.
-
Instability of the ADC: The final conjugate may be unstable, leading to premature drug release or degradation.
Q3: What is the optimal Drug-to-Antibody Ratio (DAR) for an AH-GDM ADC?
A3: The optimal DAR for any ADC, including those with AH-GDM, must be determined empirically. Generally, a DAR of 2 to 4 is considered a good balance between efficacy and safety. Higher DAR values can increase potency but are also associated with increased toxicity, faster clearance, and a higher risk of aggregation due to increased hydrophobicity.
Q4: What analytical techniques are recommended for characterizing AH-GDM ADCs?
A4: A panel of analytical techniques is necessary to characterize AH-GDM ADCs thoroughly:
-
Size Exclusion Chromatography (SEC): To detect and quantify aggregates and fragments.
-
Hydrophobic Interaction Chromatography (HIC): To determine the DAR distribution and average DAR.
-
Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): To assess payload stability and release.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): For detailed DAR analysis and identification of different ADC forms.
-
Antigen Binding Assays (e.g., ELISA): To confirm that the conjugation process has not compromised the antibody's ability to bind to its target.
-
Cell-based Cytotoxicity Assays: To determine the in vitro potency (e.g., IC50) of the ADC.
Troubleshooting Guides
Problem 1: High Levels of Aggregation
Symptoms:
-
Visible precipitation in the ADC solution.
-
High molecular weight species observed in Size Exclusion Chromatography (SEC).
-
Low recovery after purification.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Hydrophobicity of AH-GDM | The geldanamycin payload is inherently hydrophobic, which can lead to aggregation when conjugated to the antibody. Consider using linkers with increased hydrophilicity to counteract this effect. |
| Unfavorable Buffer Conditions | Suboptimal pH, ionic strength, or the presence of certain salts can promote aggregation. Screen different buffer conditions (e.g., varying pH and salt concentrations) for the conjugation and storage of the ADC. Avoid pH conditions near the isoelectric point of the antibody. |
| Presence of Organic Solvents | Solvents used to dissolve the AH-GDM linker may induce aggregation if not used carefully. Minimize the amount of organic co-solvent in the final reaction mixture. Add the payload-linker solution to the antibody solution slowly and with gentle mixing. |
| High Drug-to-Antibody Ratio (DAR) | A high number of hydrophobic drug molecules per antibody increases the propensity for aggregation. Optimize the conjugation reaction to target a lower, more controlled DAR (e.g., 2 or 4). |
| Physical Stress | Vigorous mixing, multiple freeze-thaw cycles, or exposure to high temperatures can cause protein denaturation and aggregation. Handle the antibody and ADC gently. Avoid repeated freezing and thawing. Store at recommended temperatures. |
Problem 2: Inconsistent or Undesirable Drug-to-Antibody Ratio (DAR)
Symptoms:
-
High batch-to-batch variability in the average DAR as determined by HIC or LC-MS.
-
Broad or multimodal peaks in HIC chromatograms.
-
ADC efficacy is lower or higher than expected.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inaccurate Reagent Concentrations | Incorrect concentrations of the antibody, linker, or other reagents will lead to inconsistent stoichiometry. Accurately determine the concentration of all reactants before starting the conjugation. Verify the purity and activity of the linker-payload. |
| Inefficient Antibody Modification (for Cysteine Conjugation) | If using cysteine conjugation, incomplete or variable reduction of disulfide bonds will result in an inconsistent number of available conjugation sites. Optimize the concentration of the reducing agent (e.g., TCEP) and the reaction time and temperature. |
| Side Reactions of the Linker | The linker may react with other residues on the antibody or be prone to hydrolysis, leading to a lower DAR. Ensure the linker chemistry is specific to the intended target residue (e.g., amine-reactive linkers for lysine (B10760008) conjugation). Control the pH of the reaction to favor the desired conjugation. |
| Heterogeneity of Conjugation Sites (for Lysine Conjugation) | Lysine residues have different accessibility and reactivity, leading to a heterogeneous mixture of ADC species. While some heterogeneity is expected with lysine conjugation, controlling the reaction conditions (pH, temperature, reaction time) can help achieve a more consistent DAR distribution. Site-specific conjugation methods can be explored for a more homogeneous product. |
Problem 3: Low ADC Yield and/or Purity
Symptoms:
-
Low concentration of the final ADC product.
-
Presence of significant amounts of unconjugated antibody or free payload after purification.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Conjugation Reaction | The reaction conditions (pH, temperature, time) may not be optimal for the chosen linker chemistry. Optimize the reaction parameters. For amine-reactive linkers, a slightly alkaline pH (e.g., 8.0-8.5) is often required. |
| Hydrolysis of Activated Linker | Amine-reactive linkers (e.g., NHS esters) can hydrolyze in aqueous buffers, reducing the amount available for conjugation. Prepare the activated linker solution immediately before use. Minimize the reaction time while ensuring sufficient conjugation. |
| Ineffective Purification | The chosen purification method may not be adequately separating the ADC from unconjugated materials. A multi-step purification process may be necessary. Tangential flow filtration (TFF) can be used to remove unconjugated small molecules, followed by chromatography (e.g., SEC, HIC, or ion exchange) to remove aggregates and unconjugated antibody. |
| Loss of Product During Purification | The ADC may be adsorbing to chromatography columns or filtration membranes. Optimize the purification buffers and consider using columns and membranes with low protein binding properties. |
Experimental Protocols
General Protocol for AH-GDM Conjugation to Antibody Lysine Residues
This protocol provides a general framework. Specific conditions such as buffer composition, pH, and molar ratios of reactants should be optimized for each specific antibody and linker-payload combination.
1. Antibody Preparation:
-
Buffer exchange the monoclonal antibody into a suitable conjugation buffer (e.g., phosphate-buffered saline (PBS), pH 8.0-8.5). Amine-free buffers such as PBS or borate (B1201080) buffer are essential to avoid quenching the reaction.
-
Adjust the antibody concentration to 5-10 mg/mL.
2. Preparation of Activated AH-GDM Linker:
-
If the AH-GDM derivative does not already contain a reactive group, it will need to be activated. For example, if the linker has a terminal carboxylic acid, it can be converted to an N-hydroxysuccinimide (NHS) ester.
-
Dissolve the AH-GDM-linker in an anhydrous organic solvent such as dimethyl sulfoxide (B87167) (DMSO).
-
This activated linker solution should be prepared immediately before addition to the antibody solution to minimize hydrolysis.
3. Conjugation Reaction:
-
Add the activated AH-GDM-linker solution dropwise to the antibody solution with gentle stirring.
-
The molar ratio of linker-payload to antibody will need to be optimized to achieve the desired DAR. A starting point could be a 5 to 10-fold molar excess of the linker.
-
Incubate the reaction at room temperature or 4°C for 1-4 hours. The optimal time and temperature should be determined experimentally.
4. Quenching the Reaction:
-
Add a quenching reagent, such as 1 M Tris or glycine, to a final concentration of 50-100 mM to react with any remaining active linker.
-
Incubate for 15-30 minutes.
5. Purification of the ADC:
-
Remove unconjugated payload and other small molecules using tangential flow filtration (TFF) or size exclusion chromatography (SEC).
-
Further purify the ADC to remove aggregates and unconjugated antibody using chromatography techniques such as SEC, HIC, or ion-exchange chromatography (IEC).
6. Characterization of the ADC:
-
Determine the protein concentration (e.g., by A280).
-
Analyze the DAR and DAR distribution by HIC and/or LC-MS.
-
Assess the level of aggregation by SEC.
-
Confirm the integrity and purity by SDS-PAGE.
-
Evaluate the binding affinity and in vitro cytotoxicity.
Visualizations
Caption: Workflow for AH-GDM ADC conjugation.
Caption: Decision tree for troubleshooting aggregation.
Caption: Relationship between DAR and ADC properties.
Technical Support Center: Minimizing Off-Target Effects of Aminohexylgeldanamycin
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to understanding and mitigating the off-target effects of Aminohexylgeldanamycin (AH-GDM). The following information includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data summaries to facilitate the effective and specific use of AH-GDM in research.
Frequently Asked Questions (FAQs)
Q1: What is this compound (AH-GDM) and its primary mechanism of action?
A1: this compound is a semi-synthetic derivative of geldanamycin (B1684428), a natural product that potently inhibits Heat Shock Protein 90 (HSP90).[1][2] Its primary mechanism of action is the binding to the N-terminal ATP-binding pocket of HSP90, which competitively inhibits ATP binding and subsequent hydrolysis.[3] This disruption of the HSP90 chaperone cycle leads to the misfolding, ubiquitination, and eventual proteasomal degradation of a wide array of HSP90 "client" proteins.[4] Many of these client proteins are crucial for cancer cell survival and proliferation, including kinases like Akt and Raf-1, and receptor tyrosine kinases like HER2.[4][5]
Q2: What are the common off-target effects associated with HSP90 inhibitors like AH-GDM?
A2: While potent against cancer cells, HSP90 inhibitors can exhibit off-target effects. A primary on-target effect with potential off-target consequences is the induction of the heat shock response (HSR).[6][7] Inhibition of HSP90 leads to the activation of Heat Shock Factor 1 (HSF1), which upregulates the expression of other heat shock proteins like HSP70 and HSP27.[6][8] This can have cytoprotective effects, potentially leading to drug resistance.[1] Other off-target effects can include the inhibition of other ATP-dependent proteins that share structural similarities with the ATP-binding pocket of HSP90, such as certain kinases.[9] Additionally, the benzoquinone moiety of geldanamycin and its derivatives can be associated with hepatotoxicity.[10]
Q3: How can I determine if an observed cellular effect is due to on-target HSP90 inhibition or an off-target effect of AH-GDM?
A3: Distinguishing between on-target and off-target effects is crucial for data interpretation. A multi-faceted approach is recommended:
-
Use the Lowest Effective Concentration: Perform dose-response experiments to identify the minimal concentration of AH-GDM that causes the desired on-target effect (e.g., degradation of a specific client protein) to minimize off-target toxicity.[6]
-
Validate with Structurally Unrelated HSP90 Inhibitors: If a different class of HSP90 inhibitor produces the same phenotype, it is more likely to be an on-target effect.
-
Client Protein Degradation: Assess the degradation of known, sensitive HSP90 client proteins (e.g., HER2, Akt, CDK4). A dose-dependent degradation is a strong indicator of on-target activity.
-
Rescue Experiments: Overexpression of a specific HSP90 client protein may rescue the on-target effects. If the phenotype persists, it could be an off-target effect.
-
Use an Inactive Analog: If available, use a structurally similar but inactive analog of AH-GDM as a negative control.
-
Unbiased Screening: Techniques like kinome profiling (e.g., KINOMEscan) or Cellular Thermal Shift Assay (CETSA) can identify other protein targets of AH-GDM.[6]
Q4: What is the significance of the aminohexyl linker in AH-GDM?
A4: The aminohexyl linker at the C17 position of the geldanamycin structure provides a crucial functional handle for chemical modification.[1] This allows for the conjugation of AH-GDM to drug delivery systems, such as antibodies to create Antibody-Drug Conjugates (ADCs), or to nanoparticles.[11] This targeted delivery approach aims to increase the concentration of the drug at the tumor site, thereby enhancing efficacy and minimizing systemic off-target toxicity.[11]
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High cytotoxicity observed at concentrations that do not cause significant client protein degradation. | 1. Significant off-target cytotoxicity. 2. Non-specific chemical toxicity of the compound. | 1. Perform a kinome scan or a Cellular Thermal Shift Assay (CETSA) to identify potential off-target kinases that could be mediating cytotoxicity. 2. Synthesize or obtain an inactive analog of AH-GDM to use as a negative control. 3. Lower the concentration and increase the incubation time to find a therapeutic window. |
| No degradation of known HSP90 client proteins is observed. | 1. Insufficient concentration or incubation time of AH-GDM. 2. The specific client protein is not sensitive in the cell line used. 3. The inhibitor is not cell-permeable in your specific cell line. 4. The compound has degraded. | 1. Perform a dose-response and time-course experiment to determine the optimal conditions. 2. Test a panel of known sensitive HSP90 client proteins (e.g., HER2, Akt, c-Raf, CDK4). 3. While AH-GDM is generally cell-permeable, this can be cell-line dependent. Confirm cellular uptake if possible. 4. Ensure proper storage of the compound (typically at -20°C or -80°C, protected from light) and prepare fresh stock solutions. |
| Induction of HSP70 is observed at low concentrations of AH-GDM. | 1. On-target effect of HSP90 inhibition leading to HSF1 activation (Heat Shock Response). 2. Off-target effect causing cellular stress. | 1. This is an expected consequence of HSP90 inhibition and can be used as a marker for target engagement.[6] 2. To mitigate the pro-survival effects of the heat shock response, consider co-treatment with an HSF1 or HSP70 inhibitor, being mindful of potential synergistic toxicities. |
| Inconsistent IC50 values between experiments. | 1. Variability in cell culture conditions (e.g., cell passage number, confluency). 2. Inconsistency in drug preparation and dilution. 3. Variation in incubation times. | 1. Use cells within a consistent and low passage number range and seed at a consistent density.[5] 2. Prepare fresh drug dilutions for each experiment and ensure thorough mixing.[5] 3. Maintain a consistent incubation time with the drug for all experiments.[5] |
Quantitative Data
Specific quantitative data comparing on-target versus off-target effects for this compound are limited in the publicly available literature. The following tables provide examples of the types of data that should be generated to characterize the therapeutic window of AH-GDM, using data for geldanamycin and its other derivatives as a reference.
Table 1: Example Cytotoxicity (IC50) of Geldanamycin Derivatives in Various Cancer Cell Lines
| Compound | Cell Line | Cancer Type | Assay | Incubation Time (h) | IC50 (µg/ml) |
| 17-(tryptamine)-17-demethoxygeldanamycin | MCF-7 | Human Breast Carcinoma | MTT | Not Specified | 105.62 |
| HepG2 | Human Hepatocellular Carcinoma | MTT | Not Specified | 124.57 | |
| 17-(5'-methoxytryptamine)-17-demethoxygeldanamycin | MCF-7 | Human Breast Carcinoma | MTT | Not Specified | 82.50 |
| HepG2 | Human Hepatocellular Carcinoma | MTT | Not Specified | 114.35 |
Data adapted from a study on new geldanamycin derivatives.[12] Researchers should determine the IC50 for AH-GDM in their cell lines of interest.
Table 2: Example On-Target vs. Off-Target Activity Profile for an HSP90 Inhibitor
| Assay | Target/Cell Line | Parameter | Value |
| On-Target Activity | |||
| HSP90α Binding Assay | Purified HSP90α | Kd | Low nM range (Expected) |
| Client Protein Degradation (Western Blot) | SK-BR-3 (HER2+) | HER2 Degradation DC50 | nM range (Expected) |
| MCF7 (Akt dependent) | Akt Degradation DC50 | nM range (Expected) | |
| Off-Target Activity | |||
| Cytotoxicity Assay | Normal Human Fibroblasts | IC50 | µM range (Desirable) |
| Kinome Scan | Panel of ~400 kinases | % Inhibition @ 1µM | Low % for most kinases (Desirable) |
This table represents a desirable profile for an HSP90 inhibitor, where on-target activity occurs at significantly lower concentrations than off-target cytotoxicity. This data should be generated empirically for AH-GDM.
Experimental Protocols
Protocol 1: Determining On-Target Efficacy via Western Blot for Client Protein Degradation
This protocol is to confirm the mechanism of action of AH-GDM by observing the degradation of HSP90 client proteins.
Materials:
-
This compound (AH-GDM)
-
Cell line of interest
-
Complete cell culture medium
-
Phosphate-buffered saline (PBS)
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Akt, anti-HER2, anti-c-Raf, anti-HSP70, and a loading control like anti-β-actin or anti-GAPDH)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system
Methodology:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to adhere overnight. Treat the cells with a range of AH-GDM concentrations (e.g., 0-1000 nM) for a predetermined time (e.g., 24 hours). Include a vehicle control (DMSO).
-
Cell Lysis: After treatment, wash cells with ice-cold PBS and lyse them with RIPA buffer. Scrape the cells, collect the lysate, and centrifuge to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.
-
SDS-PAGE and Transfer: Normalize protein concentrations for all samples, add Laemmli buffer, and denature by heating. Separate the proteins by SDS-PAGE and transfer them to a membrane.
-
Immunoblotting: Block the membrane for 1 hour at room temperature. Incubate with primary antibodies overnight at 4°C. Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection and Analysis: Apply the ECL substrate and capture the chemiluminescent signal using an imaging system. Quantify the band intensities and normalize to the loading control to determine the relative levels of the target proteins. A decrease in client proteins and an increase in HSP70 with increasing AH-GDM concentration confirms on-target HSP90 inhibition.[5]
Protocol 2: Assessing Cytotoxicity using MTT Assay
This protocol determines the concentration of AH-GDM that inhibits cell growth by 50% (IC50).
Materials:
-
This compound (AH-GDM)
-
Cell line of interest
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (for solubilizing formazan (B1609692) crystals)
-
Microplate reader
Methodology:
-
Cell Seeding: Seed cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours.
-
Drug Treatment: Prepare serial dilutions of AH-GDM in complete medium. Replace the old medium with the drug dilutions and include a vehicle control. Incubate for the desired treatment period (e.g., 48 or 72 hours).
-
MTT Addition and Incubation: Add MTT solution to each well and incubate for 3-4 hours at 37°C until purple formazan crystals are visible.
-
Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software.[5][13]
Protocol 3: Cellular Thermal Shift Assay (CETSA) for Target Engagement and Off-Target Identification
CETSA is based on the principle that drug binding stabilizes the target protein, increasing its melting temperature.[4]
Materials:
-
This compound (AH-GDM)
-
Cell line of interest
-
PBS
-
Lysis buffer with protease and phosphatase inhibitors
-
Equipment for heating samples precisely (e.g., PCR cycler)
-
Western blot or other protein quantification method (e.g., ELISA)
Methodology:
-
Cell Treatment: Treat intact cells with AH-GDM or a vehicle control for a specified time.
-
Heating: Aliquot the cell suspension and heat the different aliquots to a range of temperatures (e.g., 40-60°C) for a fixed time (e.g., 3 minutes) to induce protein denaturation.
-
Lysis and Centrifugation: Lyse the cells (e.g., by freeze-thawing) and separate the soluble protein fraction from the precipitated proteins by centrifugation.
-
Protein Analysis: Analyze the amount of soluble target protein (HSP90) and potential off-target proteins remaining in the supernatant at each temperature by Western blot.
-
Data Analysis: Plot the amount of soluble protein as a function of temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of AH-GDM indicates target engagement. This can be performed in a proteome-wide manner using mass spectrometry to identify unknown off-targets.[3][4]
Visualizations
Signaling Pathways and Experimental Workflows
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. A cellular thermal shift assay for detecting amino acid sites involved in drug target engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The cellular thermal shift assay for evaluating drug target interactions in cells | Springer Nature Experiments [experiments.springernature.com]
- 5. benchchem.com [benchchem.com]
- 6. Geldanamycin induces heat shock protein expression through activation of HSF1 in K562 erythroleukemic cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Geldanamycin activates a heat shock response and inhibits huntingtin aggregation in a cell culture model of Huntington's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Therapeutic and diagnostic implications of Hsp90 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Non-Kinase Off-Target Inhibitory Activities of Clinically-Relevant Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy [mdpi.com]
- 11. Targeted nanoparticle delivery overcomes off-target immunostimulatory effects of oligonucleotides and improves therapeutic efficacy in chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. japsonline.com [japsonline.com]
- 13. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Comparative Guide: Aminohexylgeldanamycin vs. 17-AAG in Cancer Cells
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of two prominent derivatives of the natural product Geldanamycin (B1684428): Aminohexylgeldanamycin (AH-GA) and 17-Allylamino-17-demethoxygeldanamycin (17-AAG, Tanespimycin). Both are potent inhibitors of Heat Shock Protein 90 (Hsp90), a critical molecular chaperone for the stability and function of numerous oncoproteins, making it a key target in cancer therapy.[1][2][3] This analysis focuses on their mechanism, comparative efficacy, and the experimental protocols used for their evaluation.
Introduction and Mechanism of Action
Geldanamycin, a natural benzoquinone ansamycin, was one of the first Hsp90 inhibitors identified.[4] However, its clinical utility has been limited by poor water solubility and hepatotoxicity.[4][5] This led to the development of semi-synthetic derivatives at the 17-position of the ansa-macrocycle to improve pharmacological properties.[1][5]
17-AAG (Tanespimycin) was developed to reduce hepatotoxicity and improve upon the parent compound's profile. It was the first Hsp90 inhibitor to enter clinical trials and has been studied extensively.[6][7]
This compound (AH-GA) is another 17-position derivative featuring a 6-aminohexylamino side chain. This modification not only aims to improve hydrophilicity but also provides a functional linker for conjugation, for example, in the development of antibody-drug conjugates (ADCs) or for use in affinity chromatography.[1][5]
Both 17-AAG and AH-GA share the same fundamental mechanism of action. They competitively bind to the N-terminal ATP-binding pocket of Hsp90, inhibiting its essential ATPase activity.[4][8] This locks the chaperone in a conformation that is unable to process its "client" proteins. These unstabilized oncoproteins, critical for cancer cell growth and survival (e.g., HER2, Akt, Raf-1), are subsequently targeted for ubiquitination and degradation by the proteasome.[8][9][10] This multi-targeted approach is a key advantage of Hsp90 inhibition.[2]
Caption: Mechanism of Hsp90 inhibition by 17-AAG and this compound.
Data Presentation: Performance Comparison
Direct, head-to-head published data for this compound is less common than for the clinically evaluated 17-AAG. However, based on its structural class and available information on related alkylamino-geldanamycins, a comparative profile can be established.
Table 1: Physicochemical and Pharmacological Properties
| Feature | This compound (AH-GA) | 17-AAG (Tanespimycin) |
|---|---|---|
| Chemical Class | Benzoquinone Ansamycin | Benzoquinone Ansamycin |
| Modification | 17-(6-aminohexyl)amino substitution | 17-allylamino substitution |
| Primary Advantage | Functional handle for conjugation, potentially improved hydrophilicity[1][5] | Reduced hepatotoxicity vs. Geldanamycin, clinically studied[7] |
| Water Solubility | Improved relative to Geldanamycin[5] | Poor, requiring specific formulations for clinical use[3][11] |
| Hsp90 Binding Affinity | Potent, binds to N-terminal ATP pocket[9] | High, with IC50 values in the low nanomolar range (e.g., ~5 nM)[12][13] |
Table 2: Comparative In Vitro Efficacy (Antiproliferative Activity)
The antiproliferative activity of Hsp90 inhibitors is often cell-line dependent. 17-AAG has demonstrated potent activity across a wide range of cancer cell lines. While specific IC50 values for free AH-GA are not as widely published, its parent compound and other derivatives show potent nanomolar activity.
| Cell Line | Cancer Type | 17-AAG IC50 / GI50 | Reference |
| JIMT-1 | Breast (Trastuzumab resistant) | 10 nM | |
| SKBR-3 | Breast (HER2 overexpressing) | 70 nM | |
| LNCaP, PC-3, etc. | Prostate | 25-45 nM | [12] |
| MDA-MB-231 | Breast (Triple-negative) | 60 nM (for 17-propargylamine-GA, a similar analog) | [7] |
| Multiple Lines | Various | Potent growth inhibition | [14] |
Note: The efficacy of this compound is expected to be in a similarly potent nanomolar range, though direct comparative IC50 values against 17-AAG in the same studies are limited in the public domain.
Experimental Protocols
To ensure reproducibility, the following are detailed methodologies for key experiments used to evaluate and compare Hsp90 inhibitors like AH-GA and 17-AAG.
Caption: General experimental workflow for evaluating Hsp90 inhibitors.
3.1. Cell Viability / Antiproliferative Assay (MTT Assay)
This assay measures the metabolic activity of cells as an indicator of cell viability to determine the inhibitory concentration (IC50) of the compounds.
-
Reagents and Materials:
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231).[1]
-
Cell culture medium (e.g., DMEM) with 10% fetal bovine serum.[1]
-
Test compounds (AH-GA, 17-AAG) dissolved in DMSO.
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/ml in PBS).[1]
-
Solubilization buffer (e.g., DMSO or acidic isopropanol).
-
-
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treatment: Prepare serial dilutions of AH-GA and 17-AAG in the cell culture medium. Replace the old medium with the medium containing the test compounds or vehicle control (DMSO).
-
Incubation: Incubate the cells for 48-72 hours at 37°C in a humidified 5% CO2 atmosphere.[1]
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Remove the medium and dissolve the formazan crystals by adding a solubilization buffer.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of inhibition for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
-
3.2. Western Blot for Client Protein Degradation
This technique is used to quantify the reduction in the levels of specific Hsp90 client proteins (e.g., HER2, Akt) following inhibitor treatment.
-
Reagents and Materials:
-
Treated cell cultures.
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors.
-
Protein quantification assay (e.g., BCA assay).
-
SDS-PAGE gels, buffers, and electrophoresis apparatus.
-
PVDF or nitrocellulose membranes.
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).
-
Primary antibodies (e.g., anti-HER2, anti-Akt, anti-Actin).
-
HRP-conjugated secondary antibodies.
-
Enhanced chemiluminescence (ECL) detection reagents.[6]
-
-
Procedure:
-
Cell Lysis: After treatment with AH-GA or 17-AAG for a specified time (e.g., 24 hours), wash cells with cold PBS and lyse them on ice.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with a primary antibody specific to the client protein of interest overnight at 4°C. Follow this with incubation with an appropriate HRP-conjugated secondary antibody.[6]
-
Detection: Visualize the protein bands using an ECL detection system.
-
Analysis: Analyze the band intensities to determine the relative levels of the client proteins in treated versus untreated cells. Use a loading control (e.g., β-actin or GAPDH) to normalize the data.[2]
-
3.3. Hsp90 Competitive Binding Assay (Fluorescence Polarization)
This biochemical assay measures the ability of a test compound to displace a fluorescently labeled probe from the Hsp90 ATP-binding pocket, allowing for the determination of binding affinity (IC50).
-
Reagents and Materials:
-
Recombinant human Hsp90α protein.
-
Assay buffer.
-
Fluorescently labeled Geldanamycin probe.[1]
-
Test compounds (AH-GA, 17-AAG).
-
Black, low-volume microplate.
-
-
Procedure:
-
Preparation: Prepare serial dilutions of the test compounds in the assay buffer.[1]
-
Reaction Setup: In a microplate, add the Hsp90α solution to each well. Add the test compound dilutions to the respective wells.
-
Probe Addition: Add the fluorescently labeled Geldanamycin probe to all wells at a fixed final concentration (e.g., 5 nM).[1]
-
Incubation: Incubate the plate at room temperature for 2-3 hours, protected from light.[1]
-
Measurement: Measure the fluorescence polarization of each well using a microplate reader. A high polarization value indicates the probe is bound to Hsp90, while a low value indicates it has been displaced by the inhibitor.
-
Analysis: Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the test compound concentration.[1]
-
Summary and Conclusion
Both this compound and 17-AAG are potent Hsp90 inhibitors that function by inducing the degradation of key oncoproteins.
-
17-AAG (Tanespimycin) is a well-characterized inhibitor with extensive preclinical and clinical data.[15] Its main drawback is poor water solubility, which presents formulation challenges.[3]
-
This compound (AH-GA) , while less characterized in the public literature as a standalone therapeutic, offers a distinct advantage with its integrated aminohexyl linker. This functional group is ideal for creating targeted drug delivery systems, such as ADCs, or for biochemical tools like affinity resins. Its design suggests a strategy to improve hydrophilicity over the parent compound.[5]
The choice between these two molecules depends on the research or development goal. For studies requiring a well-documented Hsp90 inhibitor with a known clinical history, 17-AAG is a clear choice. For applications requiring covalent attachment to other molecules or for exploring derivatives with potentially improved pharmaceutical properties, this compound provides a valuable and versatile chemical scaffold.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. Spotlight on 17-AAG as an Hsp90 inhibitor for molecular targeted cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy | MDPI [mdpi.com]
- 8. frontiersin.org [frontiersin.org]
- 9. benchchem.com [benchchem.com]
- 10. Mode of cell death induced by the HSP90 inhibitor 17-AAG (tanespimycin) is dependent on the expression of pro-apoptotic BAX - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and biological evaluation of hydroquinone derivatives of 17-amino-17-demethoxygeldanamycin as potent, water-soluble inhibitors of Hsp90 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. selleckchem.com [selleckchem.com]
- 13. A biochemical rationale for the anticancer effects of Hsp90 inhibitors: Slow, tight binding inhibition by geldanamycin and its analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Synthesis and biological evaluation of geldanamycin analogs against human cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. benthamdirect.com [benthamdirect.com]
Aminohexylgeldanamycin vs. Geldanamycin: A Comparative Analysis of Toxicity
For researchers, scientists, and drug development professionals, understanding the toxicological profiles of Hsp90 inhibitors is paramount for advancing anticancer therapeutics. This guide provides a detailed comparison of the toxicity of the parent compound, geldanamycin (B1684428), and its derivative, aminohexylgeldanamycin (B11832722).
Geldanamycin, a natural benzoquinone ansamycin, is a potent inhibitor of Heat Shock Protein 90 (Hsp90), a molecular chaperone essential for the stability of numerous oncoproteins.[1] Despite its significant anticancer activity, the clinical utility of geldanamycin has been severely limited by its poor water solubility and significant hepatotoxicity.[1][2] This has driven the development of various synthetic and semi-synthetic analogues, including this compound, with the primary goal of enhancing aqueous solubility and reducing toxicity while preserving Hsp90 inhibitory function.[2]
This compound, which features a six-carbon aminoalkyl chain at the C17 position, is a modification designed to improve hydrophilicity.[2] While direct head-to-head toxicological studies comparing this compound and geldanamycin are limited in publicly available literature, the consistent goal of such derivatization is to mitigate the toxicity of the parent compound.[1][2] Studies on other 17-substituted geldanamycin derivatives generally indicate a reduction in toxicity compared to geldanamycin.[1][3] For instance, a further modified derivative of this compound, 17-(6-cinnamamido-hexylamino-)-17-demethoxygeldanamycin (CDG), demonstrated lower toxicity than geldanamycin in animal models.[4]
Quantitative Toxicity Data
The following table summarizes the available in vitro cytotoxicity data for geldanamycin and its derivatives against various cell lines. It is important to note that IC50 values can vary based on the cell line and the specific assay conditions used.[5]
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Geldanamycin | SkBr-3 | Breast Cancer | 0.58-0.64 | [3] |
| Geldanamycin | SKOV-3 | Ovarian Cancer | 0.58-0.64 | [3] |
| Geldanamycin | PC-3 | Prostate Cancer | 0.58-0.64 | [3] |
| Geldanamycin Derivative (quaternized) | CCD39Lu | Normal Lung Fibroblast | >10 | [1] |
| Geldanamycin Derivative (Salt 13) | HDF | Normal Dermal Fibroblast | 3.81 | [1] |
| Geldanamycin Derivative (CDG) | MCF-7 | Breast Cancer | 13.6-67.4 µg/mL | [4] |
| Geldanamycin Derivative (CDG) | HepG2 | Liver Cancer | 13.6-67.4 µg/mL | [4] |
| Geldanamycin Derivative (CDG) | H460 | Lung Cancer | 13.6-67.4 µg/mL | [4] |
| Geldanamycin Derivative (CDG) | SW1990 | Pancreatic Cancer | 13.6-67.4 µg/mL | [4] |
Experimental Protocols
Detailed methodologies are essential for the reproducibility and comparison of experimental results. Below are outlines for key assays used in the evaluation of geldanamycin analogues.
In Vitro Cytotoxicity Assay (MTT Assay)
This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines by measuring the metabolic activity of viable cells.[6][7]
Materials:
-
Cancer cell line of interest (e.g., MCF-7, HepG2)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
This compound or Geldanamycin stock solution (in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate for 24 hours.[7]
-
Drug Treatment: Prepare serial dilutions of the test compound in complete medium. Remove the existing medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (DMSO).[7]
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.[7]
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.[7]
-
Solubilization: Remove the medium and add 150 µL of solubilization solution to dissolve the formazan (B1609692) crystals.[7]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a plate reader.[7]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the drug that inhibits cell growth by 50%).[7]
Western Blot for Hsp90 Client Protein Degradation
This protocol is used to confirm the mechanism of action by observing the degradation of Hsp90 client proteins.[5]
Materials:
-
Cancer cell lines
-
Test compounds
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Primary antibodies for Hsp90 client proteins (e.g., Akt, HER2, c-Raf) and a loading control (e.g., β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate and imaging system
Procedure:
-
Cell Treatment and Lysis: Treat cells with various concentrations of the test compound for a specified time, then wash with ice-cold PBS and lyse the cells.[5]
-
Protein Quantification: Determine the protein concentration of each lysate.[6]
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a membrane.[6]
-
Immunoblotting: Block the membrane and incubate with primary antibodies, followed by incubation with an HRP-conjugated secondary antibody.[5]
-
Detection and Analysis: Apply a chemiluminescent substrate and capture the signal. Analyze the band intensities to determine the relative levels of the target proteins. A decrease in client protein levels indicates Hsp90 inhibition.[5]
Visualizations
Hsp90 Inhibition Signaling Pathway
The following diagram illustrates the mechanism of Hsp90 inhibition by geldanamycin and its analogues, leading to the degradation of client oncoproteins and subsequent downstream effects.
References
- 1. Anticancer activity and toxicity of new quaternary ammonium geldanamycin derivative salts and their mixtures with potentiators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Geldanamycin, a Naturally Occurring Inhibitor of Hsp90 and a Lead Compound for Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. [Anticancer effect of 17-(6-cinnamamido-hexylamino-)-17-demethoxygeldanamycin: in vitro and in vivo] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
Comparative Efficacy of Aminohexylgeldanamycin and Other HSP90 Inhibitors: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of Aminohexylgeldanamycin's performance against other prominent Heat Shock Protein 90 (HSP90) inhibitors, supported by experimental data and detailed methodologies.
Heat Shock Protein 90 (HSP90) is a molecular chaperone that is crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive the proliferation, survival, and metastasis of cancer cells.[1] This dependence makes HSP90 an attractive target for cancer therapy.[1][2] Inhibition of HSP90's ATPase activity disrupts its chaperone function, leading to the misfolding and subsequent degradation of these client proteins via the ubiquitin-proteasome pathway.[3][4][5] This effectively disrupts multiple oncogenic signaling pathways at once.[1]
This compound is a semi-synthetic derivative of Geldanamycin (B1684428), a naturally occurring benzoquinone ansamycin (B12435341).[4][6] It features a 6-aminohexylamino side chain at the 17-position, which serves as a functional handle for conjugation to drug delivery systems to improve solubility and tumor targeting.[6] While direct quantitative comparisons of free this compound are less common in literature, its performance can be inferred from its parent compound and related water-soluble derivatives like 17-AAG (Tanespimycin) and 17-DMAG (Alvespimycin).[2][7] This guide compares these first-generation inhibitors with newer, fully synthetic inhibitors.
Mechanism of Action: Disrupting the HSP90 Chaperone Cycle
HSP90 inhibitors, including this compound and other ansamycin derivatives, typically bind to the N-terminal ATP-binding pocket of HSP90.[4][8] This competitive inhibition of ATP binding is essential for its chaperone activity, preventing the conformational changes required for the chaperone cycle.[8][9] The disruption of the HSP90-client protein complex leads to the client protein's destabilization, ubiquitination, and eventual degradation by the proteasome.[3][8] A key biomarker of HSP90 inhibition in cells is the induction of a heat shock response, notably the upregulation of Hsp70.[8][9]
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. Hsp90 inhibitor geldanamycin and its derivatives as novel cancer chemotherapeutic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
A Head-to-Head Battle of Hsp90 Inhibitors: Aminohexylgeldanamycin vs. SNX-2112
A Comparative Guide for Researchers and Drug Development Professionals
In the landscape of cancer therapeutics, the inhibition of Heat Shock Protein 90 (Hsp90) has emerged as a promising strategy. Hsp90 is a molecular chaperone crucial for the stability and function of numerous oncoproteins, making it a prime target for drug development. This guide provides a detailed side-by-side comparison of two Hsp90 inhibitors: Aminohexylgeldanamycin, a semi-synthetic derivative of the natural product geldanamycin, and SNX-2112, a synthetic small molecule. This objective analysis, supported by experimental data, is intended for researchers, scientists, and drug development professionals.
At a Glance: Key Differences
| Feature | This compound | SNX-2112 |
| Origin | Semi-synthetic derivative of Geldanamycin | Fully synthetic |
| Chemical Class | Benzoquinone Ansamycin | Dihydroindazolone |
| Binding Site | N-terminal ATP pocket of Hsp90 | N-terminal ATP pocket of Hsp90 |
A Comparative Guide to the Validation of Aminohexylgeldanamycin-Induced Apoptosis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of key methodologies for validating apoptosis induced by Aminohexylgeldanamycin (AH-GA), a potent inhibitor of Heat Shock Protein 90 (Hsp90). We present supporting experimental data, detailed protocols, and visual diagrams to facilitate the objective assessment of this compound's pro-apoptotic efficacy.
Introduction to this compound and Apoptosis Induction
This compound, a derivative of geldanamycin, exerts its anticancer effects by binding to the N-terminal ATP-binding pocket of Hsp90.[1] This competitive inhibition disrupts the chaperone's function, leading to the ubiquitination and subsequent proteasomal degradation of numerous "client" proteins.[1] Many of these client proteins, such as Akt, Raf-1, and HER2, are critical for cancer cell survival and proliferation.[1] The disruption of key signaling pathways, including the PI3K/AKT and RAS/RAF/MEK/ERK pathways, ultimately culminates in cell cycle arrest and apoptosis.[2][3]
Comparative Anti-proliferative Activity of Geldanamycin Analogues
The half-maximal inhibitory concentration (IC50) is a standard measure of a compound's potency in inhibiting cell growth. The following table summarizes the IC50 values of this compound and its parent compound, Geldanamycin, across various cancer cell lines. It is important to note that direct comparative studies of these compounds in the same cell lines under identical conditions are limited.
| Compound | Cell Line | Cancer Type | IC50 (µM) |
| This compound | PC-3 | Prostate Cancer | ~5-7 |
| DU145 | Prostate Cancer | ~5-7 | |
| A2780 | Ovarian Cancer | 2.9 | |
| OVCAR-3 | Ovarian Cancer | 7.2 | |
| Geldanamycin | Seg-1 | Esophageal Adenocarcinoma | <0.1 |
| Flo-1 | Esophageal Adenocarcinoma | <0.1 | |
| Bic-1 | Esophageal Adenocarcinoma | <0.1 | |
| OE33 | Esophageal Adenocarcinoma | ~0.1-1 |
Data compiled from multiple sources.[4][5]
Methodologies for Validating Apoptosis
Several robust methods are available to detect and quantify apoptosis. The choice of assay often depends on the specific stage of apoptosis being investigated and the experimental model. Here, we compare three widely used techniques: Annexin (B1180172) V staining, TUNEL assay, and Caspase-3/7 activity assay.
| Assay | Principle | Stage of Apoptosis Detected | Advantages | Disadvantages |
| Annexin V Staining | Detects the translocation of phosphatidylserine (B164497) (PS) from the inner to the outer leaflet of the plasma membrane. | Early | Highly sensitive for early apoptotic events.[6][7] Can distinguish between early apoptotic, late apoptotic, and necrotic cells when co-stained with a viability dye like Propidium Iodide (PI). | Can produce false positives with rough cell handling.[8] Less suitable for intact tissue specimens.[9] |
| TUNEL Assay | (Terminal deoxynucleotidyl transferase dUTP Nick-End Labeling) Labels the 3'-hydroxyl ends of fragmented DNA. | Late | Specific for the DNA fragmentation characteristic of late-stage apoptosis.[10] Suitable for both cell suspensions and tissue sections.[3] | May not detect early apoptotic cells before significant DNA fragmentation occurs.[6] Can be less sensitive than Annexin V for overall apoptosis detection.[7] |
| Caspase-3/7 Activity Assay | Measures the activity of executioner caspases 3 and 7, which are key mediators of apoptosis. | Mid to Late | Directly measures a key biochemical hallmark of apoptosis.[11] Available in high-throughput formats.[5] | Activity may be transient and timing of the assay is critical. |
One comparative study found that Annexin V staining was more sensitive in detecting the overall apoptotic population compared to the TUNEL assay.[6] The median percentage of Annexin V positive cells (early and late apoptosis) was significantly higher than that of TUNEL positive cells, suggesting that DNA fragmentation occurs at a later stage.[6]
Experimental Protocols
Annexin V Staining Protocol
This protocol is adapted from established methods for flow cytometry.[2][12]
-
Cell Preparation:
-
Induce apoptosis in your target cells by treating with the desired concentration of this compound for the appropriate duration. Include untreated cells as a negative control.
-
Harvest cells (for adherent cells, use a gentle dissociation method like trypsinization) and wash twice with cold phosphate-buffered saline (PBS).
-
Resuspend cells in 1X Binding Buffer at a concentration of approximately 1 x 10^6 cells/mL.
-
-
Staining:
-
Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of FITC-conjugated Annexin V.
-
Gently vortex and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer.
-
Add 5 µL of Propidium Iodide (PI) staining solution.
-
-
Analysis:
-
Analyze the cells by flow cytometry as soon as possible (within 1 hour).
-
Interpretation:
-
Annexin V- / PI- : Live cells
-
Annexin V+ / PI- : Early apoptotic cells
-
Annexin V+ / PI+ : Late apoptotic or necrotic cells
-
Annexin V- / PI+ : Necrotic cells
-
-
TUNEL Assay Protocol
This protocol is a generalized procedure for fluorescence microscopy.[3][10]
-
Sample Preparation:
-
Fix cells or tissue sections with 4% paraformaldehyde in PBS for 15-30 minutes at room temperature.
-
Wash with PBS.
-
-
Permeabilization:
-
Incubate with a permeabilization buffer (e.g., 0.1% Triton X-100 in PBS) for 5-15 minutes on ice.
-
Wash with PBS.
-
-
TUNEL Reaction:
-
Equilibrate the samples with Equilibration Buffer for 5-10 minutes.
-
Prepare the TdT reaction mix containing TdT enzyme and fluorescently labeled dUTPs according to the manufacturer's instructions.
-
Incubate the samples with the TdT reaction mix in a humidified chamber for 1-2 hours at 37°C, protected from light.
-
-
Stopping the Reaction and Counterstaining:
-
Stop the reaction by washing with a stop/wash buffer (e.g., saline-sodium citrate).
-
Counterstain the nuclei with a DNA dye such as DAPI.
-
-
Visualization:
-
Mount the samples and visualize using a fluorescence microscope. Apoptotic cells will exhibit bright nuclear fluorescence.
-
Caspase-3/7 Activity Assay Protocol
This protocol is based on a commercially available luminescent assay.[5]
-
Assay Setup:
-
Plate cells in a 96-well plate and treat with this compound to induce apoptosis. Include appropriate controls.
-
-
Reagent Preparation and Addition:
-
Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's protocol.
-
Add the Caspase-Glo® 3/7 Reagent directly to the cell culture wells.
-
-
Incubation:
-
Mix the contents of the wells on a plate shaker at a low speed for 30 seconds.
-
Incubate at room temperature for 1-3 hours.
-
-
Measurement:
-
Measure the luminescence of each well using a plate-reading luminometer. The luminescent signal is proportional to the amount of caspase-3/7 activity.
-
Visualizing Experimental Workflows and Signaling Pathways
To further clarify the processes involved in validating this compound-induced apoptosis, the following diagrams have been generated using Graphviz.
Caption: Experimental workflow for validating apoptosis.
References
- 1. benchchem.com [benchchem.com]
- 2. Targeting HSP90 Inhibits Proliferation and Induces Apoptosis Through AKT1/ERK Pathway in Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Comparison of the TUNEL, lamin B and annexin V methods for the detection of apoptosis by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Hsp90 inhibitor induces autophagy and apoptosis in osteosarcoma cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Targetable HPMA Copolymer–this compound Conjugates for Prostate Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Comparison of several techniques for the detection of apoptotic astrocytes in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 11. aacrjournals.org [aacrjournals.org]
- 12. Inhibition of Hsp90 leads to cell cycle arrest and apoptosis in human malignant pleural mesothelioma - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Antiproliferative Effects of Geldanamycin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the antiproliferative effects of various geldanamycin (B1684428) derivatives, focusing on their efficacy in different cancer cell lines and their impact on key signaling pathways. The information is supported by experimental data to aid in the evaluation and selection of these compounds for further research and development.
Introduction to Geldanamycin and its Derivatives
Geldanamycin is a naturally occurring benzoquinone ansamycin (B12435341) antibiotic that inhibits Heat Shock Protein 90 (Hsp90).[1] Hsp90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive tumor progression.[2] By inhibiting Hsp90, geldanamycin and its derivatives lead to the degradation of these client proteins, disrupting multiple oncogenic signaling pathways and resulting in cell cycle arrest and apoptosis.[3][4]
Despite its potent anticancer activity, the clinical use of geldanamycin has been hampered by its poor water solubility and hepatotoxicity.[3] This has led to the development of several derivatives with improved pharmacological properties. This guide focuses on a comparison of some of the most well-studied derivatives, including:
-
17-AAG (Tanespimycin): An allyl-substituted derivative that was the first to enter clinical trials.[5][6]
-
17-DMAG (Alvespimycin): A water-soluble derivative with a longer plasma half-life and greater oral bioavailability compared to 17-AAG.[5][6]
-
IPI-504 (Retaspimycin): The hydroquinone (B1673460) form of 17-AAG, which is also more water-soluble.[5]
-
Other Investigational Derivatives: A brief look at other compounds in development.
Quantitative Comparison of Antiproliferative Activity
The antiproliferative activity of geldanamycin derivatives is typically assessed by determining their half-maximal inhibitory concentration (IC50) or 50% growth inhibition (GI50) in various cancer cell lines. The following tables summarize the reported values for key derivatives.
Table 1: IC50/GI50 Values of Geldanamycin Derivatives in Breast Cancer Cell Lines (µM)
| Compound | MCF-7 (ER+) | MDA-MB-231 (Triple-Negative) | SK-BR-3 (HER2+) |
| Geldanamycin | ~3.51[7] | 0.06 (LZY3016)[1] | <2[5] |
| 17-AAG (Tanespimycin) | <2[5] | <2[5] | <2[5] |
| 17-DMAG (Alvespimycin) | <2[5] | ≤1[5] | <2[5] |
| 17-AEPGA | <2[8] | <2[8] | <2[8] |
Table 2: IC50 Values of Geldanamycin Derivatives in Other Cancer Cell Lines (µM)
| Compound | HeLa (Cervical Cancer) | HepG2 (Liver Cancer) | A549 (Lung Cancer) |
| Geldanamycin Derivative 2 | >200.00[3] | 124.57[3] | - |
| Geldanamycin Derivative 3 | >200.00[3] | 114.35[3] | - |
| 17-AAG (Tanespimycin) | - | - | 0.000303[9] |
| 17-DMAG (Alvespimycin) | - | - | 0.068[10] |
Impact on Hsp90 Client Proteins
The primary mechanism of action of geldanamycin derivatives is the inhibition of Hsp90, leading to the degradation of its client proteins. Key oncoproteins affected include HER2, Akt, and Raf-1. The degradation of these proteins disrupts critical cell survival and proliferation pathways.
Table 3: Comparative Degradation of Hsp90 Client Proteins
| Derivative | Target Protein | Cell Line | Effect |
| 17-AAG | HER2 | SKBr3 | Potent degradation[7] |
| Akt | LNCaP | Significant decline in expression[9] | |
| Raf-1 | PBMCs | Down-regulation observed[6] | |
| 17-DMAG | HER2 | SKBR3, SKOV3 | Down-regulation (EC50 = 8 nM, 46 nM)[11] |
| Akt | A2058 | Degradation (IC50 = 24.3 nM)[10] | |
| Raf-1 | MDA-MB-231 Xenografts | ~20% lower than control[12] | |
| IKK | CLL | Depletion of subunits |
Studies have shown that both 17-AAG and 17-DMAG effectively induce the degradation of key client proteins. For instance, at a concentration of 1 µM, both compounds led to a significant inhibition of HER2, EGFR1, and IGF1R protein expression in breast cancer cell lines.[8] 17-DMAG has been shown to be approximately twice as potent as 17-AAG in inhibiting human Hsp90, with IC50 values of 62 nM versus 119 nM, respectively.[11]
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the Hsp90 signaling pathway and a general workflow for comparing the antiproliferative effects of geldanamycin derivatives.
Caption: Hsp90 inhibition by geldanamycin derivatives.
References
- 1. researchgate.net [researchgate.net]
- 2. Development of the first geldanamycin-based HSP90 degraders [bonndoc.ulb.uni-bonn.de]
- 3. Geldanamycins: Potent Hsp90 Inhibitors with Significant Potential in Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Balance Between Folding and Degradation for Hsp90-Dependent Client Proteins: A Key Role for CHIP - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Phase I Trial of 17-Allylamino-17-Demethoxygeldanamycin in Patients with Advanced Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and development of heat shock protein 90 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 8. In vitro study comparing the efficacy of the water-soluble HSP90 inhibitors, 17-AEPGA and 17-DMAG, with that of the non‑water-soluble HSP90 inhibitor, 17-AAG, in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. selleckchem.com [selleckchem.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. selleckchem.com [selleckchem.com]
- 12. 17-DMAG targets the nuclear factor-κB family of proteins to induce apoptosis in chronic lymphocytic leukemia: clinical implications of HSP90 inhibition - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of Aminohexylgeldanamycin Activity Across Diverse Cancer Cell Lines
A comprehensive guide for researchers and drug development professionals on the cross-validation of Aminohexylgeldanamycin, a potent HSP90 inhibitor, in various cancer cell lines. This guide provides a comparative analysis of its activity, detailed experimental protocols, and visualization of key cellular pathways.
This compound, a derivative of geldanamycin (B1684428), is a promising anti-cancer agent that targets Heat Shock Protein 90 (HSP90).[1] HSP90 is a molecular chaperone crucial for the stability and function of numerous client proteins, many of which are oncoproteins that drive tumor growth and survival.[1] By inhibiting HSP90, this compound leads to the degradation of these client proteins, ultimately resulting in cell cycle arrest and apoptosis. The efficacy of HSP90 inhibitors can vary significantly across different cancer cell lines due to factors such as the expression levels of HSP90 and the dependency of the cell line on specific HSP90 client proteins.[2]
This guide provides a comparative overview of the cytotoxic activity of this compound's closely related analog, 17-allylamino-17-demethoxygeldanamycin (B10781263) (17-AAG), across a panel of human cancer cell lines, offering valuable insights for cross-validation studies.
Quantitative Comparison of HSP90 Inhibitor Activity
The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following table summarizes the IC50 values of the HSP90 inhibitor 17-AAG in various cancer cell lines, demonstrating the differential sensitivity to HSP90 inhibition.
| Cell Line | Cancer Type | 17-AAG IC50 (nM) |
| H1975 | Lung Adenocarcinoma | 1.258 |
| H1437 | Lung Adenocarcinoma | 6.555 |
| H1650 | Lung Adenocarcinoma | 3.764 (for IPI-504, another geldanamycin derivative) |
| HCC827 | Lung Adenocarcinoma | 26.255 |
| H2009 | Lung Adenocarcinoma | > 100 |
| Calu-3 | Lung Adenocarcinoma | 87.733 |
| MCF-7 | Breast Cancer | Sensitive (IC50 not specified) |
| MDA-MB-231 | Breast Cancer | Resistant (IC50 not specified) |
| IMR-32 | Neuroblastoma | Effective at 0.5 - 1 µM |
| SK-N-SH | Neuroblastoma | Effective at 0.5 - 1 µM |
Data for lung adenocarcinoma cell lines from a study on predictive biomarkers of response to HSP90 inhibitors.[2] Data for breast cancer and neuroblastoma cell lines from various studies on the effects of 17-AAG.[3][4]
Experimental Protocols
Accurate and reproducible experimental design is paramount in drug efficacy studies. Provided below are detailed protocols for assessing the cytotoxic activity of this compound.
Cell Viability (MTT) Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[5][6]
Materials:
-
This compound
-
Cancer cell lines of interest
-
96-well plates
-
Complete cell culture medium
-
MTT solution (5 mg/mL in PBS)[7]
-
Solubilization solution (e.g., DMSO, isopropanol (B130326) with HCl)[7]
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.[7]
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the overnight culture medium from the wells and add 100 µL of the various concentrations of the compound. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for a specified period (e.g., 24, 48, or 72 hours) at 37°C and 5% CO2.[7]
-
MTT Addition: After incubation, add 10-20 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.[6][8]
-
Solubilization: Carefully remove the medium containing MTT and add 100-150 µL of a solubilization solution to each well to dissolve the formazan crystals.[7][9]
-
Absorbance Measurement: Shake the plate gently to ensure complete dissolution of the formazan. Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.[9]
-
Data Analysis: Subtract the background absorbance (no-cell control) from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value, the concentration of the drug that inhibits cell growth by 50%, using a dose-response curve.
Signaling Pathways and Experimental Workflows
HSP90 Inhibition and Downstream Effects
This compound functions by binding to the ATP-binding pocket in the N-terminal domain of HSP90, thereby inhibiting its chaperone activity.[10] This leads to the misfolding and subsequent ubiquitination and proteasomal degradation of HSP90's client proteins.[10] Many of these client proteins are critical oncogenic kinases and transcription factors involved in cell proliferation, survival, and angiogenesis, such as Akt, Raf-1, and HER2.[11] The disruption of these signaling pathways ultimately leads to cell cycle arrest and apoptosis.
Caption: Mechanism of this compound action on the HSP90 pathway.
Experimental Workflow for Cytotoxicity Assessment
The following diagram illustrates the key steps involved in determining the cytotoxic effects of this compound on different cell lines.
References
- 1. benchchem.com [benchchem.com]
- 2. Identification of Predictive Biomarkers of Response to HSP90 Inhibitors in Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | A Novel Mechanism of 17-AAG Therapeutic Efficacy on HSP90 Inhibition in MYCN-Amplified Neuroblastoma Cells [frontiersin.org]
- 5. broadpharm.com [broadpharm.com]
- 6. merckmillipore.com [merckmillipore.com]
- 7. benchchem.com [benchchem.com]
- 8. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. researchhub.com [researchhub.com]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
Safety Operating Guide
Navigating the Safe Disposal of Aminohexylgeldanamycin in a Laboratory Setting
The primary objective in disposing of geldanamycin (B1684428) and its analogs is to prevent their release into the environment, especially waterways, to mitigate risks of ecotoxicity and the development of antibiotic-resistant organisms.[1][2][3] Therefore, it is standard procedure to treat such compounds as hazardous chemical waste.[1]
Essential Disposal Procedures
Given the absence of specific degradation protocols for aminohexylgeldanamycin (B11832722), the following step-by-step guidance, based on general principles for hazardous waste, should be followed:
-
Consult Institutional and Local Regulations: The most critical first step is to consult your institution's Environmental Health and Safety (EHS) office.[1] Waste disposal regulations can vary significantly by location, and the EHS office will provide specific instructions compliant with local and national regulations.[1] For chemicals not listed in disposal guides, contacting the chemical safety office is recommended.[4]
-
Wear Appropriate Personal Protective Equipment (PPE): When handling this compound, especially in its solid form where dust may be generated, appropriate PPE is essential. This includes:
-
Segregate and Collect Waste:
-
Do not mix this compound waste with general laboratory trash or other chemical waste streams unless explicitly permitted by your EHS office.[1]
-
All materials contaminated with this compound, including unused stock solutions, contaminated media, and disposable PPE, should be collected in a dedicated hazardous waste container.[1] Stock antibiotic solutions are considered hazardous chemical waste due to their high concentration.[6]
-
The container must be made of a compatible material and have a tightly fitting lid.[1] Liquid waste containers should not be filled to more than 75% capacity.[7]
-
-
Properly Label Waste Containers:
-
Arrange for Professional Disposal:
-
Contact your institution's EHS office to arrange for the pickup and disposal of the hazardous waste.[1] Professional waste disposal services are equipped to handle such chemicals safely and in accordance with regulations.[1]
-
It is imperative to avoid pouring any solution containing this compound down the drain.[1][8]
-
Spill Response
In the event of a spill, ensure adequate ventilation and use personal protective equipment.[1] Sweep up solid material, avoiding dust formation, and place it in a suitable container for disposal.[1]
Note: No quantitative data for specific chemical inactivation or degradation of this compound was found in the search results. The disposal procedures provided are based on general guidelines for hazardous and antibiotic waste.
Below is a logical workflow for the proper handling and disposal of this compound.
Caption: Workflow for Safe Handling and Disposal of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
